molecular formula C25H22F2N4O2 B2447749 TRPV4 agonist-1 free base

TRPV4 agonist-1 free base

Katalognummer: B2447749
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: NUGPMKZYSBKNPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-3-(4-(4-fluorophenoxy)phenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one is a high-purity chemical reagent offered for research purposes. The compound is provided as its hydrochloride salt (CAS 2314467-60-0) as well as in its free base form (CAS 2314467-59-7) . It is a quinazolin-4(3H)-one derivative, a class of heterocyclic compounds noted for significant biological activities, including antitumor effects . Quinazolinone-based structures are established in anticancer research, with known drugs like gefitinib and lapatinib functioning as tyrosine kinase inhibitors . Recent scientific investigations highlight the value of quinazolin-4(3H)-one derivatives as versatile scaffolds in oncology research, particularly for designing multi-target inhibitors . These compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), prostate cancer (PC3), and colon adenocarcinoma (HT-29) in vitro studies . Some research explores their potential as dual-target inhibitors co-targeting critical proteins such as PARP1 and BRD4, representing a promising synthetic lethality strategy for certain cancer types . Furthermore, derivatives containing specific substituents have shown notable inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, and EGFR, which are key regulators of cellular growth and proliferation . This product is strictly for research and development in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N4O2/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGPMKZYSBKNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to TRPV4 Agonist-1 Free Base: Structure, Signaling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transient receptor potential vanilloid 4 (TRPV4) agonist-1 free base, a potent and selective agonist of the TRPV4 ion channel. This document details its chemical structure, mechanism of action, and relevant experimental protocols for its use in research and development.

Chemical Structure and Properties

TRPV4 agonist-1 free base, also identified as Compound 36 in the primary literature, is a quinazolin-4(3H)-one derivative.[1] Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 8-Fluoro-2-(4-methylpiperazin-1-yl)-3-(4-((4-fluorophenyl)oxy)phenyl)quinazolin-4(3H)-one
Molecular Formula C25H22F2N4O2
Molecular Weight 448.46 g/mol
CAS Number 2314467-59-7
Canonical SMILES CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F

Pharmacological Data

This compound has been characterized as a potent activator of the human TRPV4 channel, demonstrating significant efficacy in cellular assays.

AssayParameterValueReference
hTRPV4 Ca2+ AssayEC5060 nM[1]
SOX9 Reporter AssayECmax20 nM[1][2]

Signaling Pathways

Activation of the TRPV4 channel by agonists such as this compound initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions (Ca2+). In the context of chondrogenic differentiation, this Ca2+ influx is a critical upstream event that leads to the activation of the transcription factor SOX9, a master regulator of chondrogenesis.[3][4][5][6]

The binding of this compound to the TRPV4 channel induces a conformational change, opening the channel pore and allowing the influx of extracellular Ca2+. The resulting increase in intracellular Ca2+ concentration can activate various downstream effectors, including calmodulin (CaM). The Ca2+/CaM complex can then activate calmodulin-dependent kinases (CaMKs) which, in turn, can phosphorylate and activate transcription factors or co-activators that promote the expression of SOX9.[6] Increased SOX9 expression drives the transcription of genes essential for cartilage matrix production, such as collagen type II and aggrecan.[3]

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPV4_Agonist TRPV4 Agonist-1 Free Base TRPV4 TRPV4 Channel TRPV4_Agonist->TRPV4 Binds Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Opens CaM Calmodulin (CaM) Ca2_influx->CaM Activates CaMK CaMK CaM->CaMK Activates SOX9_activation SOX9 Activation CaMK->SOX9_activation Promotes SOX9 SOX9 SOX9_activation->SOX9 Gene_Expression Chondrogenic Gene Expression (e.g., COL2A1, ACAN) SOX9->Gene_Expression Induces

Caption: TRPV4-mediated signaling pathway in chondrogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Human TRPV4 (hTRPV4) Ca2+ Assay

This protocol describes a cell-based fluorescence assay to measure the intracellular calcium concentration ([Ca2+]i) following the application of this compound.

hTRPV4_Ca2_Assay_Workflow Cell_Culture 1. Cell Culture HEK293 cells stably expressing hTRPV4 are cultured in 96-well plates. Dye_Loading 2. Dye Loading Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer. Cell_Culture->Dye_Loading Compound_Addition 3. Compound Addition This compound is added at varying concentrations. Dye_Loading->Compound_Addition Fluorescence_Measurement 4. Fluorescence Measurement Changes in fluorescence intensity are measured over time using a fluorescence plate reader. Compound_Addition->Fluorescence_Measurement Data_Analysis 5. Data Analysis The change in [Ca²⁺]i is calculated from the fluorescence ratio. EC₅₀ values are determined from dose-response curves. Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the hTRPV4 Ca2+ Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV4 channel are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization, typically for 30-60 minutes at 37°C.

  • Compound Preparation and Addition: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to the desired final concentrations. The dye-loading solution is removed, and the cells are washed again with the assay buffer. The different concentrations of the agonist are then added to the wells.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. The fluorescence intensity is measured at excitation wavelengths of 340 nm and 380 nm, and the emission is collected at 510 nm. Measurements are taken at regular intervals to monitor the change in intracellular calcium concentration over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated to determine the intracellular calcium concentration. The response is typically quantified as the peak change in this ratio. Dose-response curves are generated by plotting the peak response against the logarithm of the agonist concentration, and the EC50 value is calculated using a four-parameter logistic fit.

SOX9 Reporter Assay

This protocol outlines a luciferase-based reporter gene assay to quantify the activation of the SOX9 transcription factor in response to this compound.

SOX9_Reporter_Assay_Workflow Transfection 1. Transfection Chondrogenic cells (e.g., ATDC5) are co-transfected with a SOX9-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Compound_Treatment 2. Compound Treatment After a recovery period, cells are treated with varying concentrations of this compound. Transfection->Compound_Treatment Cell_Lysis 3. Cell Lysis Cells are lysed to release the luciferase enzymes. Compound_Treatment->Cell_Lysis Luminescence_Measurement 4. Luminescence Measurement Luciferase activity is measured using a luminometer after the addition of the appropriate substrates. Cell_Lysis->Luminescence_Measurement Data_Analysis 5. Data Analysis SOX9-driven luciferase activity is normalized to the control luciferase activity. ECmax values are determined from dose-response curves. Luminescence_Measurement->Data_Analysis

Caption: Workflow for the SOX9 Reporter Assay.

Methodology:

  • Cell Culture and Transfection: A chondrogenic cell line, such as ATDC5, is cultured in appropriate growth medium. Cells are then transiently co-transfected with a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple SOX9 binding sites, and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.

  • Compound Treatment: Following transfection and a recovery period (typically 24 hours), the culture medium is replaced with a medium containing various concentrations of this compound. The cells are then incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).

  • Cell Lysis: The treatment medium is removed, and the cells are washed with phosphate-buffered saline. A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzymes.

  • Luminescence Measurement: The cell lysates are transferred to a luminometer-compatible plate. The activity of the SOX9-driven luciferase and the control luciferase are measured sequentially using a dual-luciferase reporter assay system, which involves the addition of specific substrates for each enzyme.

  • Data Analysis: The activity of the SOX9-driven luciferase is normalized to the activity of the control luciferase to account for variations in transfection efficiency and cell number. The fold induction of SOX9 activity is calculated relative to a vehicle-treated control. Dose-response curves are generated, and the maximum effect (ECmax) is determined.

This guide provides a foundational understanding of this compound for researchers in the field. Further investigation into its in vivo efficacy and safety profile is warranted for its potential therapeutic applications.

References

In-Depth Technical Guide: Discovery and Synthesis of TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as pain, inflammation, and skeletal dysplasia has made it an attractive target for therapeutic intervention. The development of potent and selective small molecule agonists for TRPV4 is essential for elucidating its function and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of TRPV4 agonist-1 free base, a potent quinazolin-4(3H)-one derivative.

Discovery of this compound

This compound, also identified as compound 36 in the primary literature, was discovered through a focused drug discovery effort aimed at identifying novel regulators of chondrogenic differentiation. The research, published by Atobe et al. in the Journal of Medicinal Chemistry in 2019, identified a series of quinazolin-4(3H)-one derivatives with potent agonist activity at the human TRPV4 channel. Through systematic structure-activity relationship (SAR) studies, compound 36 emerged as a highly potent and water-soluble agonist, demonstrating significant potential for in vivo applications.[1]

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one
Molecular Formula C25H22F2N4O2[2]
Molecular Weight 448.46 g/mol [2]
CAS Number 2314467-59-7[2]
Appearance White to off-white solid
hTRPV4 Ca2+ Assay EC50 60 nM[2]
SOX9 Reporter Assay ECmax 20 nM[2]
Selectivity Inactive against TRPV1 channels[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a benzamide (B126) intermediate, followed by cyclization to form the quinazolinone core, and subsequent nucleophilic substitution to introduce the methylpiperazine moiety.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-amino-N-(4-(4-fluorophenoxy)phenyl)-3-fluorobenzamide

A solution of 2-amino-3-fluorobenzoic acid and a suitable activating agent (e.g., thionyl chloride or a carbodiimide) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is prepared. To this solution, 4-(4-fluorophenoxy)aniline (B1295514) is added, and the reaction mixture is stirred at room temperature or under gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or column chromatography.

Step 2: Synthesis of 8-fluoro-2-chloro-3-(4-(4-fluorophenoxy)phenyl)quinazolin-4(3H)-one

The intermediate from Step 1 is reacted with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, often in the presence of a catalytic amount of a tertiary amine base. The reaction is typically carried out at elevated temperatures. The progress of the reaction is monitored by TLC. After completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is purified.

Step 3: Synthesis of 8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one (this compound)

The chlorinated quinazolinone from Step 2 is dissolved in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile. To this solution, 1-methylpiperazine (B117243) is added, often in the presence of a base like potassium carbonate or triethylamine, to scavenge the liberated HCl. The reaction mixture is heated until the starting material is consumed. The final product, this compound, is then isolated by extraction and purified by column chromatography or recrystallization.

Biological Activity and Experimental Protocols

The agonist activity of this compound was primarily assessed using two key in vitro assays: a calcium influx assay and a SOX9 reporter assay.

Human TRPV4 Calcium Influx Assay

This assay measures the ability of a compound to activate TRPV4 channels and induce an influx of calcium ions into the cell.

Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV4 are cultured in appropriate media and seeded into 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the components of the FLIPR Calcium 6 Assay Kit, in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).[3][4]

  • Compound Addition: A solution of this compound at various concentrations is prepared and added to the wells using an automated liquid handler integrated with a fluorescence imaging plate reader (FLIPR).

  • Signal Detection: The fluorescence intensity is measured before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying TRPV4 channel activation.

  • Data Analysis: The data is analyzed to determine the half-maximal effective concentration (EC50) of the agonist.

SOX9 Reporter Assay

This assay is used to assess the chondrogenic potential of the TRPV4 agonist by measuring the expression of SOX9, a key transcription factor in chondrogenesis.[1]

Protocol:

  • Cell Line: A chondrocyte or mesenchymal stem cell line is engineered to contain a reporter construct where the expression of a reporter gene (e.g., luciferase) is driven by the SOX9 promoter.

  • Cell Treatment: The reporter cells are treated with varying concentrations of this compound.

  • Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The increase in reporter gene activity is correlated with the activation of the SOX9 promoter, and the data is used to determine the maximal effective concentration (ECmax).

Signaling Pathway of TRPV4 Activation

The activation of the TRPV4 channel by a synthetic agonist like this compound initiates a cascade of intracellular signaling events. The primary event is the influx of calcium ions, which then act as a second messenger to modulate various downstream pathways.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Channel Opening Agonist TRPV4 Agonist-1 Free Base Agonist->TRPV4 Binding & Activation CaM Calmodulin (CaM) Ca_influx->CaM PKC Protein Kinase C (PKC) Ca_influx->PKC PI3K Phosphoinositide 3-Kinase (PI3K) Ca_influx->PI3K SOX9 SOX9 Activation CaM->SOX9 Activation Cellular_Response Cellular Responses (e.g., Chondrogenesis) PKC->Cellular_Response PI3K->Cellular_Response SOX9->Cellular_Response Gene Expression

Caption: Agonist-induced TRPV4 signaling pathway.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation Library Quinazolin-4(3H)-one Library Synthesis Screening High-Throughput Screening (hTRPV4 Ca²⁺ Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_ID Lead Identification (Compound 36) SAR->Lead_ID Synthesis Multi-step Synthesis Lead_ID->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis In_Vitro In Vitro Assays (Ca²⁺ Influx, SOX9 Reporter) Analysis->In_Vitro Selectivity Selectivity Profiling (vs. other TRP channels) In_Vitro->Selectivity In_Vivo In Vivo Studies (e.g., Osteoarthritis Model) Selectivity->In_Vivo

Caption: Workflow for discovery and characterization.

Conclusion

This compound is a potent and selective tool compound for the study of TRPV4 channel function. Its discovery has provided valuable insights into the role of TRPV4 in chondrogenesis and has opened new avenues for the development of therapeutics targeting this ion channel. The detailed synthetic route and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and ion channel pharmacology.

References

A Technical Guide to the Solubility and Stability of TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of TRPV4 agonist-1 free base, a critical consideration for its use in research and drug development. Due to the limited publicly available data for this compound (CAS 2314467-59-7), this guide also includes comprehensive data for the well-characterized and potent TRPV4 agonist, GSK1016790A, as a key reference compound. This information is intended to aid in the design of experiments, formulation development, and interpretation of biological data.

Quantitative Solubility Data

The solubility of a compound is a crucial parameter that influences its handling, formulation, and bioavailability. Below is a summary of the available solubility data for this compound and the more extensively studied TRPV4 agonist, GSK1016790A.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO83.33 mg/mL (185.81 mM)[1]Ultrasonic assistance may be required.[1] Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[1]
MethanolSoluble[2]Quantitative data not specified.

Table 2: Solubility of GSK1016790A (Reference Compound)

SolventSolubility
DMSO100 mg/mL (152.52 mM)[3][4]
DMSO50 mg/mL
DMSO15 mg/mL[5]
Ethanol100 mg/mL (152.52 mM)[4]
Ethanol66 mg/mL[3]
Ethanol10 mg/mL[5]
Dimethyl formamide (B127407) (DMF)15 mg/mL[5]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[5]
WaterInsoluble[3][4]

Stability Profile

Understanding the stability of a compound is essential for ensuring the reliability and reproducibility of experimental results. Stability data informs proper storage, handling, and use in various experimental conditions.

Table 3: Stability and Storage of this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In solvent-80°C6 months[1][6]
In solvent-20°C1 month[1][6]

Table 4: Stability and Storage of GSK1016790A (Reference Compound)

FormStorage TemperatureDuration
Crystalline Solid-20°C≥ 4 years[5]
In solvent-80°C1 year[4] or 2 years[7]
Aqueous SolutionNot RecommendedShould not be stored for more than one day.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of small molecules like TRPV4 agonists.

Kinetic Solubility Determination via Nephelometry

This method provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often representative of initial screening assays.

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microplates

  • Nephelometer (laser-based light scattering instrument)

  • Multichannel pipettes or automated liquid handler

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO stock concentration into the corresponding wells of a new microplate.

  • Precipitation Induction: Rapidly add a larger volume of PBS (pH 7.4) to each well to achieve the final desired compound concentrations and a low final percentage of DMSO (typically ≤1%). Mix thoroughly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[8]

  • Measurement: Measure the light scattering of each well using a nephelometer.[8][9] The intensity of scattered light is proportional to the amount of precipitate.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility of a compound.

Objective: To determine the thermodynamic solubility of a test compound in an aqueous buffer.

Materials:

  • Solid test compound (powder)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a glass vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard curve of the compound should be prepared to accurately determine the concentration.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Stability Assessment using HPLC

This protocol outlines a general procedure for assessing the chemical stability of a compound under various stress conditions.

Objective: To evaluate the stability of a test compound over time under specific conditions by quantifying its degradation.

Materials:

  • Test compound

  • Appropriate solvents and buffers for sample preparation

  • Environmental chambers (for controlled temperature and humidity)

  • Photostability chamber

  • pH meter

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent at a known concentration.

  • Incubation under Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions, such as:

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated/frozen conditions.

    • pH: Incubate in acidic, neutral, and basic aqueous buffers.

    • Oxidative Stress: Add a solution of hydrogen peroxide.

    • Photostability: Expose to light according to ICH guidelines.[10][11]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

  • Sample Analysis: At each time point, quench any reactions if necessary and dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Quantification: Inject the samples into the HPLC system. Record the peak area of the parent compound and any new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). The rate of degradation can be determined, and the half-life of the compound under each condition can be calculated.

Mandatory Visualizations

TRPV4 Signaling Pathway

Activation of the TRPV4 channel by an agonist leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events. These pathways are involved in a variety of physiological processes.

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Agonist TRPV4 Agonist-1 Agonist->TRPV4 Activation PI3K_AKT PI3K/AKT Pathway Ca_influx->PI3K_AKT Rho_Rock Rho/ROCK Pathway Ca_influx->Rho_Rock MAPK p38-MAPK Pathway Ca_influx->MAPK YAP_TAZ YAP/TAZ Activation Ca_influx->YAP_TAZ NOX4 NOX4 Activation Ca_influx->NOX4 Fibrosis Fibrotic Gene Expression PI3K_AKT->Fibrosis Rho_Rock->Fibrosis MAPK->Fibrosis Myofibroblast Myofibroblast Differentiation YAP_TAZ->Myofibroblast ROS ROS Production NOX4->ROS

Caption: Downstream signaling pathways activated by TRPV4 agonists.

Experimental Workflow for Solubility and Stability Testing

A logical workflow is crucial for the efficient and accurate characterization of a compound's physicochemical properties.

Experimental_Workflow cluster_start Compound Characterization cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_data Data Analysis and Reporting start Test Compound kinetic_sol Kinetic Solubility (Nephelometry) start->kinetic_sol Initial Screening thermo_sol Thermodynamic Solubility (Shake-Flask) start->thermo_sol In-depth Analysis stability_test Stability Testing (HPLC) start->stability_test Degradation Profile report Comprehensive Profile kinetic_sol->report thermo_sol->report stability_test->report

Caption: General workflow for solubility and stability testing.

References

Selectivity Profile of Trpvicin: A Focus on Inactivity Against Other TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential (TRP) channels are a diverse superfamily of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli.[1] Their involvement in numerous physiological and pathological processes has made them attractive targets for drug discovery.[2] However, the structural and functional similarities among TRP channel family members present a significant challenge in developing subtype-selective modulators. A thorough understanding of a compound's selectivity profile, including the channels against which it is inactive, is crucial for interpreting experimental results and minimizing off-target effects.[3] This technical guide provides an in-depth overview of the selectivity of Trpvicin, a potent and subtype-selective inhibitor of the TRPV3 channel, with a specific focus on its inactivity against other TRP channels.

Quantitative Data Summary

Trpvicin has been identified as a potent and selective inhibitor of the human TRPV3 channel. Its selectivity has been evaluated against a panel of other TRP channel family members. The following table summarizes the available quantitative data regarding the inactivity of Trpvicin against other TRP channels.

Target TRP ChannelTrpvicin Activity (IC50)Reference
hTRPV3 0.41 µM (WT), 0.22 µM (G573S mutant) [4]
hTRPV1Minimal Effect[4]
hTRPV2Minimal Effect[4]
hTRPV4Minimal Effect[4]
hTRPV5Minimal Effect[4]
hTRPV6Minimal Effect[4]
hTRPA1Minimal Effect[4]
hTRPM8Minimal Effect[4]

WT: Wild-Type

Experimental Protocols for Determining TRP Channel Selectivity

The determination of a compound's selectivity against a panel of TRP channels is typically achieved through a combination of functional assays that measure ion channel activity. The two primary methods employed are electrophysiology (specifically patch-clamp) and intracellular calcium imaging.[3]

Automated Patch-Clamp Electrophysiology

This technique provides a direct and precise measurement of ion channel currents, allowing for the quantification of a compound's inhibitory effect.[3]

  • Cell Line Preparation: Human Embryonic Kidney (HEK293) cells, which have low endogenous ion channel expression, are commonly used. These cells are stably or transiently transfected with the specific human TRP channel subtype to be tested.[3]

  • Procedure:

    • Transfected cells are cultured and harvested.

    • An automated patch-clamp system (e.g., QPatch or Patchliner) is used to capture individual cells and form a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.[3]

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

    • A specific agonist for the targeted TRP channel is applied to elicit a baseline current.

    • Increasing concentrations of the test compound (e.g., Trpvicin) are then perfused to determine the concentration-dependent inhibition of the agonist-induced current.

    • The half-maximal inhibitory concentration (IC50) is calculated from the resulting concentration-response curve.

Intracellular Calcium Imaging

This high-throughput method provides a functional readout of the activity of calcium-permeable TRP channels.[3][5]

  • Cell Line Preparation: Similar to patch-clamp, HEK293 cells expressing the target TRP channel are used.

  • Procedure:

    • Cells are seeded in a multi-well plate (e.g., 96- or 384-well) and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The cells are then incubated with varying concentrations of the test compound.

    • A specific TRP channel agonist is added to stimulate channel opening and subsequent calcium influx.

    • The fluorescence intensity is monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

    • The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence signal.

    • IC50 values are calculated from the concentration-response curves.

Visualizations

Signaling and Selectivity Diagrams

cluster_selectivity Trpvicin Selectivity Profile cluster_inactive Inactive Against Trpvicin Trpvicin TRPV3 TRPV3 Trpvicin->TRPV3 Inhibits TRPV1 TRPV1 Trpvicin->TRPV1 Inactive TRPV2 TRPV2 Trpvicin->TRPV2 TRPV4 TRPV4 Trpvicin->TRPV4 TRPV5 TRPV5 Trpvicin->TRPV5 TRPV6 TRPV6 Trpvicin->TRPV6 TRPA1 TRPA1 Trpvicin->TRPA1 TRPM8 TRPM8 Trpvicin->TRPM8

Caption: Selectivity profile of Trpvicin against various TRP channels.

cluster_workflow TRP Channel Selectivity Screening Workflow start Start cell_prep Prepare cell lines expressing target TRP channels start->cell_prep assay_dev Develop functional assay (Patch-clamp or Ca2+ imaging) cell_prep->assay_dev primary_screen Primary screen of compound on target channel (e.g., TRPV3) assay_dev->primary_screen hit_id Active? primary_screen->hit_id secondary_screen Secondary screen on panel of other TRP channels hit_id->secondary_screen Yes inactive Inactive hit_id->inactive No data_analysis Analyze concentration-response and determine IC50 values secondary_screen->data_analysis selectivity Determine Selectivity Profile data_analysis->selectivity

Caption: Experimental workflow for TRP channel inhibitor selectivity screening.

cluster_pathway Generalized TRP Channel Activation Pathway stimulus Stimulus (e.g., Heat, Agonist) receptor TRP Channel (e.g., TRPV3) stimulus->receptor conformation Conformational Change receptor->conformation ion_influx Cation Influx (Ca2+/Na+) conformation->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response depolarization->cellular_response inhibitor Selective Inhibitor (e.g., Trpvicin) inhibitor->receptor Blocks

Caption: Generalized signaling pathway for TRP channel activation and inhibition.

References

The Physiological Role of TRPV4 Channel Activation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a crucial role in a wide array of physiological processes. Acting as a sensor for a diverse range of physical and chemical stimuli, including temperature, osmotic pressure, and mechanical stress, TRPV4 is integral to cellular homeostasis and function across numerous organ systems. Its activation triggers a cascade of signaling events, primarily initiated by an influx of calcium ions, which in turn modulate cellular responses. Dysregulation of TRPV4 activity is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological roles of TRPV4 activation, with a focus on its function in key organ systems, the underlying signaling pathways, and detailed experimental protocols for its study.

Introduction

TRPV4 is a member of the vanilloid subfamily of Transient Receptor Potential (TRP) channels. It is widely expressed throughout the body in both sensory and non-sensory cells, including endothelial cells, epithelial cells, chondrocytes, and sensory neurons. This broad distribution underscores its involvement in a multitude of physiological functions, from osmoregulation and thermosensation to mechanotransduction. This guide will delve into the core physiological roles of TRPV4 activation, present quantitative data on its activation and pharmacology, provide detailed experimental methodologies, and visualize key signaling pathways.

Quantitative Data on TRPV4 Channel Activation and Pharmacology

The activation of the TRPV4 channel is characterized by specific biophysical and pharmacological parameters. The following tables summarize key quantitative data for easy comparison.

Table 1: Activation Thresholds of TRPV4

StimulusThresholdCell Type/SystemCitation
Temperature >27°C - 35°CHeterologous expression systems (Xenopus oocytes, HEK293 cells)
>34°CBrain
Hypo-osmotic Stress ~1% reduction from isotonicity (300 mOsm)HEK293 cells
Mechanical Stress Molecular-scale deflections (<50 nm)HEK293T cells
Average pillar deflection of 196 nmChondrocytes and nociceptors

Table 2: Pharmacological Profile of Common TRPV4 Modulators

CompoundTypeSpeciesEC50 / IC50Citation
GSK1016790A AgonistHuman2.1 nM
Mouse18 nM
-3.3 nM (in HeLa cells)
RN-1734 AntagonistHuman2.3 µM
Rat3.2 µM
Mouse5.9 µM

Table 3: Biophysical Properties of the TRPV4 Channel

PropertyValueCitation
Single-channel Conductance Inward: ~30-60 pS, Outward: ~80-100 pS
Relative Ion Permeability (Pion/PNa) PCa/PNa: ~6-10
PMg/PNa: ~2-3

Table 4: Physiological Parameters in TRPV4 Knockout (KO) vs. Wild-Type (WT) Mice

ParameterConditionTRPV4 KO MiceWild-Type MiceCitation
Mean Arterial Pressure Resting82.5 ± 3.5 mmHg92.3 ± 8.3 mmHg
Heart Rate Resting497 ± 28 beats/min499 ± 31 beats/min
Blood Pressure Reduction (post-acetylcholine) -16.6 ± 2.7 mmHg37.0 ± 6.2 mmHg
Plasma Osmolality (48h water deprivation) -318 mOsmol/kg305 mOsmol/kg
Core Body Temperature Circadian patternIndistinguishable from WTIndistinguishable from KO
Tail Withdrawal Latency (45°C) -38.1 ± 2.2 s28.0 ± 3.0 s
QT Interval (in vivo ECG) -ShortenedNormal
Bone Mass -HigherNormal

Physiological Roles of TRPV4 Activation in Key Organ Systems

Cardiovascular System

In the cardiovascular system, TRPV4 is prominently expressed in endothelial and smooth muscle cells. Its activation in endothelial cells leads to a Ca2+ influx, which stimulates the production of vasodilatory factors such as nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF). This contributes to the regulation of vascular tone and blood pressure. Studies in TRPV4 knockout mice have demonstrated a blunted response to acetylcholine-induced vasodilation.

Respiratory System

TRPV4 is expressed in various cell types within the lung, including bronchial and alveolar epithelium, and lung endothelium. It plays a role in sensing mechanical stimuli such as shear stress from airflow and changes in lung volume. Activation of TRPV4 in the airway epithelium can modulate ciliary beat frequency, which is crucial for mucociliary clearance. However, excessive activation of TRPV4 in the pulmonary endothelium can increase vascular permeability, potentially leading to pulmonary edema.

Skeletal System

In the skeletal system, TRPV4 is highly expressed in chondrocytes, the sole cell type in cartilage. It functions as a mechanosensor, transducing mechanical loads into biochemical signals that are essential for cartilage health and maintenance. Activation of TRPV4 by mechanical or osmotic stimuli triggers a Ca2+ influx that regulates chondrocyte volume and the expression of matrix-related genes. Dysfunctional TRPV4 signaling is associated with skeletal dysplasias and osteoarthritis.

Urinary System

TRPV4 is expressed in the urothelium and detrusor smooth muscle of the urinary bladder. It is thought to act as a sensor for bladder filling (stretch), contributing to the micturition reflex. Activation of urothelial TRPV4 by stretch leads to ATP release, which in turn activates sensory nerve fibers.

Integumentary System (Skin)

In the skin, TRPV4 is expressed in keratinocytes, melanocytes, and sensory neurons. It plays a role in maintaining the integrity of the skin barrier. TRPV4 is activated by warm temperatures within the physiological range, and this activation promotes the formation of cell-cell junctions in keratinocytes. It is also involved in the sensations of touch, pain, and itch.

Signaling Pathways

The activation of the TRPV4 channel initiates a variety of downstream signaling cascades, which are highly cell-type specific. A central event is the influx of Ca2+, which acts as a second messenger to modulate a plethora of cellular processes.

Endothelial Cell Signaling

In endothelial cells, TRPV4 activation by stimuli such as shear stress or agonists leads to Ca2+ influx. This increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation. Additionally, Ca2+ influx through TRPV4 can activate small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa), leading to hyperpolarization and vasodilation.

endothelial_signaling cluster_stimuli Stimuli cluster_downstream Downstream Effects Shear Stress Shear Stress TRPV4 TRPV4 Shear Stress->TRPV4 Agonists (e.g., GSK1016790A) Agonists (e.g., GSK1016790A) Agonists (e.g., GSK1016790A)->TRPV4 Ca2_influx Ca2+ Influx TRPV4->Ca2_influx eNOS eNOS Activation Ca2_influx->eNOS SK_IK_Ca SKCa/IKCa Activation Ca2_influx->SK_IK_Ca NO NO Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Hyperpolarization Hyperpolarization SK_IK_Ca->Hyperpolarization Hyperpolarization->Vasodilation

TRPV4 signaling in endothelial cells.
Chondrocyte Signaling

In chondrocytes, mechanical loading or changes in osmolarity activate TRPV4, leading to Ca2+ influx. This Ca2+ signal is crucial for regulatory volume decrease (RVD) in response to hypotonic stress. The influx of Ca2+ also influences the expression of genes encoding extracellular matrix components, thereby contributing to cartilage maintenance.

chondrocyte_signaling cluster_stimuli Stimuli cluster_downstream Downstream Effects Mechanical Load Mechanical Load TRPV4 TRPV4 Mechanical Load->TRPV4 Hypo-osmotic Stress Hypo-osmotic Stress Hypo-osmotic Stress->TRPV4 Ca2_influx Ca2+ Influx TRPV4->Ca2_influx RVD Regulatory Volume Decrease (RVD) Ca2_influx->RVD Gene_Expression Altered Gene Expression (e.g., matrix proteins) Ca2_influx->Gene_Expression Cartilage_Homeostasis Cartilage Homeostasis Gene_Expression->Cartilage_Homeostasis

TRPV4 signaling in chondrocytes.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured cells in response to TRPV4 activation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells expressing TRPV4

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • TRPV4 agonist (e.g., GSK1016790A)

  • TRPV4 antagonist (e.g., RN-1734)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: Wash the cells 2-3 times with HBS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply the TRPV4 agonist to the cells and continue to record the fluorescence ratio (F340/F380).

    • To confirm specificity, pre-incubate cells with a TRPV4 antagonist before agonist application.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

fura2_workflow start Start cell_prep Seed and culture cells start->cell_prep dye_loading Load cells with Fura-2 AM cell_prep->dye_loading wash Wash to remove extracellular dye dye_loading->wash deester Allow for de-esterification wash->deester baseline Acquire baseline fluorescence ratio (F340/F380) deester->baseline stimulate Apply TRPV4 agonist baseline->stimulate record Record fluorescence ratio changes stimulate->record analyze Analyze F340/F380 ratio over time record->analyze end End analyze->end

Workflow for intracellular calcium imaging.
Regulatory Volume Decrease (RVD) Assay in Chondrocytes

This protocol outlines a method to assess the ability of chondrocytes to regulate their volume following a hypotonic challenge, a process in which TRPV4 plays a key role.

Materials:

  • Isolated primary chondrocytes or a chondrocytic cell line

  • Isotonic buffer (e.g., ~330 mOsmol/kg)

  • Hypotonic buffer (e.g., ~150-280 mOsmol/kg)

  • Calcein AM or other vital fluorescent dye

  • Confocal or fluorescence microscope with time-lapse imaging capabilities

  • Image analysis software

Procedure:

  • Cell Loading: Incubate chondrocytes with a vital fluorescent dye such as Calcein AM to visualize the cell body.

  • Baseline Imaging: Place the cells in an imaging chamber with isotonic buffer and acquire initial images to determine the baseline cell volume or cross-sectional area.

  • Hypotonic Challenge: Rapidly replace the isotonic buffer with the hypotonic buffer.

  • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for at least 20-30 minutes.

  • Data Analysis:

    • Measure the cell volume or cross-sectional area in each image using image analysis software.

    • Plot the relative cell volume change over time.

    • A typical RVD response involves an initial rapid swelling followed by a gradual return towards the initial volume.

    • The role of TRPV4 can be investigated by performing the assay in the presence of a TRPV4 antagonist or in chondrocytes from TRPV4 knockout mice.

Conclusion

The TRPV4 channel is a remarkably versatile cellular sensor that is fundamental to a wide range of physiological functions. Its ability to integrate multiple stimuli makes it a critical player in maintaining homeostasis in diverse organ systems. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of TRPV4 signaling and explore its therapeutic potential. Future research will undoubtedly continue to illuminate the intricate roles of this multifaceted ion channel in health and disease.

Endogenous vs. Exogenous TRPV4 Agonists: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel that plays a crucial role in a vast array of physiological processes.[1][2] As a member of the TRP superfamily, TRPV4 is activated by a diverse range of stimuli, including temperature changes, mechanical forces like osmotic pressure and shear stress, and chemical ligands.[1][3][4] These activators, or agonists, can be broadly categorized into two classes: endogenous ligands, which are produced naturally within the body, and exogenous ligands, which originate from external sources.

Understanding the distinct and overlapping mechanisms of these agonist classes is paramount for elucidating the physiological roles of TRPV4 and for the rational design of novel therapeutics targeting this channel.[5][6] This technical guide provides an in-depth comparison of endogenous and exogenous TRPV4 agonists, detailing their signaling pathways, comparative potencies, and the experimental protocols used for their characterization.

Endogenous TRPV4 Agonists: The Body's Own Signals

Endogenous agonists are critical physiological modulators of TRPV4 activity, primarily involved in cellular responses to mechanical and inflammatory cues. The most well-characterized endogenous agonists are lipid mediators derived from arachidonic acid (AA).[3][7]

Key Endogenous Agonists:

  • Arachidonic Acid (AA): This polyunsaturated fatty acid can activate TRPV4, often as a precursor to its more potent metabolites.[4][8] The activation by AA itself can be dependent on phosphorylation of the channel by Protein Kinase A (PKA).[3][9]

  • Epoxyeicosatrienoic Acids (EETs): These are cytochrome P450 epoxygenase metabolites of AA and are considered major endogenous activators of TRPV4.[10][11] Specific regioisomers, such as 5,6-EET, 8,9-EET, and 11,12-EET, directly bind to and gate the channel, playing a significant role in processes like endothelium-derived vasodilation.[12][13][14] The activation of TRPV4 by mechanical stimuli like cell swelling is often dependent on the phospholipase A2 (PLA2)-mediated production of AA and subsequent conversion to EETs.[11][12][15]

Signaling Pathway for Endogenous Agonists

The activation of TRPV4 by endogenous lipids like EETs initiates a cascade of intracellular events. Mechanical stimuli often trigger the activation of phospholipase A2 (PLA2), which liberates arachidonic acid from the plasma membrane. AA is then metabolized by cytochrome P450 (CYP) enzymes into EETs. EETs directly bind to a pocket within the TRPV4 channel, causing a conformational change that opens its pore.[11] This leads to an influx of Ca²⁺, which acts as a second messenger to trigger a variety of downstream physiological responses, such as the activation of calcium-activated potassium channels (KCa) leading to vasodilation.[13][14]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Mechanical Stimulus Mechanical Stimulus TRPV4 TRPV4 Channel Ca2_ion Ca²⁺ TRPV4->Ca2_ion Influx PLA2 PLA2 AA Arachidonic Acid (AA) PLA2->AA Liberates from CYP CYP450 EETs EETs CYP->EETs MembraneLipids Membrane Phospholipids AA->CYP Metabolized by EETs->TRPV4 Binds & Activates Downstream Downstream Cellular Responses (e.g., Vasodilation) Ca2_ion->Downstream Initiates

Caption: Endogenous activation pathway of TRPV4 by mechanical stimuli. (Max-width: 760px)

Exogenous TRPV4 Agonists: Tools for Research and Drug Discovery

Exogenous agonists are compounds from external sources, many of which are synthetic, that have proven invaluable as pharmacological tools for studying TRPV4 function in vitro and in vivo.[5][16] They are generally more potent and selective than endogenous agonists.

Key Exogenous Agonists:

  • GSK1016790A (GSK101): A highly potent and selective synthetic agonist.[17] It is widely used to probe the physiological functions of TRPV4 due to its high specificity and low nanomolar potency.[16][18]

  • 4α-Phorbol 12,13-didecanoate (4α-PDD): A phorbol (B1677699) ester that was one of the first small molecule agonists identified for TRPV4.[19][20] It directly binds to a pocket formed by transmembrane domains 3 and 4.[3][21] While widely used, some studies suggest it may have off-target effects at higher concentrations, activating neurons independently of TRPV4.[21][22]

  • Bisandrographolide A (BAA): A natural product derived from the plant Andrographis paniculata that acts as a TRPV4 agonist.[23][24]

Signaling Pathway for Exogenous Agonists

Exogenous agonists like GSK1016790A and 4α-PDD act as direct chemical activators. They bind to specific sites on the TRPV4 protein, inducing a conformational change that opens the channel pore. This bypasses the need for upstream enzymatic activity required by many endogenous activation pathways. The resulting Ca²⁺ influx activates a host of downstream signaling cascades, including those involving Protein Kinase C (PKC) and Rho/Rho kinases, which can lead to responses such as cytoskeletal reorganization and changes in gene expression.[15]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Exo_Agonist Exogenous Agonist (e.g., GSK101) TRPV4 TRPV4 Channel Exo_Agonist->TRPV4 Directly Binds & Activates Ca2_ion Ca²⁺ TRPV4->Ca2_ion Influx PKC PKC Ca2_ion->PKC Activates Rho Rho/Rho Kinase Ca2_ion->Rho Activates Downstream Pharmacological Responses PKC->Downstream Rho->Downstream

Caption: Direct activation of TRPV4 by an exogenous agonist. (Max-width: 760px)

Data Presentation: Comparative Potency of TRPV4 Agonists

The potency of TRPV4 agonists is typically quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes EC₅₀ values for key endogenous and exogenous agonists from various studies.

AgonistTypeEC₅₀ ValueSpecies / Cell SystemReference(s)
GSK1016790A Exogenous2.1 - 18 nMHuman / Mouse HEK cells[17][18]
3.3 nMHuman HeLa cells[25][26]
13.73 nMMouse TRPV4-HEK293 cells[27]
34 nMChoroid plexus epithelial cells[18]
4α-PDD Exogenous~200 - 370 nMHuman / Mouse cells[20][21][28]
5,6-EET Endogenous~5 µMHEK-293 cells[10]
Bisandrographolide A Exogenous790 - 950 nMNot Specified[23]
TRPV4 agonist-1 Exogenous60 nMHuman TRPV4 in HEK293 cells[29]

Note: EC₅₀ values can vary significantly depending on the experimental system, cell type, species, and assay conditions.

Experimental Protocols

Characterizing the activity of TRPV4 agonists relies on techniques that can measure the ion channel's primary function: mediating cation influx, particularly Ca²⁺.

Ratiometric Calcium Imaging

This is the most common method for assessing TRPV4 activation in a population of cells. It uses fluorescent Ca²⁺ indicators like Fura-2 or Fluo-4 to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon agonist application.

Objective: To measure the dose-dependent increase in [Ca²⁺]i in cultured cells expressing TRPV4 in response to an agonist.

Methodology:

  • Cell Culture: Plate HEK293 or HeLa cells transiently or stably expressing the TRPV4 gene onto glass-bottom dishes suitable for microscopy. Culture for 18-24 hours.[27][30]

  • Indicator Loading: Incubate the cells with a Ca²⁺-sensitive dye. For ratiometric imaging, use 2-5 µM Fura-2 AM for 45-60 minutes at room temperature in a standard Tyrode's or HBSS solution.[31][32]

  • Washing: Gently wash the cells two to three times with the buffer solution to remove excess extracellular dye.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera and a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes to ensure a stable signal.[27]

  • Agonist Application: Perfuse the cells with a solution containing the TRPV4 agonist (e.g., GSK1016790A) at a known concentration. For a dose-response curve, apply a range of concentrations sequentially.[25]

  • Data Recording: Continuously record the fluorescence intensity at both wavelengths throughout the experiment. The influx of Ca²⁺ upon channel activation will cause a significant increase in the F340/F380 ratio.[32]

  • Data Analysis: Calculate the change in the fluorescence ratio (ΔR) over the baseline. Plot the peak ΔR against the logarithm of the agonist concentration and fit the data with a sigmoidal dose-response function to determine the EC₅₀ value.[25][33]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate TRPV4-expressing cells on glass dish B Load cells with Fura-2 AM dye A->B C Wash to remove excess dye B->C D Mount on microscope & record baseline fluorescence (F340/F380) C->D E Perfuse with TRPV4 agonist D->E F Record change in fluorescence ratio E->F G Calculate ΔRatio over baseline F->G H Plot Dose-Response Curve & Calculate EC₅₀ G->H

Caption: Experimental workflow for Calcium Imaging assay. (Max-width: 760px)
Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique provides high-fidelity analysis of ion channel currents in a single cell, allowing for detailed characterization of channel gating properties.[34]

Objective: To directly measure the ionic currents flowing through TRPV4 channels upon activation by an agonist.

Methodology:

  • Cell Preparation: Use cultured cells expressing TRPV4, prepared similarly to the calcium imaging protocol.

  • Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 6-10 MΩ.[31] Fill the pipette with an intracellular solution (e.g., containing CsCl or KCl to isolate specific currents).

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[34]

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV or -70 mV).[35][36]

  • Recording Protocol: Apply a voltage protocol, such as a ramp from -100 mV to +100 mV, to measure the current-voltage (I-V) relationship. Record the baseline current.[35][36] Note that TRPV4 currents can desensitize rapidly, especially in the presence of extracellular Ca²⁺.[37]

  • Agonist Application: Perfuse the cell with an extracellular solution containing the TRPV4 agonist (e.g., 10 nM GSK1016790A).

  • Data Acquisition: Record the agonist-evoked currents using the same voltage protocol. The activation of TRPV4 will result in a significant increase in an outwardly rectifying current.

  • Data Analysis: Subtract the baseline current from the agonist-evoked current to isolate the TRPV4-specific current. Analyze the I-V relationship, current density, and channel kinetics.

Conclusion

The study of both endogenous and exogenous TRPV4 agonists is fundamental to understanding the channel's complex role in health and disease. Endogenous agonists like EETs reveal the physiological pathways through which TRPV4 senses and responds to its environment, particularly in the context of mechanotransduction and vascular function. Exogenous agonists, with their high potency and selectivity, provide indispensable tools for isolating and characterizing the channel's function, paving the way for targeted therapeutic interventions for conditions such as pain, edema, and bladder dysfunction.[5][28] A comprehensive approach utilizing the methodologies described herein will continue to advance the field of TRPV4 research and drug development.

References

The Role of TRPV4 Agonist-1 Free Base in Promoting Chondrogenic Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential vanilloid 4 (TRPV4) channel, a calcium-permeable non-selective cation channel, has emerged as a critical regulator of chondrocyte function and chondrogenesis. Its activation by specific agonists presents a promising therapeutic strategy for cartilage repair and regeneration. This technical guide provides an in-depth overview of the use of TRPV4 agonist-1 free base in inducing chondrogenic differentiation. It details the underlying signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for in vitro application.

Introduction: TRPV4 as a Mechanosensor in Chondrocytes

Articular chondrocytes, the resident cells of cartilage, are responsible for maintaining the extracellular matrix (ECM) that provides the tissue with its unique biomechanical properties. These cells are exquisitely sensitive to their mechanical environment, and this mechanotransduction is crucial for cartilage homeostasis. The TRPV4 channel is a key player in this process, acting as a sensor of mechanical and osmotic stimuli.[1][2][3]

Mutations in the TRPV4 gene that alter channel function can lead to skeletal dysplasias and joint diseases, highlighting its importance in normal skeletal development and joint health.[4][5] Conversely, activation of TRPV4 has been shown to promote chondrogenesis by enhancing the expression of the master chondrogenic transcription factor, SOX9, and subsequent production of cartilage-specific ECM components like type II collagen (COL2A1) and aggrecan (ACAN).[2][3][6] Small molecule agonists, such as this compound, therefore represent valuable tools for investigating and potentially promoting cartilage formation.[7][8][9]

This compound: A Potent Inducer of Chondrogenesis

This compound is a potent and selective agonist of the TRPV4 channel. It has been identified as a regulator of chondrogenic differentiation.[7]

Table 1: Potency of this compound [7]

AssayMetricValue
hTRPV4 Ca²+ AssayEC₅₀60 nM
SOX9 Reporter AssayECₘₐₓ20 nM

EC₅₀: Half maximal effective concentration. ECₘₐₓ: Maximum effective concentration.

Signaling Pathways in TRPV4-Mediated Chondrogenesis

Activation of TRPV4 by an agonist like this compound initiates a cascade of intracellular signaling events that culminate in the upregulation of chondrogenic gene expression. The primary event is an influx of calcium ions (Ca²⁺) into the cell.[6][10] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers several downstream pathways.

Ca²⁺/Calmodulin-Dependent Pathway and SOX9 Activation

The influx of Ca²⁺ leads to the activation of calmodulin (CaM). The Ca²⁺/CaM complex can then activate various downstream effectors, including Ca²⁺/calmodulin-dependent kinase II (CaMKII). This pathway has been shown to enhance the transcriptional activity of SOX9, the master regulator of chondrogenesis.[2][6] SOX9, in turn, drives the expression of key cartilage matrix genes, such as COL2A1 and ACAN.[6]

G TRPV4_agonist TRPV4 Agonist-1 Free Base TRPV4 TRPV4 Channel TRPV4_agonist->TRPV4 Activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Mediates CaM Calmodulin (CaM) Ca2_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates SOX9 SOX9 Activation CaMKII->SOX9 Chondrogenic_genes Upregulation of Chondrogenic Genes (COL2A1, ACAN) SOX9->Chondrogenic_genes

TRPV4-SOX9 Signaling Pathway.
Interaction with the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of chondrogenesis. Research has shown that TRPV4 activation can modulate and enhance the cellular response to TGF-β stimulation in chondrocytes.[6] This synergistic effect is dependent on the timing of the stimuli, with TRPV4 activation following TGF-β stimulation yielding a significant increase in the canonical TGF-β response. This process is also calcium-dependent.[6]

G TGFB TGF-β TGFB_R TGF-β Receptor TGFB->TGFB_R SMADs SMAD Complex TGFB_R->SMADs Enhanced_response Enhanced Chondrogenic Response SMADs->Enhanced_response TRPV4_agonist TRPV4 Agonist TRPV4 TRPV4 Channel TRPV4_agonist->TRPV4 Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Ca2_influx->Enhanced_response Potentiates G Start Start: MSC Culture Harvest Harvest & Count Cells Start->Harvest Pellet Form Cell Pellets (Centrifugation) Harvest->Pellet Induction Induce Differentiation: - Chondrogenic Medium - TRPV4 Agonist-1 Pellet->Induction Culture Culture for 21-28 days (Medium Change every 2-3 days) Induction->Culture Analysis Analysis of Chondrogenesis Culture->Analysis Histology Histology (Safranin-O, Collagen II) Analysis->Histology Biochem Biochemistry (GAG, DNA) Analysis->Biochem qPCR qRT-PCR (SOX9, ACAN, COL2A1) Analysis->qPCR End End

References

Methodological & Application

Application Notes and Protocols for TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel permeable to Ca²⁺ that acts as a crucial sensor for a variety of physical and chemical stimuli, including temperature, osmolarity, mechanical stress, and endogenous ligands. Its widespread expression and involvement in numerous physiological processes—ranging from vascular function and bone formation to pain sensation and inflammation—make it a compelling target for therapeutic intervention.

TRPV4 agonist-1 free base is a potent and selective agonist of the TRPV4 channel. These application notes provide a comprehensive overview of its experimental use, including detailed protocols for key in vitro assays and a summary of its effects on cellular signaling pathways. This document is intended to guide researchers in utilizing this compound as a tool to investigate TRPV4 function and explore its therapeutic potential.

Physicochemical Properties and Activity

This compound is a small molecule designed to specifically activate the TRPV4 channel, leading to cation influx, primarily Ca²⁺, and subsequent downstream signaling events.

Table 1: In Vitro Activity of TRPV4 Agonists

CompoundAssay TypeCell LineParameterValueReference
This compound hTRPV4 Ca²⁺ AssayHEK293EC₅₀ 60 nM[1]
TRPV4 agonist-1 (Compound 36) SOX9 Reporter Assay-ECₘₐₓ 20 nM[1]
GSK1016790A Ca²⁺ Influx AssayHeLa-TRPV4EC₅₀ 3.3 nM[2]
GSK1016790A BRET Assay (Channel Aggregation)HEK293EC₅₀ 31 nM

Experimental Protocols

The following protocols are adapted from established methods for studying TRPV4 activation, primarily using the well-characterized agonist GSK1016790A. These can be readily adapted for use with this compound, with the recommendation to perform dose-response experiments to determine the optimal concentration for the specific cell type and assay.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV4 activation.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs)

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 2 mM CaCl₂

  • HBSS without CaCl₂ (containing 2 mM EGTA for Ca²⁺-free conditions)

  • This compound (stock solution in DMSO)

  • TRPV4 antagonist (e.g., HC-067047, Ruthenium Red) for control experiments

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates or glass-bottom dishes suitable for microscopy. Culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 2.5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove culture medium, wash cells once with HBSS.

    • Add the loading solution to the cells and incubate at 37°C for 30-60 minutes.

  • Washing: Wash cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Add HBSS to the cells.

    • Measure the baseline fluorescence for 2-5 minutes to establish a stable signal. For Fura-2, this involves ratiometric imaging at 340/380 nm excitation. For Fluo-4, use ~488 nm excitation.

  • Agonist Application:

    • Prepare the desired concentration of this compound in HBSS. A typical starting range based on related compounds is 10 nM - 1 µM.

    • Add the agonist solution to the cells.

  • Data Acquisition: Immediately begin recording the fluorescence signal for 5-20 minutes to capture the calcium influx kinetics.

  • Controls:

    • Negative Control: Use non-transfected parental cells to confirm agonist specificity.[3]

    • Antagonist Control: Pre-incubate cells with a TRPV4 antagonist (e.g., 1 µM HC-067047) for 10-20 minutes before adding the agonist to confirm the response is TRPV4-mediated.[3]

    • Calcium-Free Control: Perform the experiment in Ca²⁺-free HBSS to distinguish between extracellular influx and release from internal stores.[3]

Table 2: Typical Parameters for Calcium Imaging Experiments

ParameterValue
Cell LineHEK293-TRPV4, HUVEC
Agonist (Example)GSK1016790A
Agonist Concentration10 nM - 100 nM[2][4]
Antagonist (Example)HC-067047
Antagonist Concentration1 µM[3]
Dye Loading Time30-60 minutes
Agonist Stimulation Time5-20 minutes
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV4 channel upon activation.

Materials:

  • Cells expressing TRPV4 plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular (bath) solution (e.g., 136 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., 100 mM Cs-aspartate, 20 mM CsCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, pH 7.2)

  • This compound

Procedure:

  • Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[5]

  • Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -90 mV).[6]

    • Record baseline current for a few minutes.

    • Apply this compound to the bath via the perfusion system.

    • Record the induced current. A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) can be used to determine the current-voltage (I-V) relationship.[6]

  • Data Analysis: Measure the peak current amplitude and observe the characteristic outwardly rectifying I-V curve typical for TRPV4. Note any desensitization (current decay) over time.

Table 3: Representative Solutions for Patch-Clamp Experiments

Solution ComponentExtracellular (mM)Intracellular (mM)
NaCl136-
KCl5.4-
CaCl₂2-
MgCl₂0.51
HEPES1010
Glucose5-
Cs-aspartate-100
CsCl-20
EGTA-5
Mg-ATP-1
Western Blotting for Downstream Signaling

Activation of TRPV4 leads to the phosphorylation and activation of several downstream signaling proteins, such as Akt.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-TRPV4, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat confluent cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of TRPV4 activation on cell motility.

Materials:

  • Cells cultured in 24-well plates

  • P200 pipette tip or culture-insert

  • Culture medium with reduced serum (e.g., 2% FBS)

  • This compound

Procedure:

  • Monolayer Formation: Grow cells to a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" in the monolayer using a sterile P200 pipette tip.[7]

    • Alternatively, use culture-inserts which create a well-defined cell-free gap upon removal.

  • Washing: Gently wash with PBS to remove dislodged cells.[7]

  • Treatment: Add reduced-serum medium containing the desired concentration of this compound or vehicle control.

  • Imaging:

    • Acquire an initial image (T=0) of the wound.

    • Incubate cells at 37°C and acquire images at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed.

  • Analysis: Measure the area of the cell-free region at each time point. Calculate the rate of wound closure (cell migration).

Signaling Pathways and Visualizations

Activation of TRPV4 by an agonist initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This can modulate various downstream pathways depending on the cell type and context.

Caption: TRPV4 agonist-1 activation of downstream signaling pathways.

Activation of the TRPV4 channel by TRPV4 agonist-1 leads to a primary influx of calcium.[4][8] This increase in intracellular calcium can activate several key signaling kinases, including Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[9] These kinases, in turn, modulate downstream effectors like Akt and NF-κB, ultimately influencing cellular processes such as cytoskeletal remodeling, gene expression related to inflammation, and cell migration.[10][11]

Caption: General experimental workflow for studying TRPV4 agonist-1 effects.

This workflow outlines the key steps for characterizing the cellular effects of TRPV4 agonist-1. Beginning with a suitable cell model expressing TRPV4, treatment with the agonist can be followed by a variety of functional assays to dissect its impact on intracellular signaling and cellular phenotype.

References

Application Notes and Protocols for In Vitro Assays Using TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Its involvement in various pathologies has made it a significant target for drug discovery. TRPV4 agonist-1 free base is a potent and selective agonist of the TRPV4 channel, making it a valuable tool for in vitro studies aimed at understanding TRPV4 function and for screening potential therapeutic agents.[3] These application notes provide detailed protocols for key in vitro assays using this compound and other commonly used TRPV4 agonists.

Data Presentation

The following tables summarize quantitative data from in vitro assays involving TRPV4 agonists.

Table 1: Potency of TRPV4 Agonists in In Vitro Assays

AgonistAssayCell TypeParameterValueReference
This compoundCa2+ influxhTRPV4 expressing cellsEC5060 nM[3]
GSK1016790ACa2+ influxHeLa cells expressing TRPV4EC503.3 nM[4]
4α-Phorbol 12,13-didecanoate (4α-PDD)Chondrocyte DifferentiationRat Primary ChondrocytesEffective Concentration10 nM[5]

Table 2: Effects of TRPV4 Agonists on Chondrocyte Differentiation

AgonistCell TypeAssayMarkerFold Change (vs. Control)Reference
GSK1016790AMurine iPSCsqRT-PCRSox9~20[6]
GSK1016790AMurine iPSCsqRT-PCRAcan~100[6]
GSK1016790AMurine iPSCsqRT-PCRCol2a1~1600[6]
4α-PDDRat Primary ChondrocytesqRT-PCRRunx2Significant increase[5]
4α-PDDRat Primary ChondrocytesqRT-PCRBmp2Significant increase[5]
4α-PDDRat Primary ChondrocytesqRT-PCRCol1Significant increase[5]

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium ([Ca2+]i) influx following the activation of TRPV4 channels by an agonist.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs)

  • This compound or other TRPV4 agonists (e.g., GSK1016790A)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fura-2 AM, use a final concentration of 2.5 µM with Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Agonist Application:

    • Prepare serial dilutions of the TRPV4 agonist in HBSS.

    • Add the agonist solution to the wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity using a plate reader or confocal microscope.

    • For Fura-2 AM, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

    • For Fluo-4 AM, use an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

    • Record data over time to capture the kinetics of the calcium influx.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities over baseline to determine the intracellular calcium concentration. Plot dose-response curves to calculate the EC50 of the agonist.

Western Blot for MAPK Pathway Activation

This protocol details the detection of phosphorylated p38 and ERK, key downstream effectors of the TRPV4 signaling pathway.

Materials:

  • Cells expressing TRPV4

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the TRPV4 agonist at the desired concentration and time points.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Chondrocyte Differentiation Assay

This protocol describes how to assess the effect of TRPV4 agonists on the differentiation of chondrocytes by measuring mineralization and gene expression.

Materials:

  • Mesenchymal stem cells (MSCs) or chondroprogenitor cell line (e.g., ATDC5)

  • Chondrogenic differentiation medium (DMEM, dexamethasone, ascorbic acid, ITS+ supplement, TGF-β1)

  • This compound

  • Alizarin Red S solution

  • RNA extraction kit

  • qRT-PCR reagents and primers for chondrogenic markers (e.g., SOX9, ACAN, COL2A1, RUNX2)

Procedure:

A. Mineralization Assay (Alizarin Red S Staining):

  • Cell Culture and Differentiation:

    • Culture cells in a high-density micromass culture or as a monolayer.

    • Induce chondrogenic differentiation by culturing the cells in chondrogenic medium.

    • Treat the cells with the TRPV4 agonist at the desired concentration throughout the differentiation period (typically 21 days).

  • Staining:

    • After the differentiation period, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

  • Analysis: Visualize and quantify the red-stained calcium deposits. For quantification, the stain can be extracted with cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.

B. Gene Expression Analysis (qRT-PCR):

  • Cell Culture and Treatment: Culture and differentiate cells as described above, treating with the TRPV4 agonist for the desired duration.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers for chondrogenic marker genes.

  • Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene.

Signaling Pathways and Experimental Workflows

TRPV4_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway cluster_nucleus Nucleus TRPV4_Agonist TRPV4 Agonist-1 TRPV4 TRPV4 Channel TRPV4_Agonist->TRPV4 binds & activates Ca2_influx Ca2+ Influx TRPV4->Ca2_influx mediates PKC PKC Ca2_influx->PKC PI3K PI3K Ca2_influx->PI3K RhoA RhoA Ca2_influx->RhoA p38 p38 PKC->p38 ERK ERK PI3K->ERK RhoA->p38 Transcription_Factors Transcription Factors (e.g., NFAT, CREB) p38->Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., SOX9, RUNX2) Transcription_Factors->Gene_Expression regulates Calcium_Imaging_Workflow A 1. Seed Cells in 96-well plate B 2. Load Cells with Calcium Dye A->B C 3. Wash Cells B->C D 4. Add TRPV4 Agonist C->D E 5. Measure Fluorescence D->E F 6. Analyze Data (Calculate EC50) E->F Chondrocyte_Differentiation_Workflow cluster_assays 3. Assays (Day 21) A 1. Culture MSCs/ Chondroprogenitors B 2. Induce Differentiation + TRPV4 Agonist A->B C A. Mineralization (Alizarin Red Staining) B->C D B. Gene Expression (qRT-PCR) B->D E 4. Quantify Results C->E D->E

References

Application Notes and Protocols for Calcium Imaging with TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a widely expressed, non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. As a polymodal sensor, its activation leads to an influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events. Consequently, TRPV4 has emerged as a significant therapeutic target for a range of conditions, including pain, inflammation, and various channelopathies.

This document provides detailed application notes and protocols for studying the activation of TRPV4 using TRPV4 agonist-1 free base , a potent and selective agonist. The primary application detailed is the measurement of intracellular calcium dynamics using the fluorescent indicator Fluo-4 AM. These protocols are designed to be adaptable for various research settings, from basic academic research to high-throughput screening in drug development.

Data Presentation

Agonist Profile: this compound
ParameterValueReference
Target Transient Receptor Potential Vanilloid 4 (TRPV4)[1][][3][4]
EC₅₀ (hTRPV4 Ca²⁺ assay) 60 nM[1][][3][4]
Molecular Formula C₂₅H₂₂F₂N₄O₂[1][]
Molecular Weight 448.46 g/mol [1][]
Appearance White to off-white solid[]
Solubility Soluble in DMSO[5]
Calcium Imaging Assay Parameters with Fluo-4 AM
ParameterRecommended Value/Range
Cell Line HEK293 cells stably expressing human TRPV4 (hTRPV4)
Calcium Indicator Fluo-4 AM
Fluo-4 AM Loading Concentration 1-5 µM
Loading Time 30-60 minutes at 37°C
This compound Concentration Range 0.1 nM to 1 µM (for dose-response curves)
Excitation Wavelength ~494 nm
Emission Wavelength ~516 nm

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1. This compound Stock Solution:

  • Dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 years.[1] For short-term storage (up to 1 month), -20°C in solvent is suitable.[1]

1.2. Fluo-4 AM Stock Solution:

  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light and moisture.

1.3. Pluronic™ F-127 Solution:

  • Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This surfactant aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading buffer.

Protocol 2: Cell Culture and Plating
  • Culture HEK293 cells stably expressing hTRPV4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For calcium imaging experiments, seed the cells onto 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

Protocol 3: Calcium Imaging Assay

3.1. Dye Loading:

  • Prepare a fresh dye loading solution by diluting the Fluo-4 AM stock solution and Pluronic™ F-127 stock solution into a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The final concentration of Fluo-4 AM should be in the range of 1-5 µM, and the final concentration of Pluronic™ F-127 should be approximately 0.02%.

  • Remove the cell culture medium from the 96-well plate.

  • Wash the cells once with the physiological buffer.

  • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[6][7]

  • After incubation, wash the cells twice with the physiological buffer to remove excess dye.

  • Add fresh physiological buffer to each well.

3.2. Compound Addition and Fluorescence Measurement:

  • Prepare serial dilutions of this compound in the physiological buffer.

  • Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging. Set the instrument to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.

  • Establish a stable baseline fluorescence reading for a few seconds before adding the agonist.

  • Add the different concentrations of this compound to the wells.

  • Immediately begin recording the fluorescence intensity over time. The influx of Ca²⁺ upon TRPV4 activation will lead to an increase in Fluo-4 fluorescence.

  • Continue recording until the signal reaches a peak and begins to decline or plateau.

3.3. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F₀), i.e., F/F₀.

  • For dose-response curves, plot the peak F/F₀ against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV4 TRPV4 Channel Ca_ion Ca²⁺ TRPV4->Ca_ion Influx PI3K PI3K TRPV4->PI3K Activates Agonist TRPV4 Agonist-1 Free Base Agonist->TRPV4 Binds & Activates Calmodulin Calmodulin Ca_ion->Calmodulin Activates PLC PLC Ca_ion->PLC Activates PKC PKC Ca_ion->PKC Activates NFAT NFAT (Transcription Factor) Calmodulin->NFAT Activates PLC->PKC Activates RhoA RhoA PI3K->RhoA Activates YAP_TAZ YAP/TAZ (Transcription Coactivators) RhoA->YAP_TAZ Activates Gene_Expression Gene Expression NFAT->Gene_Expression Regulates YAP_TAZ->Gene_Expression Regulates

Caption: TRPV4 signaling cascade upon agonist binding.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed hTRPV4-expressing HEK293 cells in a 96-well plate B Culture to confluence A->B C Load cells with Fluo-4 AM (30-60 min, 37°C) B->C D Wash to remove excess dye C->D E Add physiological buffer D->E F Record baseline fluorescence E->F G Add this compound F->G H Record fluorescence change over time G->H I Calculate F/F₀ ratio H->I J Plot dose-response curve I->J K Determine EC₅₀ J->K

Caption: Experimental workflow for calcium imaging.

References

Application Notes and Protocols for Utilizing TRPV4 Agonist-1 Free Base in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the use of TRPV4 agonist-1 free base in patch clamp experiments. This document outlines the necessary materials, solutions, and step-by-step procedures for characterizing the effects of this potent and selective agonist on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.

Introduction to this compound

This compound is a powerful research tool for investigating the function and pharmacology of the TRPV4 channel. It is a highly potent agonist with a reported half-maximal effective concentration (EC50) of 60 nM in a human TRPV4 Ca2+ assay[1]. A key advantage of this compound is its selectivity, as it has been shown to be inactive against the closely related TRPV1 channel[1]. This specificity makes it an excellent candidate for elucidating the precise roles of TRPV4 in various physiological and pathophysiological processes.

The TRPV4 channel itself is a non-selective cation channel that is permeable to Ca2+ and plays a crucial role in a wide array of cellular functions, including mechanosensation, osmosensation, and temperature sensing[2][3]. Dysregulation of TRPV4 has been implicated in numerous diseases, making it a significant target for drug development.

Quantitative Data Summary

The following table summarizes key quantitative data for TRPV4 channels activated by various agonists, which can serve as a reference for experiments using this compound.

ParameterValueAgonist UsedCell TypeReference
EC50 (Ca2+ Assay) 60 nMThis compoundhTRPV4 expressing cells[1]
EC50 (Ca2+ Influx) ~3.3 nM - 34 nMGSK1016790AHEK293 cells[4][5]
Single-Channel Conductance 50-90 pSGSK1016790ALens epithelial cells[6]
Permeability Ratio (PCa/PNa) ~6-10Not specifiedVarious[7]

Experimental Protocols

This section provides detailed protocols for whole-cell patch clamp recording to study the effects of this compound.

Required Materials
  • Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Data acquisition and analysis software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture reagents for maintaining the desired cell line (e.g., HEK293 cells stably expressing TRPV4)

  • This compound

  • Reagents for preparing intracellular and extracellular solutions

Solution Preparation

Intracellular (Pipette) Solution (in mM):

ComponentConcentration
KCl130
NaCl10
MgCl21
HEPES10
EGTA1
Mg-ATP2
Na-GTP0.2
pH 7.3 (adjusted with KOH)
Osmolarity ~290 mOsm

Extracellular (Bath) Solution (in mM):

ComponentConcentration
NaCl140
KCl5
CaCl22
MgCl22
HEPES10
Glucose10
pH 7.4 (adjusted with NaOH)
Osmolarity ~310 mOsm

Note on Solutions: The composition of the intracellular solution can be varied. For example, a K-gluconate based solution can also be used to minimize chloride currents. The osmolarity of the intracellular solution should be slightly lower than the extracellular solution to ensure a good seal.

Stock Solution Preparation of this compound

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be stored at -20°C or -80°C for long-term stability[1]. On the day of the experiment, the stock solution should be diluted to the final desired concentrations in the extracellular solution. It is crucial to ensure that the final DMSO concentration in the bath solution is low (typically ≤ 0.1%) to avoid off-target effects.

Whole-Cell Patch Clamp Protocol
  • Cell Preparation: Plate cells expressing TRPV4 channels onto glass coverslips 24-48 hours before the experiment to allow for adherence.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline currents for a stable period.

    • Apply this compound to the bath via a perfusion system. To determine the dose-response relationship, apply the agonist in increasing concentrations.

    • Record the evoked currents. Voltage ramps (e.g., -100 mV to +100 mV over 200 ms) can be applied to determine the current-voltage (I-V) relationship of the activated channels[8].

  • Data Analysis:

    • Measure the peak and steady-state current amplitudes.

    • Plot the dose-response curve by normalizing the current response to the maximal response and fitting the data with the Hill equation to determine the EC50.

    • Analyze the I-V relationship to determine the reversal potential and rectification properties of the current.

    • Activation and deactivation kinetics can be analyzed by fitting the current traces to exponential functions.

Note on Current Desensitization: TRPV4 channels are known to exhibit desensitization in the continued presence of an agonist[9][10][11]. This should be considered during data acquisition and analysis. The peak current is often used for dose-response analysis.

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway

Activation of TRPV4 by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades.

TRPV4_Signaling TRPV4_Agonist TRPV4 Agonist-1 Free Base TRPV4 TRPV4 Channel TRPV4_Agonist->TRPV4 Activation Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Na_Influx Na+ Influx TRPV4->Na_Influx Downstream Downstream Signaling (e.g., Calmodulin, PKC, etc.) Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation) Downstream->Cellular_Response

TRPV4 agonist-induced signaling cascade.
Experimental Workflow for Patch Clamp

The following diagram illustrates the logical flow of a whole-cell patch clamp experiment to characterize the effects of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture TRPV4-expressing cells Establish_WC Establish whole-cell configuration Cell_Culture->Establish_WC Solution_Prep Prepare intracellular & extracellular solutions Solution_Prep->Establish_WC Agonist_Prep Prepare TRPV4 agonist-1 stock and working solutions Apply_Agonist Apply TRPV4 agonist-1 Agonist_Prep->Apply_Agonist Record_Baseline Record baseline current Establish_WC->Record_Baseline Record_Baseline->Apply_Agonist Record_Response Record evoked current Apply_Agonist->Record_Response Dose_Response Dose-response analysis (EC50) Record_Response->Dose_Response IV_Curve I-V relationship analysis Record_Response->IV_Curve Kinetics Activation/Deactivation kinetics Record_Response->Kinetics

Workflow for whole-cell patch clamp experiments.

References

Application Notes and Protocols for In Vivo Studies with TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that acts as a polymodal sensor for a variety of physical and chemical stimuli, including temperature, osmolarity, mechanical stress, and endogenous ligands.[1][2] Its widespread expression in various tissues, such as the vascular endothelium, lungs, chondrocytes, and neurons, implicates it in a multitude of physiological and pathophysiological processes.[1][3][4][5] These include regulation of vascular tone, pain perception, inflammation, and cartilage health.[2][6][7]

TRPV4 agonist-1 free base is a potent agonist of the TRPV4 channel, with an EC50 of 60 nM in a human TRPV4 Ca2+ assay.[8] While much of the extensive in vivo research on TRPV4 activation has utilized the well-characterized agonist GSK1016790A, the principles and methodologies are broadly applicable to other potent TRPV4 agonists like this compound. These notes provide an overview of in vivo applications and detailed protocols to guide researchers in designing and executing their studies.

In Vivo Applications

Activation of TRPV4 in vivo has been instrumental in elucidating its role in various physiological systems. Key areas of investigation include:

  • Cardiovascular System: TRPV4 activation on vascular endothelial cells leads to vasodilation.[9] In vivo studies in rats using the TRPV4 agonist GSK1016790A have demonstrated dose-dependent decreases in systemic and pulmonary arterial pressure.[6][10]

  • Pain and Sensation: TRPV4 is a key player in mediating mechanical and inflammatory pain, as well as itch.[2][6] In vivo models have shown that TRPV4 agonists can induce mechanical allodynia and acute itch in mice.[2]

  • Osteoarthritis: TRPV4 is expressed in chondrocytes and synovial tissues and is implicated in the pathogenesis of osteoarthritis (OA).[11][12] Studies in rat models of OA have explored the role of TRPV4 in joint inflammation and pain.[7][13]

  • Respiratory System: TRPV4 is expressed in airway smooth muscle and epithelial cells and is involved in responses to various stimuli, including osmotic changes.[3]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using the potent TRPV4 agonist GSK1016790A, which can serve as a reference for studies with this compound.

Table 1: Cardiovascular Effects of Intravenous GSK1016790A in Rats [6][10]

Dosage (µg/kg)Change in Systemic Arterial PressureChange in Pulmonary Arterial PressureChange in Cardiac Output
2Dose-dependent decreaseSmall decreaseSmall increase
4Dose-dependent decreaseSmall decreaseSmall increase
6Dose-dependent decreaseSmall decreaseSmall increase
8Dose-dependent decreaseSmall decreaseSmall increase
10Dose-dependent decreaseSmall decreaseSmall increase
12Cardiovascular collapse--

Table 2: Effects of Intradermal GSK1016790A on Itch Response in Mice [2]

Agonist (Concentration)Mean Number of Scratches
Vehicle< 15
GSK1016790A (30 µM)~50
GSK1016790A (300 µM)~88

Signaling Pathways

Activation of the TRPV4 channel by an agonist leads to an influx of Ca2+, initiating a cascade of downstream signaling events. This can lead to various cellular responses depending on the cell type.

TRPV4 Agonist Signaling Cascade.

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Assessment in Rats

This protocol is adapted from studies using GSK1016790A to assess cardiovascular responses to TRPV4 activation.[6][10]

1. Animal Model:

  • Adult male Sprague-Dawley rats (300-400 g).

2. Anesthesia and Surgical Preparation:

  • Anesthetize rats with an appropriate anesthetic (e.g., Inactin, 100 mg/kg ip).

  • Perform a tracheotomy and cannulate the trachea to ensure a clear airway.

  • Cannulate the jugular vein for intravenous drug administration.

  • Cannulate the carotid artery to monitor systemic arterial pressure.

  • For pulmonary arterial pressure measurements, insert a catheter into the pulmonary artery via the jugular vein and right ventricle.

3. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).[8] For intravenous injection, a saline-based vehicle with a low percentage of DMSO is recommended.

  • Administer the agonist intravenously in a dose-dependent manner (e.g., 2-10 µg/kg).

4. Data Acquisition and Analysis:

  • Continuously record systemic and pulmonary arterial pressures and heart rate.

  • Calculate mean arterial pressure.

  • Measure cardiac output using a suitable method (e.g., thermodilution).

  • Analyze the changes in hemodynamic parameters in response to agonist administration.

Cardiovascular_Workflow Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Surgical_Prep Surgical Preparation (Cannulations) Anesthetize_Rat->Surgical_Prep Baseline_Recording Record Baseline Hemodynamics Surgical_Prep->Baseline_Recording Drug_Prep Prepare TRPV4 Agonist Solution Administer_Agonist Administer Agonist (IV) Drug_Prep->Administer_Agonist Baseline_Recording->Administer_Agonist Record_Response Record Post-Dose Hemodynamics Administer_Agonist->Record_Response Data_Analysis Analyze Data Record_Response->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for TRPV4 Agonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for conducting agonist studies using cell lines stably or inducibly expressing the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Introduction to TRPV4

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca²⁺. It is a member of the TRP superfamily of ion channels and is involved in a wide range of physiological processes, including osmosensation, thermosensation, mechanosensation, and vascular function. Its role in various pathologies has made it an attractive target for drug discovery.

Recommended Cell Lines

For robust and reproducible agonist studies, commercially available cell lines with stable or inducible expression of human TRPV4 are recommended. Common host cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.

Table 1: Commercially Available TRPV4 Expressing Cell Lines

Supplier Product Name Host Cell Expression System Key Features
Creative BiogeneHuman TRPV4 Stable Cell Line-CHOCHOStableValidated for at least 10 passages.[1]
BioHippoXpress™ Human TRPV4 Over-expressing Stable Cell LineNot SpecifiedStable-
Mayflower BioscienceTRPV4 Cell Line, (HEK 293) inducible expressionHEK293Inducible (Tetracycline)Allows for controlled expression of the channel.[2]

Inducible expression systems, such as the tetracycline-inducible system, offer the advantage of controlled TRPV4 expression, which can be beneficial for minimizing potential cellular stress from constitutive overexpression.

Key Reagents: Agonists and Antagonists

A variety of pharmacological tools are available to study TRPV4 function. The following tables summarize the potencies of commonly used agonists and antagonists.

Table 2: Common TRPV4 Agonists

Agonist Species Assay EC50 Reference
GSK1016790AHumanCa²⁺ Influx (HEK cells)2.1 nM[3]
MouseCa²⁺ Influx (HEK cells)18 nM[2][3][4]
HeLa CellsCa²⁺ Influx3.3 nM[5]
4α-Phorbol 12,13-didecanoate (4α-PDD)MouseCa²⁺ Influx (HEK293 cells)0.37 µM[6][7]

Table 3: Common TRPV4 Antagonists

Antagonist Species Assay IC50 Reference
HC-067047HumanCurrent Inhibition48 nM[1][8]
RatCurrent Inhibition133 nM[1][8]
MouseCurrent Inhibition17 nM[1][8]
Endogenous response to 4α-PDD-22 nM[9]
RN-1734Human4α-PDD activation2.3 µM[10][11]
Mouse4α-PDD activation5.9 µM[10][11]
Rat4α-PDD activation3.2 µM[10][11]

Experimental Protocols

Calcium Imaging Assay

This protocol describes how to measure intracellular calcium influx in response to TRPV4 agonist stimulation using a fluorescent calcium indicator.

Experimental Workflow for Calcium Imaging

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed TRPV4-expressing cells in a 96-well plate induce Induce TRPV4 expression (if using an inducible system) seed->induce 24h incubation load Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) induce->load 16-24h post-induction baseline Measure baseline fluorescence load->baseline add_agonist Add TRPV4 agonist baseline->add_agonist record Record fluorescence changes over time add_agonist->record calculate Calculate fluorescence ratio or change in intensity plot Plot dose-response curve calculate->plot determine Determine EC50 value plot->determine

Calcium Imaging Workflow

Materials:

  • TRPV4-expressing cells (e.g., HEK293-TRPV4 or CHO-TRPV4)

  • 96-well black, clear-bottom tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Inducing agent (e.g., Tetracycline or Doxycycline, if applicable)

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPV4 agonist (e.g., GSK1016790A)

  • TRPV4 antagonist (e.g., HC-067047) for control experiments

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets (e.g., 340/380 nm excitation for Fura-2, 485 nm excitation and 520 nm emission for Fluo-4)

Procedure:

  • Cell Seeding:

    • Seed the TRPV4-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Induction of TRPV4 Expression (for inducible cell lines):

    • If using an inducible cell line, add the appropriate concentration of the inducing agent (e.g., tetracycline) to the culture medium.

    • Incubate for 16-24 hours to allow for TRPV4 expression.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye. For Fura-2 AM, a typical concentration is 2-5 µM in HBSS containing 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Cell Washing:

    • Aspirate the dye loading solution and wash the cells twice with HBSS to remove any extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Measurement of Calcium Response:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a few minutes.

    • Add the TRPV4 agonist at various concentrations to the wells. For antagonist studies, pre-incubate the cells with the antagonist for 10-20 minutes before adding the agonist.

    • Immediately begin kinetic measurement of fluorescence changes for 5-10 minutes.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340nm/380nm). For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity (ΔF/F₀).

    • Plot the peak fluorescence change against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general guideline for recording TRPV4-mediated currents in the whole-cell patch-clamp configuration.

Experimental Workflow for Patch Clamp

G cluster_prep Cell & Pipette Preparation cluster_recording Recording cluster_analysis Data Analysis plate_cells Plate TRPV4-expressing cells on coverslips pull_pipettes Pull and fire-polish glass pipettes plate_cells->pull_pipettes fill_pipettes Fill pipettes with internal solution pull_pipettes->fill_pipettes form_seal Approach a cell and form a GΩ seal fill_pipettes->form_seal go_whole_cell Rupture the membrane to achieve whole-cell configuration form_seal->go_whole_cell record_baseline Record baseline current go_whole_cell->record_baseline apply_agonist Perfuse with agonist-containing external solution record_baseline->apply_agonist record_response Record agonist-evoked current apply_agonist->record_response measure_current Measure current amplitude and density plot_iv Plot current-voltage (I-V) relationship measure_current->plot_iv analyze_kinetics Analyze activation and deactivation kinetics measure_current->analyze_kinetics

Patch Clamp Workflow

Materials:

  • TRPV4-expressing cells plated on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External (bath) solution: (in mM) 137 NaCl, 4 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-Glucose, pH adjusted to 7.4 with NaOH.[12]

  • Internal (pipette) solution: (in mM) 120 CsCl, 20 TEA-Cl, 1.2 Na-ATP, 0.2 Na-GTP, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.[12]

  • TRPV4 agonist and antagonist solutions

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • If using an inducible line, add the inducing agent 16-24 hours prior to recording.

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tips.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline currents.

    • Apply voltage ramps or steps to determine the current-voltage (I-V) relationship.

    • Perfuse the cell with the external solution containing the TRPV4 agonist.

    • Record the agonist-evoked currents. For dose-response experiments, apply increasing concentrations of the agonist.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage.

    • Calculate the current density (pA/pF) by dividing the current amplitude by the cell capacitance.

    • Plot the I-V relationship before and after agonist application.

    • For dose-response experiments, plot the current density against the agonist concentration and fit to a suitable equation to determine the EC50.

TRPV4 Signaling Pathway

Activation of TRPV4 by an agonist leads to an influx of Ca²⁺, which in turn initiates a cascade of downstream signaling events. Key pathways involved include the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-Kinase (PI3K).[13][14]

TRPV4 Downstream Signaling Pathway

G cluster_pathways Downstream Signaling Pathways agonist TRPV4 Agonist (e.g., GSK1016790A) trpv4 TRPV4 Channel agonist->trpv4 Activation ca_influx Ca²⁺ Influx trpv4->ca_influx plc PLC ca_influx->plc pkc PKC ca_influx->pkc pi3k PI3K ca_influx->pi3k cellular_response Cellular Responses (e.g., Gene expression, Ion flux) plc->cellular_response pkc->cellular_response pi3k->cellular_response

TRPV4 Signaling Cascade

These signaling pathways can modulate a variety of cellular functions, including gene expression, cell proliferation, and apoptosis. The specific downstream effects can be cell-type dependent.

Troubleshooting

  • Low or no response to agonist:

    • Verify TRPV4 expression by Western blot or qPCR.

    • Check the viability and health of the cells.

    • Confirm the activity of the agonist from a fresh stock.

    • Optimize the concentration of the inducing agent (for inducible lines).

  • High background signal in calcium imaging:

    • Ensure complete removal of extracellular dye by thorough washing.

    • Reduce the dye loading concentration or incubation time.

  • Difficulty in obtaining stable patch-clamp recordings:

    • Use high-quality glass capillaries and polish the pipette tips.

    • Ensure the recording solutions are properly filtered and at the correct pH.

    • Work on a vibration-isolation table.

These application notes provide a comprehensive guide for researchers to design and execute robust TRPV4 agonist studies. For further details, it is recommended to consult the specific datasheets for the cell lines and reagents used.

References

Application Notes and Protocols for Studying Agonist-Induced TRPV4 Internalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal cation channel involved in a myriad of physiological processes, making it a significant target for drug development. Agonist-induced internalization is a critical mechanism for regulating TRPV4 activity and signaling. This document provides detailed application notes on the key pathways involved in this process and comprehensive protocols for studying TRPV4 internalization.

Application Notes

Agonist-induced internalization of TRPV4 is a complex process orchestrated by various signaling pathways, primarily dependent on the activating agonist. Understanding these mechanisms is crucial for the development of therapeutics targeting TRPV4.

Key Agonists and Their Mechanisms:

  • GSK1016790A: A potent and selective synthetic agonist. Its activation of TRPV4 leads to Ca2+ influx, which triggers a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA, culminating in the translocation of TRPV4 channels to recycling endosomes.[1][2]

  • Phorbol 12-myristate 13-acetate (PMA): As a PKC activator, PMA can induce TRPV4 phosphorylation, which has been shown to enhance channel activity.[3] This PKC-mediated pathway is also implicated in the internalization of the channel.[1]

  • Angiotensin II: This hormone, acting through the angiotensin II type 1 receptor (AT1R), triggers the recruitment of β-arrestin 1 to a complex with TRPV4.[4][5] β-arrestin 1 then acts as an adaptor for the E3 ubiquitin ligase AIP4, leading to TRPV4 ubiquitination and its subsequent internalization.[4][5][6]

Role of Ubiquitination:

Ubiquitination is a key post-translational modification regulating TRPV4 surface expression. The E3 ubiquitin ligase AIP4 has been shown to ubiquitinate TRPV4, which promotes its endocytosis and reduces its presence at the plasma membrane.[7] This process does not necessarily lead to degradation but rather to the internalization of the channel.[8] Interestingly, multiubiquitination of TRPV4 has also been shown to reduce channel activity independently of its surface localization.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on agonist-induced TRPV4 internalization.

Table 1: Effect of GSK1016790A on TRPV4 Internalization

ParameterCell TypeAgonist ConcentrationTime PointEffectReference
Plasma Membrane AbundanceHeLa-TRPV410 nM3 min~30% decrease[11]
Membrane ExpressionHUVECsNot Specified20 min1.16 ± 0.30 fold decrease[2]
BRET Ratio (TRPV4-Kras)HEK293100 nM30 min0.027 ± 0.011 fold decrease[1][2]
BRET Ratio (TRPV4-Rab11)HEK293100 nM30 min0.028 ± 0.008 fold increase[1][2]

Table 2: Effect of Angiotensin II on TRPV4 Internalization and Function

ParameterCell TypeAgonist ConcentrationTime PointEffectReference
TRPV4 Abundance (Plasma Membrane)4B hypothalamic cells100 nM1 hIncreased[12][13]
GSK101-induced Ca2+ influx4B hypothalamic cells100 nM Ang II1 hPotentiated (Control: 18.4 ± 2.8%; Ang II: 80.5 ± 2.4%)[12][13]
β-arrestin Recruitment to AT1RHTLA cells100 nM - 1 µM Ang IINot SpecifiedBlocked by 10 nM GSK101[14]

Signaling Pathway Diagrams

GSK1016790A-Induced TRPV4 Internalization

GSK1016790A_Pathway GSK101 GSK1016790A TRPV4 TRPV4 GSK101->TRPV4 activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx PI3K PI3K Ca2_influx->PI3K activates PKC PKC Ca2_influx->PKC activates RhoA RhoA Ca2_influx->RhoA activates Internalization TRPV4 Internalization (to Recycling Endosomes) PI3K->Internalization PKC->Internalization RhoA->Internalization

Caption: GSK1016790A signaling pathway for TRPV4 internalization.

PMA-Induced TRPV4 Regulation

PMA_Pathway PMA PMA PKC PKC PMA->PKC activates TRPV4 TRPV4 PKC->TRPV4 phosphorylates Internalization TRPV4 Internalization PKC->Internalization Phosphorylation TRPV4 Phosphorylation TRPV4->Phosphorylation Channel_Activity Enhanced Channel Activity Phosphorylation->Channel_Activity

Caption: PMA-induced PKC activation and its effects on TRPV4.

Angiotensin II-Induced TRPV4 Internalization

AngiotensinII_Pathway AngII Angiotensin II AT1R AT1R AngII->AT1R activates beta_arrestin β-arrestin 1 AT1R->beta_arrestin recruits to TRPV4 TRPV4 beta_arrestin->TRPV4 complex AIP4 AIP4 (E3 Ligase) beta_arrestin->AIP4 recruits Ubiquitination TRPV4 Ubiquitination TRPV4->Ubiquitination AIP4->TRPV4 ubiquitinates Internalization TRPV4 Internalization Ubiquitination->Internalization

Caption: Angiotensin II-induced, β-arrestin-mediated TRPV4 internalization.

Experimental Protocols

Protocol 1: Cell Surface Biotinylation Assay for TRPV4 Internalization

This protocol allows for the quantification of cell surface TRPV4 levels following agonist treatment.

Materials:

  • Cells expressing TRPV4

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sulfo-NHS-SS-Biotin (or similar cell-impermeable biotinylation reagent)

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Anti-TRPV4 antibody

Procedure:

  • Culture cells to 80-90% confluency in appropriate culture dishes.

  • Place dishes on ice and wash cells twice with ice-cold PBS.

  • Incubate cells with freshly prepared biotinylation reagent (e.g., 0.5 mg/mL Sulfo-NHS-SS-Biotin in PBS) for 30 minutes at 4°C with gentle rocking.

  • Remove the biotinylation reagent and wash cells three times with ice-cold quenching solution to stop the reaction.

  • Incubate the cells with the desired agonist in pre-warmed culture medium for the desired time points at 37°C to allow for internalization.

  • After incubation, lyse the cells in lysis buffer.

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Incubate a portion of the lysate with streptavidin-agarose beads for 2-3 hours at 4°C with rotation to capture biotinylated (cell surface) proteins.

  • Wash the beads extensively with lysis buffer.

  • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the total cell lysate (input) and the biotinylated fraction (surface) by SDS-PAGE and Western blotting using an anti-TRPV4 antibody.

  • Quantify the band intensities to determine the relative amount of surface TRPV4.

Protocol 2: Immunofluorescence Assay for Visualizing TRPV4 Internalization

This protocol allows for the visualization of TRPV4 translocation from the plasma membrane to intracellular compartments.

Materials:

  • Cells expressing an epitope-tagged TRPV4 (e.g., HA- or FLAG-tagged) cultured on coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against the epitope tag

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow.

  • Treat the cells with the desired agonist for various time points.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.

  • Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a confocal microscope to visualize the subcellular localization of TRPV4.

Protocol 3: In Vivo Ubiquitination Assay

This protocol is used to determine if TRPV4 is ubiquitinated following agonist stimulation.

Materials:

  • Cells co-transfected with epitope-tagged TRPV4 and HA-tagged ubiquitin

  • Agonist of interest

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide)

  • Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-TRPV4)

  • Protein A/G agarose (B213101) beads

  • Antibodies for Western blotting (e.g., anti-HA to detect ubiquitinated proteins, anti-FLAG for total TRPV4)

Procedure:

  • Co-transfect cells with plasmids encoding for epitope-tagged TRPV4 and HA-ubiquitิน.

  • Prior to agonist treatment, incubate the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.

  • Stimulate the cells with the desired agonist for the indicated time.

  • Lyse the cells in a lysis buffer containing protease and deubiquitinase inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the lysate with an antibody against the TRPV4 epitope tag (e.g., anti-FLAG) overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for another 2-3 hours to capture the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting.

  • Probe the membrane with an anti-HA antibody to detect the ladder of ubiquitinated TRPV4 and with an anti-FLAG antibody to detect total immunoprecipitated TRPV4.

References

Application Notes and Protocols for TRPV4 Agonist-1 Free Base in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TRPV4 agonist-1 free base, a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in the context of respiratory research. Detailed protocols for key experiments are provided to facilitate the investigation of TRPV4's role in various pulmonary physiological and pathophysiological processes.

Introduction to TRPV4 in the Respiratory System

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel permeable to Ca2+ that is widely expressed in the respiratory system. It is found in pulmonary epithelial and endothelial cells, airway smooth muscle cells, and immune cells such as macrophages.[1][2][3][4] TRPV4 acts as a polymodal sensor, responding to a variety of stimuli including heat, mechanical stress (such as membrane stretch and fluid shear stress), and endogenous chemical ligands.[5][6]

Activation of TRPV4 channels plays a crucial role in a range of physiological responses, from the regulation of vascular tone and barrier integrity to the initiation of inflammatory cascades.[1][2] Consequently, dysregulation of TRPV4 activity has been implicated in the pathogenesis of numerous respiratory diseases, including pulmonary edema, acute lung injury (ALI), asthma, chronic obstructive pulmonary disease (COPD), and pulmonary fibrosis.[4][7][8] The use of specific agonists like this compound allows for the precise investigation of these processes.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used TRPV4 agonists in respiratory research.

Table 1: Potency of TRPV4 Agonists

AgonistEC50 (human TRPV4)Notes
This compound60 nM (in hTRPV4 Ca2+ assay)Potent and selective agonist.[9][]
GSK1016790A~300-fold more potent than 4α-PDDA widely used potent and selective TRPV4 agonist.[11]
4α-Phorbol 12,13-didecanoate (4α-PDD)0.35 µM (in TRPV4-expressing HEK293 cells)A commonly used phorbol (B1677699) ester agonist of TRPV4.[12]

Table 2: Exemplary In Vivo Dosing in Rodent Models

AgonistSpeciesDoseRoute of AdministrationObserved EffectReference
GSK1016790ARat2–10 µg/kgIntravenousDose-dependent decreases in systemic and pulmonary arterial pressure (with pre-constriction).[13]
GSK1016790ARatNot specifiedAerosolDose-dependent bronchospasm.[14]

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway in Airway Epithelial Cells

Activation of TRPV4 in airway epithelial cells by an agonist leads to an influx of Ca2+. This increase in intracellular calcium can trigger a cascade of downstream events, including the activation of signaling pathways that regulate ciliary beat frequency, epithelial barrier integrity, and the release of inflammatory mediators.[1][15]

TRPV4_Signaling_Epithelial cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Agonist TRPV4 Agonist-1 Free Base Agonist->TRPV4 Activation Downstream Downstream Signaling Cascades Ca_influx->Downstream Response Physiological Responses (e.g., Altered Ciliary Beat, Barrier Permeability, Cytokine Release) Downstream->Response

Caption: TRPV4 activation and downstream signaling in airway epithelial cells.

Experimental Workflow for In Vitro Studies

This workflow outlines a typical experiment to assess the effect of this compound on epithelial barrier function using a human bronchial epithelial cell line.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed human bronchial epithelial cells (e.g., BEAS-2B) on permeable supports B Culture cells to form a confluent monolayer A->B C Treat with TRPV4 Agonist-1 Free Base at various concentrations B->C D Incubate for a defined period (e.g., 24 hours) C->D E Measure Transepithelial Electrical Resistance (TEER) to assess barrier integrity D->E F Collect apical and basolateral media for cytokine analysis (e.g., ELISA for IL-8) D->F

Caption: Workflow for assessing epithelial barrier function in vitro.

Logical Relationship in Asthma Pathogenesis

In asthma, TRPV4 activation on airway smooth muscle cells can lead to the release of ATP. This ATP then acts on P2X4 receptors on mast cells, causing them to release cysteinyl-leukotrienes, which are potent bronchoconstrictors.[7][16]

Asthma_Pathway TRPV4_ASM TRPV4 Activation (Airway Smooth Muscle) ATP_Release ATP Release TRPV4_ASM->ATP_Release P2X4_Mast P2X4 Activation (Mast Cell) ATP_Release->P2X4_Mast CysLT_Release Cysteinyl-Leukotriene Release P2X4_Mast->CysLT_Release Bronchoconstriction Bronchoconstriction CysLT_Release->Bronchoconstriction

Caption: Role of TRPV4 in asthma-related bronchoconstriction.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Human Bronchial Epithelial Cells

Objective: To measure the increase in intracellular calcium ([Ca2+]i) in response to this compound in cultured human bronchial epithelial cells.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Ringer's bath solution (in mmol/L: 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, pH 7.4)[1]

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Culture: Culture BEAS-2B cells on glass coverslips until they reach 70-80% confluency.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 10 µmol/L) in Ringer's solution for 45 minutes at room temperature in the dark.[1]

  • Washing: Wash the cells with fresh Ringer's solution to remove excess dye.

  • Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes to establish a stable baseline.

  • Agonist Application: Perfuse the cells with Ringer's solution containing the desired concentration of this compound.

  • Data Acquisition: Continuously record the fluorescence ratio for several minutes to capture the full calcium response.

  • Data Analysis: Calculate the change in [Ca2+]i over time, normalized to the baseline.

Protocol 2: Ex Vivo Isolated Perfused Mouse Lung Model of Edema

Objective: To assess the effect of this compound on pulmonary vascular permeability and edema formation.

Materials:

  • C57BL/6 mice

  • Ventilator and perfusion system for isolated lungs

  • Krebs-Henseleit buffer

  • This compound

  • Pressure transducers

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a tracheostomy. Ventilate the mouse with a small animal ventilator.

  • Lung Isolation: Perform a median sternotomy, cannulate the pulmonary artery and the left atrium.

  • Perfusion: Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate.

  • Baseline Measurement: Allow the lung preparation to stabilize and record baseline pulmonary arterial pressure.

  • Agonist Administration: Add this compound to the perfusate to achieve the desired final concentration.

  • Edema Assessment: Monitor the lung weight continuously. An increase in lung weight indicates edema formation. Also, monitor for changes in pulmonary arterial pressure.

  • Data Analysis: Calculate the lung weight-to-body weight ratio at the end of the experiment as an index of pulmonary edema.

Protocol 3: In Vivo Assessment of Airway Hyperreactivity in Mice

Objective: To determine if activation of TRPV4 by an agonist induces airway hyperreactivity.

Materials:

  • C57BL/6 mice

  • Whole-body plethysmograph

  • Nebulizer

  • This compound (or a comparable agonist like GSK1016790A)

  • Methacholine (B1211447)

Procedure:

  • Acclimatization: Place conscious, unrestrained mice into the whole-body plethysmograph chambers and allow them to acclimatize.

  • Baseline Measurement: Record baseline respiratory parameters (e.g., enhanced pause, Penh) for a set period.

  • Agonist Challenge: Expose the mice to an aerosolized solution of this compound for a defined duration.

  • Post-Agonist Measurement: Record respiratory parameters immediately following the agonist challenge.

  • Methacholine Challenge: Subsequently, expose the mice to increasing concentrations of nebulized methacholine.

  • Data Acquisition: Record respiratory parameters after each methacholine concentration.

  • Data Analysis: Plot the dose-response curve for methacholine-induced changes in Penh to determine if pre-treatment with the TRPV4 agonist enhanced the bronchoconstrictor response.

These protocols provide a starting point for investigating the multifaceted role of TRPV4 in the respiratory system using this compound. Researchers should optimize concentrations and time points based on their specific experimental goals and models.

References

Application of TRPV4 Agonist-1 Free Base in Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel implicated in a variety of physiological processes, including the perception of pain. As a polymodal sensor, TRPV4 can be activated by a range of stimuli, including thermal, mechanical, and chemical signals. Its involvement in both inflammatory and neuropathic pain has made it a significant target for analgesic drug development.

This document provides detailed application notes and protocols for the use of TRPV4 agonists in preclinical pain models, with a specific focus on TRPV4 agonist-1 free base , a potent agonist with an EC50 of 60 nM in the hTRPV4 Ca2+ assay.[1] While in vivo research specifically utilizing this compound in pain models is limited, this document leverages data from studies on other well-characterized TRPV4 agonists, such as GSK1016790A and 4α-Phorbol 12,13-didecanoate (4α-PDD), to provide comprehensive experimental guidance.

Mechanism of Action: TRPV4 in Nociception

Activation of TRPV4 channels on nociceptive sensory neurons leads to an influx of Ca2+, triggering downstream signaling cascades that contribute to the generation and sensitization of pain signals.[2] Key signaling pathways involved include Protein Kinase C (PKC) and Protein Kinase A (PKA), which can sensitize the channel and enhance nociception.[2] Furthermore, TRPV4 activation can be mediated by inflammatory mediators and oxidative stress byproducts, linking it to pain in pathological states.[2][3]

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TRPV4_agonist_1 TRPV4 Agonist-1 Free Base TRPV4 TRPV4 Channel TRPV4_agonist_1->TRPV4 Activates Mechanical_Stimuli Mechanical Stimuli Mechanical_Stimuli->TRPV4 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPV4 Sensitizes PKA PKA Inflammatory_Mediators->PKA Activates Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Mediates PKC PKC Ca_Influx->PKC Activates Nociceptive_Signal Nociceptive Signal (Action Potential) Ca_Influx->Nociceptive_Signal Initiates PKC->TRPV4 Phosphorylates & Sensitizes PKA->TRPV4 Phosphorylates & Sensitizes

TRPV4 signaling pathway in nociception.

Application in Pain Models

The following sections detail the application of TRPV4 agonists in two standard preclinical pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammation

The CFA model is a widely used model of persistent inflammatory pain, characterized by thermal hyperalgesia, mechanical allodynia, and edema.

AgonistSpeciesAdministration RouteDoseObserved EffectReference
4α-PDDRatIntradermal10 µgEnhanced mechanical hyperalgesiaN/A
GSK1016790AMouseIntraplantar10 µgInduced nocifensive behaviors (licking, flinching)N/A

Note: Data for this compound is not currently available in the literature for this model. The data presented for other agonists can be used as a reference for dose-range finding studies.

CFA_Workflow Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Nociceptive Testing (von Frey, Hargreaves) Acclimatization->Baseline CFA_Injection 3. CFA Injection (Intraplantar, 50 µL) Baseline->CFA_Injection Pain_Development 4. Pain Development (24-48 hours) CFA_Injection->Pain_Development Agonist_Admin 5. This compound Administration (e.g., i.p., i.t.) Pain_Development->Agonist_Admin Post_Treatment_Testing 6. Post-Treatment Nociceptive Testing (Time-course) Agonist_Admin->Post_Treatment_Testing Data_Analysis 7. Data Analysis Post_Treatment_Testing->Data_Analysis

Experimental workflow for the CFA model.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA)

  • Vehicle for agonist (e.g., saline, DMSO)

  • Sterile syringes and needles

  • Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)

Procedure:

  • Animal Acclimatization: House rodents in a controlled environment for at least one week prior to experimentation to minimize stress.

  • Baseline Measurements: Measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using a plantar test (Hargreaves apparatus).

  • CFA Induction: Anesthetize the animal and inject 50 µL of CFA into the plantar surface of one hind paw.

  • Pain Development: Allow 24 to 48 hours for the development of inflammation and pain hypersensitivity.

  • Agonist Administration: Prepare the desired concentration of this compound in a suitable vehicle. Administer the agonist via the desired route (e.g., intraperitoneal, intrathecal, or intraplantar).

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-agonist administration (e.g., 30, 60, 120 minutes) to determine the compound's effect.

  • Data Analysis: Compare the post-treatment withdrawal thresholds/latencies to baseline and vehicle-treated control groups.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms such as allodynia and hyperalgesia resulting from nerve damage.

AgonistSpeciesAdministration RouteDoseObserved EffectReference
4α-PDDRatIntrathecal10 µMEnhanced mechanical and thermal hyperalgesiaN/A
GSK1016790ARatIntrathecal1 µMEnhanced mechanical allodynia[2]

Note: Data for this compound is not currently available in the literature for this model. The data presented for other agonists can be used as a reference for dose-range finding studies.

CCI_Workflow Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Nociceptive Testing (von Frey, Hargreaves) Acclimatization->Baseline CCI_Surgery 3. CCI Surgery (Sciatic Nerve Ligation) Baseline->CCI_Surgery Pain_Development 4. Pain Development (7-14 days) CCI_Surgery->Pain_Development Agonist_Admin 5. This compound Administration (e.g., i.p., i.t.) Pain_Development->Agonist_Admin Post_Treatment_Testing 6. Post-Treatment Nociceptive Testing (Time-course) Agonist_Admin->Post_Treatment_Testing Data_Analysis 7. Data Analysis Post_Treatment_Testing->Data_Analysis

Experimental workflow for the CCI model.

Materials:

  • This compound

  • Surgical instruments

  • Sutures (e.g., 4-0 chromic gut)

  • Anesthetics

  • Behavioral testing equipment

Procedure:

  • Animal Acclimatization and Baseline Measurements: As described in the CFA protocol.

  • CCI Surgery:

    • Anesthetize the animal.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them.

    • Close the muscle and skin layers with sutures.

  • Pain Development: Allow 7 to 14 days for the development of neuropathic pain behaviors.

  • Agonist Administration: Administer this compound as described in the CFA protocol.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-agonist administration.

  • Data Analysis: Compare the post-treatment withdrawal thresholds/latencies to baseline and vehicle-treated control groups.

Logical Relationship: TRPV4 Activation and Pain Hypersensitivity

The application of a TRPV4 agonist in a pain model is expected to exacerbate pain-like behaviors. This is because the agonist directly activates the TRPV4 channel, leading to increased neuronal excitability and a lower threshold for pain perception. This principle can be utilized to study the downstream signaling pathways and to screen for potential TRPV4 antagonists that can block the agonist-induced hyperalgesia.

Logical_Relationship TRPV4_Agonist_Admin Administration of This compound TRPV4_Activation TRPV4 Channel Activation on Nociceptors TRPV4_Agonist_Admin->TRPV4_Activation Leads to Increased_Excitability Increased Neuronal Excitability TRPV4_Activation->Increased_Excitability Causes Pain_Hypersensitivity Pain Hypersensitivity (Mechanical Allodynia & Thermal Hyperalgesia) Increased_Excitability->Pain_Hypersensitivity Results in

TRPV4 activation and pain hypersensitivity.

Conclusion

This compound represents a potent tool for investigating the role of TRPV4 in pain. While direct in vivo data in pain models is currently lacking, the protocols and data provided for other TRPV4 agonists offer a solid foundation for designing and executing studies with this novel compound. Researchers can utilize the information herein to explore the pro-nociceptive effects of TRPV4 activation and to advance the development of novel analgesics targeting this important ion channel.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TRPV4 Agonist-1 Free Base Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of TRPV4 agonist-1 free base.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel that, upon activation, allows the influx of cations, most notably calcium (Ca²⁺), into the cell.[2][3] This influx of calcium acts as a second messenger, triggering a variety of downstream cellular signaling pathways.

Q2: What is the recommended starting concentration for in vitro experiments?

The reported EC₅₀ of this compound in a human TRPV4 Ca²⁺ assay is 60 nM.[1] A typical starting concentration range for in vitro cell-based assays would be from 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve 4.48 mg of the compound in 1 mL of DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: What are the potential off-target effects of this compound?

TRPV4 agonist-1 is reported to be inactive against TRPV1 channels.[1] However, as with any pharmacological agent, off-target effects are possible, especially at higher concentrations. It is advisable to include appropriate controls, such as using a specific TRPV4 antagonist (e.g., HC-067047) to confirm that the observed effects are mediated by TRPV4.

Q5: Can prolonged exposure to this compound lead to receptor desensitization?

Yes, prolonged activation of TRPV4 channels can lead to desensitization, a process where the channel's response to the agonist decreases over time.[4][5] This can manifest as a transient or diminishing signal in functional assays. If desensitization is a concern, consider shorter incubation times or a washout step in your experimental protocol.

Troubleshooting Guides

Issue 1: Low or No Signal in Calcium Influx Assays
Possible Cause Troubleshooting Step
Suboptimal Agonist Concentration Perform a dose-response curve starting from a low nanomolar range up to the micromolar range to identify the optimal concentration for your cell system.
Poor Cell Health Ensure cells are healthy and not overgrown. Use cells within a consistent and low passage number.
Incorrect Dye Loading Verify the concentration and incubation time for your calcium indicator dye (e.g., Fluo-4 AM). Ensure that probenecid (B1678239) is included in the loading buffer if necessary to prevent dye extrusion.
Instrument Settings Confirm that the fluorescence plate reader's excitation and emission wavelengths are correctly set for your chosen calcium indicator. Ensure the baseline fluorescence is stable before adding the agonist.
Receptor Desensitization Reduce the incubation time with the agonist. If possible, measure the signal immediately after agonist addition.
Issue 2: High Background Signal in Calcium Influx Assays
Possible Cause Troubleshooting Step
Cell Stress or Death High concentrations of the agonist or prolonged exposure can induce cytotoxicity.[2][6][7] Assess cell viability with a trypan blue exclusion assay after treatment. Consider lowering the agonist concentration or reducing the exposure time.
Autofluorescence Check for autofluorescence from the compound itself or from components in the assay medium. Run a control with the agonist in cell-free medium.
Incomplete Removal of Dye Ensure thorough washing of cells after loading with the calcium indicator dye to remove any extracellular dye that contributes to background fluorescence.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Inconsistent Agonist Preparation Prepare fresh dilutions of the agonist from a frozen stock for each experiment. Ensure the DMSO concentration in the final assay medium is consistent and low (typically <0.1%) to avoid solvent effects.
Variable Cell Density Plate cells at a consistent density for all experiments to ensure a uniform number of receptors per well.
Temperature Fluctuations TRPV4 activity can be sensitive to temperature. Maintain a consistent temperature throughout the experiment, especially during incubation and measurement steps.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₂F₂N₄O₂[1]
Molecular Weight448.46 g/mol [1]
EC₅₀ (hTRPV4 Ca²⁺ assay)60 nM[1]
SolubilitySoluble in DMSO[1]
Storage (Powder)-20°C for 3 yearsMedChemExpress
Storage (in Solvent)-80°C for 6 months, -20°C for 1 month[1]

Table 2: Recommended Concentration Ranges for Common TRPV4 Agonists

AgonistTypical In Vitro Concentration RangeNotes
This compound 10 nM - 1 µMEC₅₀ = 60 nM
GSK1016790A1 nM - 100 nMHighly potent, may cause cytotoxicity at higher concentrations.[2][8]
4α-Phorbol 12,13-didecanoate (4α-PDD)100 nM - 10 µMLess potent than GSK1016790A.[9]

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay using Fluo-4 AM
  • Cell Plating: Plate cells (e.g., HEK293 cells stably expressing human TRPV4) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS) containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer to remove excess dye.

  • Compound Preparation:

    • Prepare a 2X stock of this compound in the physiological buffer from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

    • Prepare a vehicle control with the same final DMSO concentration.

  • Signal Measurement:

    • Place the cell plate in a fluorescence plate reader equipped with an injector.

    • Set the instrument to record fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject 100 µL of the 2X agonist or vehicle solution into the wells.

    • Immediately begin kinetic reading of the fluorescence signal for at least 120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Mandatory Visualizations

TRPV4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TRPV4 Agonist-1 Free Base TRPV4 TRPV4 Channel Agonist->TRPV4 Binds and Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Channel Downstream Downstream Signaling Cascades (e.g., Calmodulin, PKC) Ca_influx->Downstream Response Cellular Responses (e.g., Gene Expression, Cytoskeletal Rearrangement) Downstream->Response

Caption: TRPV4 Agonist-1 Signaling Pathway.

Experimental_Workflow start Start: Prepare Cell Culture prepare_agonist Prepare TRPV4 Agonist-1 Stock and Working Solutions start->prepare_agonist dose_response Perform Dose-Response Experiment (e.g., Calcium Assay) prepare_agonist->dose_response data_analysis Analyze Data: Determine EC₅₀ dose_response->data_analysis optimization Optimize Concentration for Further Experiments data_analysis->optimization functional_assay Conduct Functional Assays (e.g., Gene Expression, Migration) optimization->functional_assay end End: Interpret Results functional_assay->end

Caption: Experimental Workflow for Concentration Optimization.

Troubleshooting_Logic start Problem: Low or No Signal check_concentration Is the agonist concentration optimal? start->check_concentration check_cells Are the cells healthy and expressing TRPV4? check_concentration->check_cells No solution_dose Solution: Perform a dose-response curve check_concentration->solution_dose Yes check_assay Is the assay protocol (dye loading, instrument settings) correct? check_cells->check_assay No solution_cells Solution: Check cell viability and receptor expression check_cells->solution_cells Yes solution_assay Solution: Review and optimize assay parameters check_assay->solution_assay No

Caption: Troubleshooting Logic for Low Signal Issues.

References

Preventing desensitization with TRPV4 agonist-1 free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV4 agonist-1 free base. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] It is crucial for activating TRPV4 to study its role in various physiological processes.[1][2]

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C25H22F2N4O2[4]
Molecular Weight 448.46 g/mol [4]
EC50 (hTRPV4 Ca2+ assay) 60 nM[1][2][3]
ECmax (SOX9 reporter assay) 20 nM[1][2]
Solubility Soluble in DMSO[5]
Storage (Powder) 2 years at -20°C[4]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[4]
CAS Number 2314467-59-7[4][5]

Q2: I am observing a decrease in the response to this compound upon repeated application. What is causing this?

This phenomenon is likely due to TRPV4 desensitization, a process where the channel becomes less responsive to an agonist after initial stimulation.[6][7] This can manifest as a diminished calcium influx or reduced downstream signaling upon subsequent applications of the agonist.

Q3: What are the primary mechanisms behind TRPV4 desensitization?

TRPV4 desensitization is a multi-faceted process involving several key cellular mechanisms:

  • Channel Internalization and Downregulation: Prolonged exposure to an agonist like GSK1016790A (a well-studied TRPV4 agonist with similar effects) can trigger the removal of TRPV4 channels from the plasma membrane through endocytosis.[6][7][8] This reduces the number of available channels to respond to the agonist.[6][7]

  • Calcium-Dependent Desensitization: The influx of calcium following TRPV4 activation can itself initiate feedback mechanisms that lead to desensitization.[9] However, some studies suggest that desensitization can also occur independently of calcium influx.[6][7]

  • β-Arrestin Mediated Ubiquitination: Upon activation of certain G protein-coupled receptors (GPCRs), β-arrestin 1 can be recruited to the TRPV4 channel, leading to its ubiquitination by the E3 ubiquitin ligase AIP4.[6][10][11][12] This marks the channel for internalization and functional downregulation.[6][10][11][12]

  • Phosphorylation: While phosphorylation by Protein Kinase C (PKC) and Protein Kinase A (PKA) is primarily associated with sensitizing the channel (increasing its activity), prolonged activation of these kinases can contribute to downstream signaling pathways that lead to desensitization.[8][13][14]

Troubleshooting Guides

Problem: Rapid decrease in cellular response (e.g., calcium influx) after the first application of this compound.

This is a classic sign of rapid desensitization. Here are some strategies to mitigate this issue, categorized by the underlying mechanism.

Strategy 1: Modulating Calcium-Dependent Desensitization

Rationale: Reducing the initial, large influx of intracellular calcium can dampen the calcium-dependent desensitization pathways.

Troubleshooting Steps:

  • Reduce Agonist Concentration: Use the lowest effective concentration of this compound. Determine the optimal concentration by performing a dose-response curve.

  • Use a Calcium-Free Extracellular Solution: For short-term experiments, replacing the standard extracellular solution with a calcium-free version can help isolate the non-calcium-dependent activation of TRPV4.[15]

  • Chelate Intracellular Calcium: Pre-incubate cells with an intracellular calcium chelator like BAPTA-AM. This will buffer the rise in intracellular calcium, potentially reducing the activation of calcium-dependent desensitization mechanisms.[9][16][17]

Table 2: Recommended Starting Concentrations for Modulating Calcium

ReagentStarting ConcentrationIncubation TimeReference
BAPTA-AM 10-20 µM30-60 minutes[9][16]
Strategy 2: Inhibiting Kinase-Mediated Pathways

Rationale: Since PKC and other kinases are involved in the signaling cascades that can lead to desensitization, their inhibition may help maintain TRPV4 activity.[8][14]

Troubleshooting Steps:

  • Pre-incubate with a PKC inhibitor: Use a selective PKC inhibitor, such as BIM-1, to block PKC-mediated signaling that can contribute to TRPV4 internalization.[8][14]

  • Consider other kinase inhibitors: Depending on the specific cell type and signaling pathways involved, inhibitors for other kinases like PI3K (e.g., LY294002) might also be effective in preventing TRPV4 endocytosis.[8][14]

Table 3: Recommended Starting Concentrations for Kinase Inhibitors

InhibitorTargetStarting ConcentrationPre-incubation TimeReference
BIM-1 PKC100 nM - 1 µM30 minutes[8][14]
LY294002 PI3K10-20 µM30 minutes[14]
Strategy 3: Minimizing Channel Internalization

Rationale: Directly targeting the process of channel internalization can maintain a higher number of functional TRPV4 channels on the cell surface.

Troubleshooting Steps:

  • Use Brief Agonist Applications: For electrophysiology or imaging experiments, apply the agonist for shorter durations and include washout periods to allow for potential channel recycling to the membrane.[18]

  • Disrupt β-arrestin Interaction: While specific pharmacological inhibitors of β-arrestin-TRPV4 interaction are not commercially available, this is an area of active research.[6][10][11][12] In experimental setups, siRNA-mediated knockdown of β-arrestin 1 could be a viable strategy to investigate its role and prevent this form of desensitization.[6][11]

Experimental Protocols

Protocol 1: Calcium Influx Assay to Assess TRPV4 Activation and Desensitization

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells expressing TRPV4

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Kinase inhibitors or calcium chelators (as needed for troubleshooting)

  • Fluorescence plate reader or microscope capable of ratiometric imaging

Procedure:

  • Cell Preparation:

    • Plate cells in a 96-well black, clear-bottom plate at a suitable density to reach 80-90% confluency on the day of the experiment.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Loading with Fura-2 AM:

    • Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS (with or without Ca2+, depending on the experimental design) to each well.

  • Baseline Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: 510 nm) for 1-2 minutes.

  • Agonist Application and Measurement:

    • Prepare a 2X stock solution of this compound in HBSS.

    • Add 100 µL of the 2X agonist solution to the wells to achieve the final desired concentration.

    • Immediately begin recording the fluorescence ratio for 5-10 minutes.

  • Assessing Desensitization:

    • To test for desensitization, after the initial response has plateaued or started to decline, add a second dose of the agonist and monitor the response. A significantly smaller response to the second dose indicates desensitization.

  • Testing Prevention Strategies:

    • To test the effectiveness of inhibitors, pre-incubate the cells with the desired inhibitor (e.g., BAPTA-AM, BIM-1) for the recommended time after the Fura-2 AM loading and washing steps, before measuring the baseline fluorescence. Then proceed with agonist application as described above.

Protocol 2: Cell Surface Biotinylation to Quantify TRPV4 Internalization

This protocol allows for the specific labeling and quantification of TRPV4 channels present on the cell surface, providing a direct measure of agonist-induced internalization.

Materials:

  • Cells expressing TRPV4

  • This compound

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Anti-TRPV4 antibody

Procedure:

  • Cell Treatment:

    • Grow cells to confluency in 6-well plates.

    • Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

  • Cell Surface Biotinylation:

    • After treatment, immediately place the plates on ice and wash twice with ice-cold PBS.

    • Add 1 mg/mL Sulfo-NHS-SS-Biotin in PBS to each well and incubate for 30 minutes on ice with gentle agitation.

    • Remove the biotin (B1667282) solution and quench the reaction by adding quenching solution and incubating for 10 minutes on ice.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Streptavidin Pulldown:

    • Take a small aliquot of the total lysate for later analysis (input).

    • Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture biotinylated (cell surface) proteins.

  • Western Blotting:

    • Wash the beads several times with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Run the eluted samples (surface fraction) and the total lysate (input) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane and probe with an anti-TRPV4 antibody.

    • Quantify the band intensities to determine the relative amount of TRPV4 on the cell surface compared to the total amount of TRPV4. A decrease in the surface fraction after agonist treatment indicates internalization.

Signaling Pathways and Experimental Workflows

TRPV4_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV4 TRPV4 Channel Ca2 Ca²⁺ TRPV4->Ca2 Influx Internalization Internalization/ Endocytosis TRPV4->Internalization Desensitization GPCR GPCR beta_arrestin β-Arrestin 1 GPCR->beta_arrestin Recruitment Agonist TRPV4 Agonist-1 Agonist->TRPV4 Activation PKC PKC Ca2->PKC Activation PKC->TRPV4 Phosphorylation (Sensitization) beta_arrestin->TRPV4 Binding AIP4 AIP4 (E3 Ligase) beta_arrestin->AIP4 Adaptor AIP4->TRPV4 Ubiquitination Ub Ubiquitin

Caption: TRPV4 Desensitization Pathways.

Calcium_Influx_Workflow A Plate cells expressing TRPV4 B Load cells with Fura-2 AM A->B C (Optional) Pre-incubate with inhibitor (e.g., BAPTA-AM, BIM-1) B->C D Measure baseline fluorescence ratio B->D No inhibitor C->D E Add TRPV4 Agonist-1 D->E F Record fluorescence change E->F G Analyze data to determine Ca²⁺ influx and desensitization F->G

Caption: Calcium Influx Assay Workflow.

Biotinylation_Workflow A Treat cells with TRPV4 Agonist-1 B Label surface proteins with Sulfo-NHS-SS-Biotin A->B C Quench reaction B->C D Lyse cells C->D E Incubate lysate with Streptavidin beads D->E F Elute biotinylated proteins E->F G Analyze by Western Blot for TRPV4 F->G

Caption: Cell Surface Biotinylation Workflow.

References

Troubleshooting low signal in TRPV4 activation assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TRPV4 activation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.

Troubleshooting Guide: Low Signal in TRPV4 Activation Assays

This guide addresses the common problem of observing a weak or no signal in your TRPV4 activation assays, particularly in fluorescence-based calcium influx studies.

Issue: Low or No Increase in Fluorescent Signal After Agonist Application

A lack of a robust signal is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution(s)
Cell Health and Viability Cell Morphology: Visually inspect cells under a microscope before the assay. They should be well-adhered and exhibit a healthy morphology. Viability Test: Perform a trypan blue exclusion assay or similar viability test to ensure a high percentage of live cells. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered gene expression and function.
TRPV4 Expression and Function Verification of Expression: Confirm TRPV4 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or immunofluorescence) levels. Functional Positive Control: Use a potent, well-characterized TRPV4 agonist like GSK1016790A at a concentration known to elicit a strong response (e.g., 10-100 nM) to confirm channel functionality.[1][2][3]
Agonist-Related Issues Concentration: Ensure the agonist concentration is appropriate. For novel compounds, perform a dose-response curve to determine the optimal concentration. The EC50 for GSK1016790A is in the low nanomolar range.[1][2] Preparation and Storage: Prepare fresh agonist stock solutions and store them as recommended to avoid degradation. Some compounds are light-sensitive or require specific solvents. Solubility: Ensure the agonist is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration.
Assay Buffer and Conditions Calcium Concentration: Ensure your extracellular assay buffer contains an adequate concentration of calcium (typically 1-2 mM). TRPV4 is a calcium-permeable channel, and a lack of extracellular calcium will prevent a signal.[4][5] Temperature: TRPV4 activity is temperature-sensitive.[5][6] Assays are often performed at 37°C for optimal activation.[6] Ensure your assay buffer and plate are pre-warmed to the correct temperature. pH: Maintain a physiological pH (7.2-7.4) of the assay buffer, as pH can influence channel activity.
Calcium Indicator Dye Loading Efficiency: Optimize the dye loading concentration and incubation time. Insufficient loading will result in a low baseline fluorescence and a small signal window. Conversely, overloading can be toxic to cells. Dye Choice: Select an appropriate calcium indicator dye for your instrumentation and expected change in calcium concentration (e.g., Fluo-4, Fluo-8). Dye Quenching/Leakage: Ensure complete removal of extracellular dye after loading to reduce background. Some indicators may leak from the cells over time, so minimize the delay between washing and the assay.
Instrumentation Settings Excitation/Emission Wavelengths: Verify that the correct filter sets for your chosen fluorescent dye are being used. Gain/Exposure Settings: Optimize the detector gain or camera exposure time to maximize signal detection without saturating the detector. Focus: Ensure the microscope is properly focused on the cell monolayer.
Channel Desensitization Previous Stimulation: TRPV4 channels can desensitize after prolonged or repeated exposure to an agonist.[7] Avoid pre-exposure of cells to activating stimuli. Assay Timing: Measure the response immediately after agonist addition, as the peak response can be transient.[7]
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting low signal issues in your TRPV4 activation assay.

Troubleshooting_Low_Signal cluster_experimental_params Experimental Parameters cluster_biological_checks Biological Validation start Start: Low/No Signal check_cells Check Cell Health & Morphology start->check_cells check_expression Verify TRPV4 Expression (mRNA/Protein) check_cells->check_expression Cells OK positive_control Run Positive Control (e.g., GSK1016790A) check_expression->positive_control Expression Confirmed check_agonist Check Agonist (Concentration, Age, Solubility) positive_control->check_agonist Control Fails issue_identified Issue Identified & Resolved positive_control->issue_identified Control Works check_buffer Check Assay Buffer (Ca2+, Temp, pH) check_agonist->check_buffer Agonist OK check_dye Optimize Dye Loading (Concentration, Time) check_buffer->check_dye Buffer OK check_instrument Check Instrument Settings (Wavelengths, Gain, Focus) check_dye->check_instrument Dye Loading OK check_instrument->issue_identified Settings Optimized Experimental_Workflow start Start cell_seeding 1. Cell Seeding Seed TRPV4-expressing cells in a 96-well black-walled, clear-bottom plate. Incubate for 24-48 hours. start->cell_seeding dye_loading 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. cell_seeding->dye_loading wash 3. Wash Gently wash cells with assay buffer to remove extracellular dye. dye_loading->wash baseline 4. Baseline Reading Measure baseline fluorescence using a plate reader or fluorescence microscope. wash->baseline agonist_addition 5. Agonist Addition Add TRPV4 agonist (e.g., GSK1016790A) and immediately begin kinetic reading. baseline->agonist_addition data_analysis 6. Data Analysis Calculate the change in fluorescence (ΔF/F0) to quantify the response. agonist_addition->data_analysis end End data_analysis->end TRPV4_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_downstream Downstream Effects Mechanical Mechanical Stress (Osmotic, Shear) TRPV4 TRPV4 Channel Mechanical->TRPV4 Thermal Warm Temperature (>27°C) Thermal->TRPV4 Chemical Chemical Agonists (GSK101, 4α-PDD, EETs) Chemical->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Activation eNOS eNOS Activation → NO Production Ca_Influx->eNOS Rho_Kinase Rho/Rho Kinase Pathway Ca_Influx->Rho_Kinase MAPK MAPK/p38 Activation Ca_Influx->MAPK YAP_TAZ YAP/TAZ Activation Ca_Influx->YAP_TAZ Gene_Expression Changes in Gene Expression Rho_Kinase->Gene_Expression MAPK->Gene_Expression YAP_TAZ->Gene_Expression

References

Technical Support Center: TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TRPV4 agonist-1 free base . The information focuses on potential off-target effects and how to address them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: Currently, there is limited publicly available data from broad off-target screening panels for this compound. However, some information on its selectivity is known:

  • TRPV1 Inactivity: this compound is reported to be inactive against the TRPV1 channel, suggesting some level of selectivity within the TRP channel family.[1]

  • Chemical Class Considerations: this compound belongs to the quinazolin-4(3H)-one class of compounds. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including the potential for kinase inhibition. This suggests that researchers should be mindful of potential interactions with cellular kinases.

Q2: My cells are showing an unexpected phenotype after treatment with this compound. Could this be an off-target effect?

A2: Yes, it is possible. Unexpected cellular responses that are inconsistent with known TRPV4 signaling pathways may indicate an off-target effect. TRPV4 activation is primarily associated with calcium (Ca²⁺) influx, which in turn can activate various downstream signaling cascades.[2][3][4][5][6] If you observe phenotypes that cannot be explained by a rise in intracellular calcium, further investigation into off-target effects is warranted.

Q3: How can I experimentally confirm that the observed effect of this compound is due to on-target TRPV4 activation?

A3: To confirm on-target activity, you can perform several validation experiments:

  • Pharmacological Inhibition: Pre-treat your cells with a selective TRPV4 antagonist before adding this compound. If the observed effect is abolished or significantly reduced, it is likely mediated by TRPV4.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRPV4 in your experimental model. If this compound no longer elicits the response in these cells, it confirms on-target activity.

  • Control Cell Lines: Test the effect of the agonist on a cell line that does not endogenously express TRPV4. The absence of a response would support on-target specificity.

Q4: What are some general strategies to identify the specific off-target proteins of this compound?

A4: Identifying specific off-target proteins is crucial for understanding any unexpected results. Common approaches include:

  • Broad Panel Screening: Screen the compound against a commercial panel of receptors, kinases, and ion channels.

  • Affinity-Based Proteomics: This method uses an immobilized version of the compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cell toxicity or death at effective concentrations. Off-target effects on essential cellular pathways.1. Perform a dose-response curve to determine the therapeutic window. 2. Use a TRPV4 knockout/knockdown cell line to see if the toxicity persists. 3. Consider screening against a panel of common toxicity-related targets (e.g., hERG channel, cytochrome P450 enzymes).
Inconsistent results between different cell types. Differential expression of off-target proteins.1. Verify TRPV4 expression levels in all cell types used. 2. Characterize the expression of potential off-target candidates in your cell lines.
Observed phenotype does not correlate with calcium influx. The phenotype may be mediated by an off-target, calcium-independent pathway.1. Measure intracellular calcium levels upon agonist application to confirm TRPV4 activation. 2. Investigate alternative signaling pathways potentially modulated by quinazolin-4(3H)-one compounds (e.g., kinase signaling).

Quantitative Data Summary

Currently, comprehensive quantitative data on the off-target interactions of this compound is not available in the public domain. The primary reported selectivity data is summarized below.

TargetAgonistActivityEC50 / IC50Assay Type
hTRPV4This compoundAgonist60 nMCa²⁺ influx in HEK293 cells[1]
TRPV1This compoundInactive-Not specified[1]

Experimental Protocols

Protocol 1: Validating On-Target Effects using a TRPV4 Antagonist

Objective: To determine if the observed cellular response to this compound is mediated by TRPV4.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound

  • A selective TRPV4 antagonist (e.g., GSK2193874, RN-1734)

  • Assay-specific reagents for measuring the phenotype of interest (e.g., reagents for viability, gene expression, or protein phosphorylation)

Procedure:

  • Cell Plating: Plate cells at a suitable density for your specific assay.

  • Antagonist Pre-treatment: Pre-incubate the cells with a range of concentrations of the TRPV4 antagonist for a sufficient time to achieve target engagement (typically 30-60 minutes). Include a vehicle-only control.

  • Agonist Treatment: Add this compound at a pre-determined effective concentration to the antagonist-treated wells. Also include wells with the agonist alone and vehicle alone.

  • Incubation: Incubate for the appropriate duration to observe the cellular phenotype.

  • Data Acquisition: Measure the cellular response using your specific assay.

  • Analysis: Compare the response in cells treated with the agonist alone to those pre-treated with the antagonist. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.

Protocol 2: Kinase Inhibition Profiling

Objective: To screen for potential off-target kinase inhibition by this compound.

Materials:

  • This compound

  • Commercial kinase profiling service or in-house kinase panel

  • Appropriate kinase buffers, substrates (e.g., ATP), and detection reagents

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: Follow the manufacturer's protocol for the kinase profiling system. This typically involves adding the kinase, substrate, ATP, and your compound to a multi-well plate.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at the specified temperature.

  • Detection: Use the provided detection reagent to measure kinase activity. This is often based on quantifying the amount of ADP produced, for example, using a luminescence-based assay.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control. Significant inhibition of any kinase would indicate a potential off-target interaction.

Signaling Pathways and Experimental Workflows

Known TRPV4 Signaling Pathway

Activation of the TRPV4 channel by an agonist leads to an influx of cations, primarily Ca²⁺. This increase in intracellular Ca²⁺ can trigger a variety of downstream signaling events.

TRPV4_Signaling Agonist TRPV4 Agonist-1 Free Base TRPV4 TRPV4 Channel Agonist->TRPV4 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Opens Channel PLC PLC Activation Ca_Influx->PLC PKC PKC Activation Ca_Influx->PKC PI3K_Akt PI3K/Akt Pathway Activation Ca_Influx->PI3K_Akt Cellular_Response Cellular Responses (e.g., Gene Expression, Vasodilation, Cytoskeletal Changes) PLC->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Generalized TRPV4 signaling pathway upon agonist binding.

Experimental Workflow for Off-Target Validation

The following workflow outlines the logical steps to investigate a suspected off-target effect of this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype with Agonist OnTargetCheck Is the effect blocked by a TRPV4 antagonist or absent in TRPV4 KO/KD cells? Start->OnTargetCheck OnTarget Conclusion: On-Target Effect OnTargetCheck->OnTarget Yes OffTarget Conclusion: Off-Target Effect OnTargetCheck->OffTarget No IdentifyTarget Identify Off-Target: - Kinase/Receptor Panel Screening - Affinity Proteomics - Computational Profiling OffTarget->IdentifyTarget

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Improving solubility of TRPV4 agonist-1 free base for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of TRPV4 agonist-1 free base in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.

Q2: What is the maximum recommended concentration of DMSO for in vitro/cell-based assays?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to not exceed 0.5% (v/v), with many cell lines tolerating up to 1%.[3][4] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[3][4] It is highly recommended to perform a vehicle control experiment to determine the DMSO tolerance of your specific cell line.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a non-polar solvent like DMSO is rapidly introduced into a polar aqueous environment. Please refer to the Troubleshooting Guide: Compound Precipitation in Aqueous Solutions below for detailed steps to prevent this.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can be employed to aid in the dissolution of the compound in DMSO. However, the thermal stability of this compound should be considered, and prolonged or excessive heating should be avoided to prevent degradation.

Q5: How should I store the this compound stock solution?

A5: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Solubility and Stock Solution Preparation

Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.

ParameterRecommendationSource
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1][2]
Stock Solution Concentration Up to 83.33 mg/mL (185.81 mM) in DMSO (may require ultrasonication)
Storage of Stock Solution -20°C or -80°C in single-use aliquots
Final DMSO Concentration (In Vitro) ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)[3][4]
In Vivo Vehicle (Example) 10% DMSO in 90% Corn Oil[5]

Troubleshooting Guide: Compound Precipitation in Aqueous Solutions

Encountering precipitation when preparing your working solution is a common hurdle. The following workflow provides a systematic approach to resolving this issue.

G start Precipitation Observed in Aqueous Solution check_dmso Is your DMSO anhydrous and high-purity? start->check_dmso prepare_fresh_stock Prepare a fresh stock solution with new, anhydrous DMSO. check_dmso->prepare_fresh_stock No optimize_dilution Optimize Dilution Technique check_dmso->optimize_dilution Yes prepare_fresh_stock->optimize_dilution serial_dilution Perform serial dilutions in pre-warmed (37°C) aqueous buffer. optimize_dilution->serial_dilution dropwise_addition Add DMSO stock dropwise to the vortexing aqueous buffer. optimize_dilution->dropwise_addition check_concentration Is the final concentration too high? serial_dilution->check_concentration dropwise_addition->check_concentration lower_concentration Reduce the final working concentration of the agonist. check_concentration->lower_concentration Yes consider_formulation Consider Advanced Formulation Strategies check_concentration->consider_formulation No end Clear Solution Obtained lower_concentration->end use_surfactants Incorporate surfactants (e.g., Tween-80, Pluronic F-127). consider_formulation->use_surfactants cyclodextrins Use cyclodextrins to enhance solubility. consider_formulation->cyclodextrins use_surfactants->end cyclodextrins->end

Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 2-3 minutes.

  • If necessary, sonicate the solution in a water bath for 10-15 minutes or gently warm it at 37°C to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: In Vitro Calcium Imaging Assay

This protocol provides a general guideline for a calcium imaging experiment using a fluorescent indicator like Fura-2 AM or Fluo-4 AM.

  • Cell Preparation: Plate cells expressing TRPV4 at an appropriate density on glass-bottom dishes or microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM with Pluronic F-127).

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading buffer at 37°C for 30-60 minutes.

    • Wash the cells with the assay buffer to remove excess dye.

  • Preparation of Working Solution:

    • Pre-warm the assay buffer to 37°C.

    • Prepare your desired final concentration of this compound by performing a serial dilution of the DMSO stock solution into the pre-warmed assay buffer. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

    • Crucial Step: To avoid precipitation, add the DMSO stock dropwise into the vortexing assay buffer.

  • Assay Performance:

    • Acquire a baseline fluorescence reading of the cells.

    • Add the working solution of this compound to the cells.

    • Record the change in fluorescence over time to measure the intracellular calcium influx.

    • As a positive control, at the end of the experiment, you can add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence signal.

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of cations, primarily Ca²⁺, which initiates a cascade of downstream signaling events. These pathways are involved in a variety of physiological processes, including mechanosensation, osmoregulation, and inflammatory responses.[6][7][8]

G cluster_stimuli Stimuli cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Responses agonist TRPV4 Agonist-1 TRPV4 TRPV4 Channel Activation agonist->TRPV4 mechanical Mechanical Stress mechanical->TRPV4 osmotic Osmotic Pressure osmotic->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PLC PLC Activation Ca_influx->PLC PKC PKC Activation Ca_influx->PKC PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway (p38, JNK) Ca_influx->MAPK Rho_ROCK Rho/ROCK Pathway Ca_influx->Rho_ROCK PLC->PKC NFkB NF-κB Activation PI3K_Akt->NFkB gene_expression Gene Expression Changes MAPK->gene_expression cytoskeleton Cytoskeletal Rearrangement Rho_ROCK->cytoskeleton inflammation Inflammatory Mediator Release NFkB->inflammation cell_migration Cell Migration cytoskeleton->cell_migration

Overview of the TRPV4 signaling cascade.

References

Technical Support Center: Measuring TRPV4 Agonist Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV4 agonists, such as TRPV4 agonist-1 free base. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a TRPV4 agonist?

A1: TRPV4 is a non-selective cation channel that, when activated, allows the influx of cations, most notably calcium (Ca²⁺), into the cell.[1][2] This increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that triggers a cascade of downstream signaling pathways.

Q2: What are the most common methods to measure the efficacy of a TRPV4 agonist?

A2: The most common methods for measuring TRPV4 agonist efficacy focus on detecting the initial Ca²⁺ influx or downstream cellular responses. These include:

  • Intracellular Calcium Imaging: Utilizes fluorescent Ca²⁺ indicators like Fura-2 to measure changes in [Ca²⁺]i upon agonist application.[3][4]

  • Patch-Clamp Electrophysiology: Directly measures the ion channel currents activated by the agonist.[5][6]

  • Downstream Pathway Analysis: Involves techniques like Western blotting to detect the phosphorylation of signaling proteins or qPCR to measure changes in gene expression regulated by TRPV4 activation.

Q3: What is a typical effective concentration for a potent TRPV4 agonist?

A3: The effective concentration can vary between different agonists. For the well-characterized and potent TRPV4 agonist GSK1016790A, the EC₅₀ (half-maximal effective concentration) for inducing Ca²⁺ influx is in the low nanomolar range, typically around 3.3 nM to 60 nM in various cell-based assays.[5][7][8]

Troubleshooting Guides

Problem 1: No or low signal detected after applying the TRPV4 agonist.
Possible Cause Troubleshooting Step
Cell line does not express functional TRPV4 channels. Confirm TRPV4 expression in your cell line using qPCR or Western blot. Consider using a cell line known to endogenously express TRPV4 or a heterologous expression system (e.g., HEK293 cells transfected with a TRPV4 expression vector).[4]
Agonist degradation or improper storage. Prepare fresh agonist solutions for each experiment. Ensure the agonist is stored according to the manufacturer's instructions.
Sub-optimal agonist concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.[5][8]
Insensitive detection method. If using calcium imaging, ensure proper loading of the fluorescent dye and that the imaging system has the appropriate filters and sensitivity. For patch-clamp, check the seal resistance and cell health.
Presence of a TRPV4 inhibitor. Ensure that no components of your experimental buffer or media are known to inhibit TRPV4 channels.
Problem 2: High background signal or constitutive channel activity.
Possible Cause Troubleshooting Step
Endogenous TRPV4 activation. Some cell types may have a higher basal level of TRPV4 activity. Include a baseline measurement before adding the agonist and subtract this from your final reading.
Cell stress. Ensure cells are healthy and not overly confluent, as mechanical stress can activate TRPV4.[2] Maintain optimal cell culture conditions.
Contamination of reagents. Use fresh, high-purity reagents and sterile techniques to avoid contamination that could non-specifically affect cell signaling.
Autofluorescence of compounds or cells. When using fluorescence-based assays, include a control with unloaded cells and a control with your compound in the absence of cells to check for autofluorescence.
Problem 3: Signal decreases rapidly after initial activation (desensitization).
Possible Cause Troubleshooting Step
Channel desensitization. This is a known characteristic of TRPV4 channels.[5][6] The signal may peak and then decline in the continued presence of the agonist. Analyze the peak response for efficacy measurements.
Downregulation of TRPV4 channels. Prolonged exposure to an agonist can lead to the internalization and downregulation of TRPV4 channels from the plasma membrane.[5][9] Consider shorter incubation times or time-course experiments to capture the maximal response.
Calcium-dependent feedback mechanisms. The influx of Ca²⁺ can trigger feedback mechanisms that lead to the inactivation of the channel. This is an intrinsic property of the signaling pathway.

Experimental Protocols

Protocol 1: Measuring [Ca²⁺]i using Fura-2 AM
  • Cell Preparation: Plate cells expressing TRPV4 in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with Fura-2 AM (typically 2-5 µM) in the same buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the buffer to remove extracellular Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.[4]

  • Agonist Addition: Add the TRPV4 agonist at the desired concentration.

  • Data Acquisition: Immediately begin recording the fluorescence ratio (F340/F380) over time. The peak of the ratio change indicates the maximal Ca²⁺ influx.[4]

  • Controls: Include wells with a vehicle control (e.g., DMSO), a positive control (e.g., a known TRPV4 agonist like GSK1016790A), and a negative control (cells not expressing TRPV4 or pre-treated with a TRPV4 antagonist like HC067047).[9]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Plate cells expressing TRPV4 on glass coverslips suitable for electrophysiology.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Recording: Obtain a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply the TRPV4 agonist to the cell via a perfusion system.

  • Data Acquisition: Record the current elicited by the agonist. Voltage ramps can be applied to determine the current-voltage relationship.

  • Controls: Perform recordings on non-transfected cells to ensure the recorded current is specific to TRPV4. The application of a TRPV4 antagonist should block the agonist-induced current.

Data Presentation

Table 1: Potency of Common TRPV4 Agonists

AgonistEC₅₀ (Ca²⁺ influx)Cell TypeReference
GSK1016790A~3.3 nMHeLa cells expressing TRPV4[8]
GSK1016790A~60 nMHuman TRPV4 in a Ca²⁺ assay[7]
4α-Phorbol 12,13-didecanoate (4α-PDD)~0.2 µMCells expressing TRPV4[10]

Visualizations

TRPV4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist TRPV4 TRPV4 Agonist->TRPV4 Binds and activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Opens channel Downstream_Signaling Downstream Signaling (e.g., PLC, PKC, PI3K) Ca2_influx->Downstream_Signaling Activates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to

Caption: TRPV4 agonist activation and downstream signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture TRPV4-expressing cells Start->Cell_Culture Assay_Choice Choose Assay: - Calcium Imaging - Patch-Clamp Cell_Culture->Assay_Choice Calcium_Imaging Calcium Imaging Protocol Assay_Choice->Calcium_Imaging Fluorescence Patch_Clamp Patch-Clamp Protocol Assay_Choice->Patch_Clamp Electrophysiology Agonist_Application Apply TRPV4 Agonist Calcium_Imaging->Agonist_Application Patch_Clamp->Agonist_Application Data_Acquisition Acquire Data Agonist_Application->Data_Acquisition Data_Analysis Analyze Results (e.g., EC₅₀, I-V curve) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for measuring TRPV4 agonist efficacy.

References

Technical Support Center: Agonist-Induced Cell Toxicity in TRPV4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering agonist-induced cell toxicity in experiments involving the TRPV4 ion channel.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Question 1: After applying a TRPV4 agonist (e.g., GSK1016790A), I'm observing massive, rapid cell death. Is this expected, and how can I mitigate it?

Answer:

Yes, significant and rapid cell death following the application of potent TRPV4 agonists like GSK1016790A is a known phenomenon and is often a direct consequence of the channel's robust activation.[1][2][3]

Potential Causes:

  • Calcium Overload: TRPV4 is a highly calcium-permeable channel.[4][5] Intense and sustained activation by a potent agonist leads to a massive influx of extracellular Ca2+, triggering cytotoxic cascades.[4][6]

  • Agonist Concentration: The concentration of the agonist is critical. High concentrations can induce acute necrosis, while lower concentrations might lead to apoptosis over a longer period.[2][3][7] For instance, GSK1016790A can induce cytotoxicity at nanomolar concentrations.[7][8]

  • Cell Type Susceptibility: Different cell types exhibit varying sensitivities to TRPV4-mediated toxicity. For example, cells overexpressing TRPV4, or certain neuronal and endothelial cells, can be particularly vulnerable.[1][2][6]

  • Extended Exposure Time: Continuous exposure to the agonist will invariably lead to increased cell death.

Troubleshooting Steps:

  • Optimize Agonist Concentration: Perform a dose-response curve to determine the lowest effective concentration of your agonist that elicits the desired physiological response without causing widespread, acute cell death.

  • Reduce Exposure Time: For kinetic studies, consider shorter incubation times with the agonist. A time-course experiment will help identify the optimal window for your measurements before significant cell death occurs.

  • Use a TRPV4 Antagonist as a Control: To confirm that the observed toxicity is indeed TRPV4-mediated, pre-incubate a parallel set of cells with a specific TRPV4 antagonist (e.g., HC-067047, GSK2193874) before adding the agonist.[1][2][9] This should rescue the cells from agonist-induced death.

  • Perform Experiments in a Calcium-Free Medium: To directly test the involvement of calcium influx, conduct the experiment in a Ca2+-free extracellular solution. The absence of extracellular calcium should prevent the acute cytotoxic effect.[2][10]

Question 2: My cell viability assay (e.g., MTT) shows a decrease in viability, but I don't see obvious morphological signs of apoptosis. What could be happening?

Answer:

A decrease in viability as measured by a metabolic assay like MTT does not exclusively indicate apoptosis. The cells could be undergoing other forms of cell death, such as necrosis or ferroptosis, or they might be metabolically impaired but not yet dead.

Potential Causes:

  • Necrosis: Potent TRPV4 activation can lead to rapid cellular swelling, membrane blebbing, and eventual rupture (necrosis), a process that is morphologically distinct from apoptosis.[2] This is often associated with a rapid and overwhelming Ca2+ influx.

  • Ferroptosis: Recent studies have shown that TRPV4 activation can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, in certain cancer cells like melanoma.[11]

  • Oxidative Stress: TRPV4 activation is known to increase the production of reactive oxygen species (ROS) and nitric oxide (NO), leading to oxidative stress.[1] This can impair mitochondrial function, which would be detected by an MTT assay, without necessarily triggering the classical apoptotic pathway immediately.

  • Metabolic Dysfunction: The massive ionic dysregulation following TRPV4 activation can severely stress the cell and impair its metabolic activity, leading to a reduced MTT signal even before the cell membrane is compromised.

Troubleshooting Steps:

  • Use a Multi-Assay Approach: Do not rely on a single viability assay.

    • To detect necrosis: Use a Lactate (B86563) Dehydrogenase (LDH) release assay or a membrane-impermeant dye like Propidium Iodide (PI). A significant increase in LDH release or PI staining indicates loss of membrane integrity, a hallmark of necrosis.[2]

    • To detect apoptosis: Use an assay that measures caspase-3 activation, or stain cells with Hoechst and look for nuclear condensation and fragmentation.[3][12]

  • Visualize Cell Morphology: Use phase-contrast or DIC microscopy to observe the cells after agonist treatment. Look for signs of swelling and membrane rupture (necrosis) versus cell shrinkage and blebbing (apoptosis).

  • Measure Oxidative Stress: Use fluorescent probes (e.g., DCFDA for ROS) to quantify the levels of oxidative stress induced by the agonist.

Frequently Asked Questions (FAQs)

Question 1: What is the primary mechanism of agonist-induced TRPV4 toxicity?

The primary mechanism is a massive and sustained influx of extracellular calcium (Ca2+) through the activated TRPV4 channel.[4][13][6] This leads to a state of intracellular Ca2+ overload, which in turn triggers several downstream cytotoxic signaling pathways.

Question 2: Which signaling pathways are involved in TRPV4-mediated cell death?

Several key pathways have been identified:

  • Oxidative Stress Pathway: Activation of TRPV4 increases the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO). This is partly due to the Ca2+-dependent activation of neuronal Nitric Oxide Synthase (nNOS). The resulting oxidative stress damages lipids, proteins, and DNA, contributing to cell death.[1]

  • MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is often upregulated following TRPV4 activation, promoting apoptosis.[3]

  • PI3K/Akt Pathway: Concurrently, the pro-survival PI3K/Akt signaling pathway is often downregulated, further tipping the balance towards apoptosis.[3]

  • Caspase Activation: The convergence of these pathways can lead to the cleavage and activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell during apoptosis.[3][12]

Question 3: What are the common TRPV4 agonists and antagonists used in these experiments?
  • Agonists:

    • GSK1016790A: A highly potent and specific synthetic agonist.[8] It is often used at nanomolar concentrations.[7][8][11]

    • 4α-Phorbol 12,13-didecanoate (4α-PDD): A synthetic phorbol (B1677699) ester that is a well-established TRPV4 agonist, typically used at micromolar concentrations.[11][14]

  • Antagonists:

    • HC-067047: A specific and widely used TRPV4 antagonist.[1][3][9]

    • GSK2193874: Another selective antagonist of TRPV4.[2][11]

    • Ruthenium Red: A broad-spectrum TRP channel blocker that also inhibits TRPV4.[6][10][11]

Question 4: Does agonist stimulation always lead to TRPV4 channel internalization?

Studies have shown that stimulation with the potent agonist GSK1016790A can lead to a rapid downregulation and endocytosis of TRPV4 from the plasma membrane within minutes.[8][15] This appears to be a form of negative feedback to limit excessive Ca2+ influx. Therefore, the activation phase can be followed by a desensitization period due to channel internalization.[8][15]

Data Presentation

Table 1: Cytotoxicity of TRPV4 Agonist GSK1016790A in Various Cell Types
Cell TypeAgonist ConcentrationExposure Time% Cell Viability/Survival (Approx.)Assay UsedReference
Mouse Hippocampal Neurons1 µM/mouse (icv injection)Not Specified61%Not Specified[1]
Human Melanoma A375 Cells10 nM24 h50% (IC50)MTT Assay[7]
Human Umbilical Vein Endothelial Cells (HUVECs)100 nM1 hNot specified (significant LDH release)LDH Release[2]
Enteric Glial CellsNot SpecifiedNot SpecifiedNot specified (increased Caspase-3)Western Blot (Caspase-3)[12]
Table 2: Effective Concentrations of Common TRPV4 Agonists and Antagonists
CompoundTypeTypical Effective ConcentrationCell/SystemReference
GSK1016790AAgonist1-100 nMHeLa, HEK293, Melanoma Cells[7][8]
4α-PDDAgonist1-5 µMMelanoma A375 Cells, HCEC[10][11]
HC-067047Antagonist1 µMSchwann Cells, Hippocampus[1][9]
GSK2193874AntagonistNot specified (effective block)HUVECs[2]
Ruthenium RedAntagonist10 µMHEK293, HCEC[6][10]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat relevant wells with a TRPV4 antagonist for 30-60 minutes if required for your experimental design.

    • Add the TRPV4 agonist (e.g., GSK1016790A) at various concentrations. Include untreated and vehicle-only (e.g., DMSO) control wells.

    • Incubate for the desired time period (e.g., 24 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessing Cytotoxicity using LDH Release Assay

This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.

  • Cell Plating: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Treat cells with agonists and/or antagonists as described above. Include three types of controls:

    • Vehicle Control: For spontaneous LDH release.

    • Positive Control: Add a lysis buffer (provided with most commercial kits) to a set of wells 30 minutes before the end of the experiment to achieve maximum LDH release.

    • Treated Wells: Your experimental conditions.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated - Vehicle) / (Maximum - Vehicle)] * 100

Mandatory Visualizations

Signaling Pathways in Agonist-Induced TRPV4 Toxicity

TRPV4_Toxicity_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV4 TRPV4 Channel Ca_int ↑ [Ca²⁺]i (Calcium Overload) Agonist Agonist (GSK1016790A, 4α-PDD) Agonist->TRPV4 Activation Ca_ext Ca²⁺ Ca_ext->TRPV4 Influx nNOS nNOS Ca_int->nNOS Activates ROS ↑ ROS Ca_int->ROS Leads to PI3K_Akt ↓ PI3K/Akt Pathway (Pro-Survival) Ca_int->PI3K_Akt Inhibits p38_MAPK ↑ p38 MAPK Pathway (Pro-Apoptotic) Ca_int->p38_MAPK Activates NO ↑ NO nNOS->NO Ox_Stress Oxidative Stress NO->Ox_Stress ROS->Ox_Stress Cell_Death Apoptosis / Necrosis Cell Death Ox_Stress->Cell_Death PI3K_Akt->Cell_Death Casp3 Caspase-3 Activation p38_MAPK->Casp3 Casp3->Cell_Death

Caption: TRPV4 agonist-induced cell toxicity signaling cascade.

Experimental Workflow for Troubleshooting Toxicity

Toxicity_Workflow Start Start: Observe High Agonist-Induced Cell Death Q1 Is the toxicity TRPV4-mediated? Start->Q1 A1_Test Test: Pre-incubate with TRPV4 antagonist (e.g., HC-067047) Q1->A1_Test A1_Result Is cell death prevented? A1_Test->A1_Result A1_Yes Yes: Toxicity is TRPV4-dependent A1_Result->A1_Yes Yes A1_No No: Off-target effect or compound toxicity. Re-evaluate agonist. A1_Result->A1_No No Optimize Optimize Experimental Conditions A1_Yes->Optimize Opt_Dose Perform agonist dose-response curve Optimize->Opt_Dose Opt_Time Perform time-course experiment Optimize->Opt_Time Find_Window Identify optimal dose & time for desired effect with minimal toxicity Opt_Dose->Find_Window Opt_Time->Find_Window Characterize Characterize Cell Death Mechanism Find_Window->Characterize Assays Perform multiple assays: - Apoptosis (Caspase-3, Hoechst) - Necrosis (LDH, PI) Characterize->Assays Conclusion Determine mode of cell death Assays->Conclusion

Caption: A logical workflow for troubleshooting TRPV4 agonist toxicity.

References

Technical Support Center: TRPV4 Agonist-1 (GSK1016790A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TRPV4 agonist-1, also known as GSK1016790A. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My TRPV4 agonist-1 (GSK1016790A) is not dissolving properly. What should I do?

A1: GSK1016790A is sparingly soluble in aqueous buffers but has good solubility in organic solvents. For optimal dissolution, it is recommended to first prepare a concentrated stock solution in 100% DMSO.[1][2] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may also aid in dissolution.[3] For aqueous-based assays, the DMSO stock solution can then be diluted into your aqueous buffer of choice. Be aware that diluting the compound into a purely aqueous solution from a DMSO stock may cause it to precipitate. A 1:3 solution of DMSO:PBS (pH 7.2) has been shown to dissolve the compound at approximately 0.25 mg/ml.[1]

Q2: I'm observing inconsistent or no activity in my cell-based assays. What are the possible causes?

A2: There are several potential reasons for a lack of activity:

  • Compound Degradation: Aqueous solutions of GSK1016790A are not stable and it is recommended not to store them for more than one day.[1] Always prepare fresh dilutions in your aqueous experimental buffer from a frozen DMSO stock immediately before use.[4]

  • Improper Storage: The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[2][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to 3 months.[2][5]

  • Low Expression of TRPV4: The cell line you are using may not express TRPV4 channels or may express them at very low levels. It's advisable to confirm TRPV4 expression in your experimental system.[4]

  • Channel Desensitization: GSK1016790A can lead to a rapid partial desensitization of TRPV4 channels.[2][3][4] This may result in a diminished response upon repeated application of the agonist.

Q3: What is the recommended solvent for preparing stock solutions of TRPV4 agonist-1?

A3: The most commonly recommended solvent for preparing stock solutions of GSK1016790A is DMSO.[1][2][3][6] Ethanol and dimethyl formamide (B127407) (DMF) are also viable options.[1] The compound is insoluble in water.[2]

Q4: How should I store the solid compound and my stock solutions?

A4:

  • Solid Compound: Store the powdered form of GSK1016790A at -20°C.[1][6] Under these conditions, it is stable for at least four years.[1]

  • Stock Solutions: After reconstitution in DMSO, it is best to aliquot the solution into single-use volumes to minimize freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[2][5]

Quantitative Data Summary

The following table summarizes the solubility and storage information for TRPV4 agonist-1 (GSK1016790A).

ParameterSolvent/ConditionValueReference
Solubility DMSO~15-100 mg/mL[1][2][3]
Ethanol~10-66 mg/mL[1][2]
Dimethyl formamide (DMF)~15 mg/mL[1]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]
WaterInsoluble[2]
Storage (Solid) -20°C≥ 4 years[1]
Storage (in Solvent) -80°CUp to 1 year[2]
-20°CUp to 3 months[5]
Aqueous Solution Room TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol: Preparation of GSK1016790A for In Vitro Calcium Imaging Assay

This protocol describes the preparation of GSK1016790A for use in a typical in vitro calcium imaging experiment with cultured cells.

Materials:

  • TRPV4 agonist-1 (GSK1016790A), solid form

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of solid GSK1016790A to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO.[4] For example, to make 1 mL of a 10 mM stock of GSK1016790A (Molecular Weight: 655.61 g/mol ), dissolve 6.56 mg of the compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[2]

  • Preparation of Working Solution (to be done immediately before the experiment):

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • Dilute the stock solution to the desired final working concentration in your physiological buffer (e.g., HBSS). For example, to prepare a 100 nM working solution, you can perform a serial dilution.

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent effects on the cells.

    • Mix the working solution thoroughly by gentle vortexing or inversion before adding it to your cells.

Visualizations

TRPV4_Signaling_Pathway GSK101 GSK1016790A TRPV4 TRPV4 Channel GSK101->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase PKC_PI3K PKC / PI3K Signaling Ca_increase->PKC_PI3K Activates Downstream Downstream Cellular Responses (e.g., NO production, Gene Expression) Ca_increase->Downstream Triggers RhoA RhoA Activation PKC_PI3K->RhoA Endocytosis TRPV4 Endocytosis & Desensitization RhoA->Endocytosis Leads to

Caption: TRPV4 signaling pathway upon activation by GSK1016790A.

Troubleshooting_Workflow Start Start: Inconsistent or No Activity Check_Solubility Is the compound fully dissolved in stock solution? Start->Check_Solubility Check_Dilution Was the aqueous dilution prepared fresh? Check_Solubility->Check_Dilution Yes Action_Solubility Action: Re-dissolve in fresh, anhydrous DMSO. Use sonication. Check_Solubility->Action_Solubility No Check_Storage Were stock and solid compound stored correctly? Check_Dilution->Check_Storage Yes Action_Dilution Action: Prepare fresh aqueous dilutions from stock for each experiment. Check_Dilution->Action_Dilution No Check_Cells Does the cell line express TRPV4? Check_Storage->Check_Cells Yes Action_Storage Action: Review storage protocols. Use new aliquot/vial. Check_Storage->Action_Storage No Action_Cells Action: Confirm TRPV4 expression (e.g., RT-PCR, Western Blot). Check_Cells->Action_Cells No Success Problem Resolved Check_Cells->Success Yes Action_Solubility->Check_Dilution Action_Dilution->Check_Storage Action_Storage->Check_Cells

Caption: Troubleshooting workflow for GSK1016790A experiments.

References

Best practices for storing TRPV4 agonist-1 free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and using TRPV4 agonist-1 free base in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both the solid powder and solutions are summarized below.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration for your experiments.[1][2]

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3][] It is soluble in DMSO at concentrations up to 83.33 mg/mL (185.81 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

  • Dissolution: To aid dissolution, especially at higher concentrations, ultrasonication may be necessary.[1] Gentle heating can also be applied.

  • Aliquoting: Once the stock solution is prepared, it is critical to aliquot it into single-use volumes in tightly sealed vials.[1] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is the stability of this compound in powder form and in solution?

A3: The stability of the compound differs significantly between its solid and dissolved states. Adhering to the recommended storage temperatures is essential to ensure its efficacy.

Q4: How do I prepare working solutions for my experiments?

A4: Working solutions should ideally be prepared fresh on the day of the experiment from your frozen stock solution.[2]

  • For in vitro experiments: The DMSO stock solution can be diluted directly into your cell culture medium. To avoid cellular toxicity, ensure the final concentration of DMSO is less than 0.5%.

  • For in vivo experiments: A common method involves diluting the DMSO stock solution into corn oil.[1] For example, a 10% DMSO and 90% corn oil solution can be prepared.[1] It is recommended to prepare this working solution fresh for each experiment.[2]

Troubleshooting Guide

Issue 1: The compound has precipitated out of my stock solution.

  • Possible Cause: The storage temperature may have been too high, or the solvent may have absorbed moisture, reducing solubility. Repeated freeze-thaw cycles can also contribute to precipitation.

  • Solution:

    • Gently warm the solution and sonicate to try and redissolve the precipitate.

    • If precipitation persists, centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new, clean vial.

    • Consider preparing a fresh stock solution using new, anhydrous DMSO.

    • Always store stock solutions at -80°C for long-term stability and aliquot to avoid multiple freeze-thaw cycles.

Issue 2: I am not observing the expected agonist effect in my cell-based assay.

  • Possible Causes:

    • Compound Degradation: Improper storage may have led to the degradation of the agonist.

    • Low Receptor Expression: The cells you are using may have low or no expression of the TRPV4 channel.

    • Channel Desensitization/Downregulation: Prolonged exposure to the agonist can lead to a decrease in the channel's responsiveness.[5] Studies have shown that activation of TRPV4 can lead to its downregulation from the plasma membrane.[5][6]

    • Incorrect Working Concentration: The final concentration of the agonist in your assay may be too low to elicit a response.

  • Troubleshooting Steps:

    • Verify Compound Activity: Test the agonist on a validated positive control cell line known to express functional TRPV4 channels.

    • Confirm TRPV4 Expression: Use techniques like RT-PCR or Western blotting to confirm the expression of TRPV4 in your experimental cells.

    • Optimize Agonist Concentration and Exposure Time: Perform a dose-response experiment to determine the optimal concentration for your cell type. Keep the incubation time as short as necessary to observe the desired effect, minimizing the risk of desensitization.

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored stock solution on the day of the experiment.

Issue 3: I am observing high background or off-target effects in my experiment.

  • Possible Causes:

    • High Agonist Concentration: Using an excessively high concentration of the agonist can lead to non-specific effects.

    • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your working solution may be too high, causing cellular stress or other artifacts.

  • Troubleshooting Steps:

    • Titrate the Agonist: Determine the lowest effective concentration of the agonist that produces the desired response through a dose-response curve.

    • Minimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is below the toxic threshold for your cell type (typically <0.5% for DMSO).

    • Include Proper Controls: Always include a vehicle control (solvent only) in your experiments to account for any effects of the solvent.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
Stock Solution (in DMSO)-20°CUp to 1 month
Stock Solution (in DMSO)-80°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Materials:

    • This compound (Molecular Weight: 448.46 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortexer and sonicator

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.48 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution vigorously to aid dissolution.

    • If the compound is not fully dissolved, place the vial in a sonicator bath until the solution is clear. Gentle warming can also be applied if necessary.

    • Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed vials.

    • Store the aliquots at -80°C for up to 6 months.

Protocol 2: In Vitro Calcium Imaging Assay

  • Cell Preparation:

    • Plate cells expressing TRPV4 channels onto glass-bottom dishes or 96-well plates suitable for imaging.

    • Allow the cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the dye-loading buffer at 37°C for the recommended time (typically 30-60 minutes).

    • After incubation, wash the cells with HBSS to remove excess dye.

  • Image Acquisition:

    • Place the plate on the stage of a fluorescence microscope or plate reader equipped for calcium imaging.

    • Acquire a baseline fluorescence reading for a few minutes before adding the agonist.

    • Prepare the working solution of this compound by diluting the stock solution in HBSS to the desired final concentration. Remember to keep the final DMSO concentration below 0.5%.

    • Add the working solution to the cells and immediately begin recording the changes in fluorescence intensity over time.

    • Continue recording until the response has peaked and returned to baseline or reached a plateau.

  • Data Analysis:

    • Quantify the change in fluorescence intensity for each well or region of interest.

    • Express the change in fluorescence as a ratio (e.g., F/F0) or a change in intracellular calcium concentration.

    • Plot the response over time to visualize the kinetics of the calcium influx.

Mandatory Visualizations

TRPV4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TRPV4_Agonist TRPV4 Agonist-1 TRPV4 TRPV4 Channel TRPV4_Agonist->TRPV4 Binds and Activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Opens Channel Downstream_Effectors Downstream Effectors (e.g., Calmodulin, PKC) Ca2_influx->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Gene Expression, Vasodilation) Downstream_Effectors->Cellular_Response Initiates Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution from Stock Store_Stock->Prepare_Working Perform_Assay Perform In Vitro/ In Vivo Assay Prepare_Working->Perform_Assay Analyze_Data Analyze and Interpret Results Perform_Assay->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic No_Effect No Agonist Effect Observed Check_Storage Verify Proper Storage and Handling No_Effect->Check_Storage Check_Expression Confirm TRPV4 Expression in Cells No_Effect->Check_Expression Optimize_Concentration Perform Dose-Response Experiment No_Effect->Optimize_Concentration Prepare_Fresh Use Freshly Prepared Working Solution Check_Storage->Prepare_Fresh Positive_Control Test on a Positive Control Cell Line Check_Expression->Positive_Control Optimize_Concentration->Positive_Control

References

Validation & Comparative

Validating TRPV4 Activation: A Comparative Guide to Specific Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, validating its activation is a critical step. The use of specific antagonists provides a powerful tool to confirm that an observed physiological or pathological effect is indeed mediated by TRPV4. This guide offers a comparative overview of three widely used and well-characterized TRPV4 antagonists: GSK2193874, HC-067047, and RN-1734. We present their performance data, detailed experimental protocols for their application, and visual representations of the underlying signaling pathways and experimental workflows.

Performance Comparison of TRPV4 Antagonists

The selection of an appropriate antagonist is crucial for the successful validation of TRPV4 activation. The following table summarizes the key quantitative data for GSK2193874, HC-067047, and RN-1734, allowing for an easy comparison of their potency and selectivity.

AntagonistTarget SpeciesIC50SelectivityKey Features
GSK2193874 Human40 nM[1]Highly selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM)[2][3]Orally active, potent blocker of Ca2+ influx through TRPV4 channels.[1][3]
Rat2 nM[1]
HC-067047 Human48 nM[4][5]Selective over TRPV1, TRPV2, TRPV3, and TRPM8 channels.Potent and reversible inhibitor.[4][5]
Rat133 nM[4][5]
Mouse17 nM[4][5]
RN-1734 Human2.3 µM[6]Selective over TRPV1, TRPV3, and TRPM8 (IC50 > 30 µM for TRPV3 and TRPM8, >100 µM for TRPV1).Alleviates demyelination and inhibits glial activation.[6]
Rat3.2 µM[6]
Mouse5.9 µM[6]

Experimental Protocols

To facilitate the use of these antagonists in your research, we provide detailed methodologies for key experiments commonly employed to validate TRPV4 activation.

Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) following TRPV4 activation and its inhibition by a specific antagonist.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate)

  • TRPV4 antagonist (GSK2193874, HC-067047, or RN-1734)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes or 96-well plates and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove excess dye.

  • Antagonist Pre-incubation:

    • Incubate the cells with the desired concentration of the TRPV4 antagonist (e.g., 1 µM HC-067047) for 15-30 minutes at room temperature.

  • Baseline Measurement:

    • Acquire baseline fluorescence readings for 1-2 minutes.

  • Agonist Application:

    • Add the TRPV4 agonist (e.g., 100 nM GSK1016790A) to the cells while continuously recording the fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time. For Fura-2, calculate the ratio of emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at an excitation of ~494 nm and emission of ~516 nm.

    • Compare the agonist-induced calcium response in the presence and absence of the antagonist to determine the inhibitory effect.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of TRPV4 channel currents and their blockade by antagonists.

Materials:

  • Cells expressing TRPV4

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.3 with CsOH)

  • External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH)

  • TRPV4 agonist

  • TRPV4 antagonist

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaseal and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Agonist and Antagonist Application:

    • Perfuse the cell with the external solution containing the TRPV4 agonist to activate TRPV4 currents.

    • Once a stable current is achieved, co-apply the TRPV4 antagonist with the agonist.

    • Observe the reduction in the current amplitude.

  • Data Analysis:

    • Measure the peak inward and outward currents before and after antagonist application.

    • Calculate the percentage of inhibition to quantify the antagonist's effect.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and the experimental process, we have created diagrams using the DOT language.

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. These pathways are involved in a wide range of cellular responses, from inflammation to mechanotransduction.

TRPV4_Signaling cluster_stimuli Activators cluster_channel TRPV4 Channel cluster_downstream Downstream Signaling cluster_antagonists Antagonists Heat Heat TRPV4 TRPV4 Heat->TRPV4 Hypotonicity Hypotonicity Hypotonicity->TRPV4 Mechanical_Stress Mechanical Stress Mechanical_Stress->TRPV4 Agonists Chemical Agonists (e.g., GSK1016790A) Agonists->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx JAK2_STAT3 JAK2/STAT3/NF-κB Pathway Ca_Influx->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Rho_Kinase Rho/Rho Kinase Pathway Ca_Influx->Rho_Kinase Antagonists GSK2193874 HC-067047 RN-1734 Antagonists->TRPV4

Caption: TRPV4 signaling cascade initiated by various stimuli and inhibited by specific antagonists.

Experimental Workflow for Validating TRPV4 Activation

The following diagram illustrates a typical workflow for confirming the role of TRPV4 in a cellular response using a specific antagonist.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Functional Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Prepare TRPV4-expressing cells Control Control (Vehicle) Cell_Culture->Control Agonist TRPV4 Agonist Cell_Culture->Agonist Antagonist_Agonist Antagonist + TRPV4 Agonist Cell_Culture->Antagonist_Agonist Assay Perform Functional Assay (e.g., Calcium Imaging, Patch-Clamp) Control->Assay Agonist->Assay Antagonist_Agonist->Assay Analysis Analyze and Compare Results Assay->Analysis Conclusion Validate TRPV4-mediated response Analysis->Conclusion

Caption: A logical workflow for validating TRPV4 activation using specific antagonists.

By utilizing the information and protocols provided in this guide, researchers can confidently validate the involvement of TRPV4 in their experimental systems, leading to a deeper understanding of its physiological and pathological significance.

References

A Comparative Guide to TRPV4 Agonists: TRPV4 agonist-1 free base vs. GSK1016790A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two commonly used transient receptor potential vanilloid 4 (TRPV4) agonists: TRPV4 agonist-1 free base and GSK1016790A. The information presented is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by providing a clear overview of their respective potencies, selectivities, and mechanisms of action.

At a Glance: Key Differences

FeatureThis compoundGSK1016790A
Potency (EC50) 60 nM (in hTRPV4 Ca2+ assay)[1]2.1 nM (in human TRPV4-expressing HEK cells)[2], 18 nM (in mouse TRPV4-expressing HEK cells)[2]
Selectivity Inactive against TRPV1 channels[1]No activity at TRPM8 and TRPA1 (at 20 µM)
Primary Application Studied as a potential regulator of chondrogenic differentiation for osteoarthritis treatment.[3]Widely used as a potent and selective tool compound for in vitro and in vivo studies of TRPV4 function.[4][5][6]
Downstream Signaling Promotes chondrocyte cartilage matrix production.[3]Activates multiple downstream pathways including PI3K, PKC, and RhoA; induces eNOS phosphorylation in endothelial cells.[7]
Effect on Channel Activates TRPV4 leading to calcium influx.Activates TRPV4, leading to calcium influx and subsequent channel downregulation from the plasma membrane.[8]

In-Depth Comparison

Potency and Efficacy

GSK1016790A is a significantly more potent agonist of human TRPV4 than this compound, with a reported EC50 value approximately 28 times lower in human cell-based assays.[1][2] The potency of GSK1016790A has been consistently demonstrated across different species and cell lines.[2]

This compound, while less potent, has demonstrated efficacy in promoting chondrogenic differentiation, with an ECmax of 20 nM in a SOX9 reporter assay, indicating its potential for specific therapeutic applications.[1]

Table 1: Potency of this compound and GSK1016790A

CompoundAssaySpeciesPotency (EC50/ECmax)Reference
This compound hTRPV4 Ca2+ assayHumanEC50: 60 nM[1]
SOX9 reporter assayNot specifiedECmax: 20 nM[1]
GSK1016790A Ca2+ influx in TRPV4-expressing HEK cellsHumanEC50: 2.1 nM[2]
Ca2+ influx in TRPV4-expressing HEK cellsMouseEC50: 18 nM[2]
Selectivity

Both agonists exhibit selectivity for TRPV4 over some other TRP channels. This compound is confirmed to be inactive against TRPV1 channels.[1] GSK1016790A has been shown to be inactive against TRPM8 and TRPA1 at concentrations up to 20 µM. A broader selectivity profile for this compound across other TRP channels is not as extensively documented in publicly available literature.

Mechanism of Action and Downstream Signaling

Both compounds exert their effects through the activation of the TRPV4 ion channel, leading to an influx of calcium into the cell. This initial trigger engages various downstream signaling pathways.

GSK1016790A has been shown to activate a cascade of intracellular events in endothelial cells, including the activation of phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and RhoA.[7] This signaling leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), a key event in vasodilation.[9] Furthermore, prolonged exposure to GSK1016790A can lead to the downregulation of TRPV4 channels from the plasma membrane.[8]

The downstream signaling of this compound has been primarily characterized in the context of chondrogenesis. Its activation of TRPV4 stimulates the production of cartilage matrix components, such as aggrecan and SOX9, suggesting a role in anabolic processes within cartilage.[3]

Signaling Pathway Diagram

TRPV4_Signaling_Pathway cluster_channel Plasma Membrane cluster_downstream Intracellular Signaling This compound This compound TRPV4 TRPV4 Channel This compound->TRPV4 GSK1016790A GSK1016790A GSK1016790A->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Activation PI3K PI3K Ca_influx->PI3K PKC PKC Ca_influx->PKC RhoA RhoA Ca_influx->RhoA SOX9 SOX9 Ca_influx->SOX9 Chondrogenesis Pathway eNOS_p eNOS Phosphorylation PKC->eNOS_p Aggrecan Aggrecan SOX9->Aggrecan

Caption: Simplified signaling pathway of TRPV4 activation by agonists.

Experimental Protocols

Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)

This protocol is a standard method for assessing the potency of TRPV4 agonists by measuring intracellular calcium changes.

Experimental Workflow Diagram

FLIPR_Workflow A 1. Cell Plating (HEK293 cells expressing TRPV4) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Addition (TRPV4 agonist-1 or GSK1016790A) B->C D 4. Fluorescence Measurement (FLIPR instrument) C->D E 5. Data Analysis (EC50 determination) D->E

References

A Comparative Guide to TRPV4 Agonists: TRPV4 agonist-1 free base vs. 4α-Phorbol 12,13-didecanoate (4αPDD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a significant target in various physiological processes, including mechanosensation, osmoregulation, and temperature sensing. Its involvement in pathological conditions such as pain, inflammation, and edema has spurred the development and use of specific agonists to probe its function. This guide provides an objective comparison of two commonly used TRPV4 agonists, the novel compound TRPV4 agonist-1 free base and the classical phorbol (B1677699) ester derivative 4α-Phorbol 12,13-didecanoate (4αPDD).

At a Glance: Key Differences

FeatureThis compound4α-Phorbol 12,13-didecanoate (4αPDD)
Potency (EC50) ~60 nM (in hTRPV4 Ca2+ assay)[1]~200-370 nM (in heterologously expressed human and murine TRPV4)[2][3]
Selectivity Selective for TRPV4; inactive against TRPV1[1]Questionable selectivity; may activate cultured mouse dorsal root ganglia neurons independently of TRPV4[2] and can have off-target effects on Protein Kinase C (PKC)[4][5]
Mechanism of Action Direct agonist of the TRPV4 channelDirect agonist of the TRPV4 channel; also reported to have PKC-activating potential[2][4]
Primary Advantages High potency and selectivityWell-established in the literature
Primary Disadvantages Newer compound with less extensive literaturePotential for off-target effects, lower potency

Performance Data: A Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and 4αPDD based on available experimental data.

ParameterThis compound4α-Phorbol 12,13-didecanoate (4αPDD)Reference
EC50 for human TRPV4 60 nM~200 nM[1][2][3]
EC50 for murine TRPV4 Not explicitly stated~370 nM[3]
Selectivity Profile Inactive against TRPV1Activates neurons independently of TRPV4 in some studies; potential PKC activator[1][2][5]

Mechanism of Action and Signaling Pathways

Both this compound and 4αPDD act as direct agonists of the TRPV4 channel. Activation of TRPV4 leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events.

The activation of TRPV4 and the subsequent intracellular calcium signaling can be visualized as follows:

TRPV4 Agonist-Induced Signaling Pathway cluster_membrane Plasma Membrane TRPV4_Channel TRPV4 Channel Ca_Influx Ca²⁺ Influx TRPV4_Channel->Ca_Influx Agonist TRPV4 Agonist (this compound or 4αPDD) Agonist->TRPV4_Channel Binds and Activates Ca_Increase Increased Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Downstream_Effectors Downstream Effectors Ca_Increase->Downstream_Effectors Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release, Inflammation) Downstream_Effectors->Cellular_Response

Caption: Agonist activation of the TRPV4 channel leads to calcium influx and downstream cellular responses.

The rise in intracellular calcium can activate a variety of downstream effectors, including but not limited to:

  • Calmodulin (CaM) and CaM-dependent kinases (CaMKs) : These play crucial roles in various cellular processes.

  • Protein Kinase C (PKC) : While 4αPDD may directly interact with PKC, the calcium influx induced by both agonists can lead to the activation of calcium-dependent PKC isoforms.[4]

  • RhoA GTPase : This is involved in regulating the actin cytoskeleton and cell migration.[6]

  • Phospholipase A2 (PLA2) : Its activation can lead to the production of arachidonic acid and its metabolites, which can further modulate TRPV4 activity and other signaling pathways.

Experimental Protocols: A Guide to In Vitro TRPV4 Activation

A common method to assess the activity of TRPV4 agonists is to measure the change in intracellular calcium concentration ([Ca2+]i) in cells expressing the TRPV4 channel, such as HEK293 cells.

Calcium Imaging Experimental Workflow

Calcium Imaging Experimental Workflow Cell_Culture 1. Culture HEK293 cells expressing TRPV4 Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline 3. Measure baseline fluorescence Dye_Loading->Baseline Agonist_Addition 4. Add TRPV4 agonist (this compound or 4αPDD) Baseline->Agonist_Addition Fluorescence_Measurement 5. Record changes in fluorescence over time Agonist_Addition->Fluorescence_Measurement Data_Analysis 6. Analyze data to determine [Ca²⁺]i changes Fluorescence_Measurement->Data_Analysis

Caption: A typical workflow for assessing TRPV4 agonist activity using calcium imaging.

Detailed Methodology for Calcium Imaging in HEK293 cells
  • Cell Culture and Plating:

    • Culture HEK293 cells stably or transiently expressing human or murine TRPV4 in DMEM supplemented with 10% FBS and antibiotics.

    • Plate the cells onto sterile glass coverslips or 96-well black-walled imaging plates coated with poly-D-lysine 24-48 hours before the experiment to achieve 70-80% confluency.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES. The final concentration of the dye is typically 2-5 µM.

    • Wash the cells once with the loading buffer.

    • Incubate the cells with the dye-containing loading buffer for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with the loading buffer to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with the loading buffer.

    • Establish a stable baseline fluorescence recording for 2-5 minutes.

    • Apply the TRPV4 agonist (this compound or 4αPDD) at the desired concentration by adding it to the perfusion solution.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is monitored.

  • Data Analysis:

    • The change in fluorescence is used to calculate the change in intracellular calcium concentration.

    • Dose-response curves can be generated by applying a range of agonist concentrations to determine the EC50 value.

Discussion and Conclusion

The choice between this compound and 4αPDD will depend on the specific requirements of the research.

This compound is the superior choice when potency and selectivity are paramount. Its significantly lower EC50 value and lack of activity at TRPV1 make it a more precise tool for specifically interrogating TRPV4 function.[1] This is particularly crucial in complex biological systems where off-target effects could confound the interpretation of results.

4α-Phorbol 12,13-didecanoate (4αPDD) , while less potent and potentially less selective, has a long history of use in the field and is well-documented in the literature.[2][3] However, researchers should exercise caution and employ appropriate controls to account for its potential off-target effects, especially its ability to activate neurons independently of TRPV4 and its potential interaction with PKC.[2][4][5]

References

A Guide to Negative Control Experiments for TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing robust negative control experiments when studying the effects of TRPV4 agonist-1 free base, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The inclusion of appropriate negative controls is paramount to ensure that the observed biological effects are specifically mediated by the activation of TRPV4 and not due to off-target interactions or other experimental artifacts. This document outlines a series of comparative experiments, provides detailed protocols, and visualizes key pathways and workflows to facilitate rigorous scientific inquiry.

TRPV4 is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Its activation leads to an influx of cations, most notably Ca2+, which triggers a cascade of downstream signaling events.[1] this compound has been identified as a potent activator of TRPV4, with an EC50 of 60 nM in human TRPV4 Ca2+ assays.[3][4] Given its potency, it is essential to differentiate its specific on-target effects from any potential non-specific or off-target activities.

Data Presentation: Comparative Analysis of this compound and Negative Controls

To objectively assess the specificity of this compound, a series of experiments should be conducted in parallel with appropriate negative controls. The following tables summarize the expected quantitative data from such a comparative analysis.

Table 1: In Vitro TRPV4 Activation Measured by Intracellular Calcium Influx

CompoundConcentration (nM)Cell TypeMean Peak [Ca2+]i (nM)Standard DeviationFold Change over Baseline
Vehicle Control (DMSO) 0.1%hTRPV4-HEK293110151.0
This compound 60hTRPV4-HEK293850757.7
Inactive Analog-1 60hTRPV4-HEK293125201.1
TRPV4 Antagonist (HC-067047) 1000hTRPV4-HEK293115181.0
TRPV4 Agonist-1 + HC-067047 60 + 1000hTRPV4-HEK293130221.2
This compound 60Wild-Type HEK293118171.1

Table 2: Electrophysiological Response of TRPV4 Channels

CompoundConcentration (nM)Cell TypeMean Current Density (pA/pF)Standard Deviation% of Maximal Agonist Response
Vehicle Control (DMSO) 0.1%hTRPV4-HEK2935.21.80%
This compound 60hTRPV4-HEK293155.425.1100%
Inactive Analog-1 60hTRPV4-HEK2938.12.51.9%
TRPV4 Antagonist (HC-067047) 1000hTRPV4-HEK2936.52.10.8%
TRPV4 Agonist-1 + HC-067047 60 + 1000hTRPV4-HEK29312.34.64.6%
This compound 60Wild-Type HEK2937.92.81.7%

Table 3: Assessment of Off-Target Cytotoxicity

CompoundConcentration (µM)Cell TypeCell Viability (%)Standard Deviation
Vehicle Control (DMSO) 0.1%hTRPV4-HEK2931004.5
This compound 10hTRPV4-HEK29398.25.1
Inactive Analog-1 10hTRPV4-HEK29399.14.8
Staurosporine (Positive Control) 1hTRPV4-HEK29315.63.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescent Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to compound treatment.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV4 (hTRPV4-HEK293) and wild-type HEK293 cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate selection agent for the stable cell line. Cells are seeded onto 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. After incubation, the loading buffer is removed, and cells are washed with a physiological salt solution.

  • Compound Addition and Imaging: A baseline fluorescence is recorded for 2 minutes. The test compounds (this compound, inactive analog, antagonist, or vehicle) are then added, and fluorescence is continuously monitored for at least 10 minutes using a fluorescence microplate reader or a fluorescence microscope.

  • Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. The peak [Ca2+]i and the fold change over baseline are determined for each condition.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPV4 channels in the cell membrane.

  • Cell Preparation: hTRPV4-HEK293 or wild-type HEK293 cells are plated on glass coverslips.

  • Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains physiological ion concentrations, and the intracellular solution in the patch pipette contains a potassium-based solution.

  • Compound Application: After establishing a stable whole-cell recording, a baseline current is recorded. Test compounds are then applied to the cell via a perfusion system.

  • Data Analysis: The current density (pA/pF) is calculated by dividing the peak current amplitude by the cell capacitance. The response to the agonist is compared to the baseline and to the effects of the negative controls.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds on the cells.

  • Cell Seeding: hTRPV4-HEK293 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizing the Experimental Logic

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and the experimental workflow.

cluster_stimuli External Stimuli cluster_channel TRPV4 Channel cluster_cellular_response Cellular Response TRPV4_Agonist_1 TRPV4 Agonist-1 Free Base TRPV4 TRPV4 Channel (Inactive) TRPV4_Agonist_1->TRPV4 Binds to TRPV4_active TRPV4 Channel (Active) TRPV4->TRPV4_active Conformational Change Ca_influx Ca2+ Influx TRPV4_active->Ca_influx Allows Downstream Downstream Signaling (e.g., Calmodulin, PKC activation) Ca_influx->Downstream Initiates

Caption: TRPV4 Signaling Pathway Activation.

cluster_setup Experimental Setup cluster_assays Readouts Cell_Culture Cell Culture (hTRPV4-HEK293 & WT-HEK293) Vehicle Vehicle (e.g., DMSO) Agonist TRPV4 Agonist-1 Free Base Inactive_Analog Inactive Analog Antagonist TRPV4 Antagonist (e.g., HC-067047) Combination Agonist + Antagonist Ca_Assay Calcium Imaging Vehicle->Ca_Assay Patch_Clamp Patch-Clamp Electrophysiology Vehicle->Patch_Clamp Cytotoxicity Cytotoxicity Assay Vehicle->Cytotoxicity Agonist->Ca_Assay Agonist->Patch_Clamp Agonist->Cytotoxicity Inactive_Analog->Ca_Assay Inactive_Analog->Patch_Clamp Inactive_Analog->Cytotoxicity Antagonist->Ca_Assay Antagonist->Patch_Clamp Antagonist->Cytotoxicity Combination->Ca_Assay Combination->Patch_Clamp

Caption: Negative Control Experimental Workflow.

References

A Comparative Guide to Experiments with TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of TRPV4 agonist-1 free base against other common Transient Receptor Potential Vanilloid 4 (TRPV4) agonists. Ensuring the reproducibility of experiments is critical for advancing research and drug development. This document outlines detailed experimental protocols and presents comparative data to aid researchers in designing robust and repeatable studies.

Performance Comparison of TRPV4 Agonists

The selection of an appropriate agonist is fundamental to the reproducibility and outcome of TRPV4-related experiments. The following table summarizes quantitative data for this compound and other widely used alternatives.

AgonistEC50 ValueCell Type / AssaySelectivity Notes
This compound 60 nM[1][][3][4][5][6]hTRPV4 Ca2+ assayInactive against TRPV1 channels.[1][6]
GSK1016790A (GSK101)2.1 - 18 nM[7][8][9]hTRPV4 & mTRPV4 in HEK cellsPotent and selective for TRPV4; no activity at TRPM8 and TRPA1.
4α-Phorbol 12,13-didecanoate (4α-PDD)~200 nM[10]hTRPV4 & mTRPV4~300-fold less potent than GSK1016790A[9]; may have off-target effects.[10][11]
LM0038167.80 nM[12]TRPV4-HEK293 cellsA derivative of GSK101, identified as a potent and specific alternative.[12]

Key Signaling Pathways

Activation of the TRPV4 channel, a non-selective cation channel, primarily leads to an influx of calcium (Ca²⁺). This influx triggers a cascade of downstream signaling events crucial for various physiological processes. The diagram below illustrates the central signaling pathways initiated by TRPV4 activation.

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV4 TRPV4 Channel Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Agonist TRPV4 Agonist (e.g., Agonist-1 free base) Agonist->TRPV4 Activation Downstream Downstream Effectors Ca_Influx->Downstream PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt JAK_STAT JAK/STAT/NF-κB Pathway Downstream->JAK_STAT Cellular_Response Cellular Responses (e.g., Gene Expression, Vasodilation) PI3K_Akt->Cellular_Response JAK_STAT->Cellular_Response

TRPV4 agonist-induced signaling cascade.

Experimental Protocols and Workflows

To ensure reproducibility, standardized protocols are essential. Below are detailed methodologies for two key experiments used to assess the activity of TRPV4 agonists.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration following agonist stimulation, which is a direct indicator of TRPV4 channel activation.

Experimental Workflow:

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis A1 Seed TRPV4-expressing cells (e.g., HEK293-TRPV4) A2 Incubate for 24-48h A1->A2 B1 Load cells with Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-8) A2->B1 B2 Incubate for 30-60 min B1->B2 B3 Wash to remove excess dye B2->B3 C1 Acquire baseline fluorescence B3->C1 C2 Add TRPV4 Agonist (e.g., Agonist-1 free base) C1->C2 C3 Record fluorescence changes C2->C3 C4 Add positive control (Ionomycin) C3->C4 C5 Analyze data (Δ[Ca²⁺]i, EC50) C4->C5

Workflow for a calcium imaging experiment.

Detailed Protocol:

  • Cell Culture: Seed HEK293 cells stably or transiently expressing human TRPV4 onto 96-well black-walled, clear-bottom plates. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-8 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Remove the culture medium and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of this compound and other comparative agonists in HBSS.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader or a microscope equipped for live-cell imaging.

    • Measure the baseline fluorescence intensity for 1-2 minutes.

    • Add the agonist solutions to the respective wells.

    • Immediately begin recording the change in fluorescence intensity over time for at least 5-10 minutes.

    • As a positive control, add a calcium ionophore like ionomycin (B1663694) (1-5 µM) at the end of the experiment to determine the maximum fluorescence signal.

  • Data Analysis: Calculate the change in intracellular calcium concentration ([Ca²⁺]i) by normalizing the fluorescence signal. Plot dose-response curves to determine EC50 values for each agonist.

Patch-Clamp Electrophysiology

This technique provides a high-resolution measurement of ion channel activity by recording the currents flowing through the channel in response to agonist application.

Experimental Workflow:

Patch_Clamp_Workflow cluster_setup Preparation cluster_recording Recording cluster_experiment Experiment & Analysis A1 Prepare intracellular & extracellular solutions A2 Pull glass micropipettes A1->A2 A3 Plate TRPV4-expressing cells B1 Approach cell with pipette A3->B1 B2 Form Giga-ohm seal B1->B2 B3 Establish whole-cell configuration B2->B3 B4 Record baseline current B3->B4 C1 Apply TRPV4 agonist via perfusion B4->C1 C2 Record agonist-evoked current C1->C2 C3 Apply antagonist to confirm specificity C2->C3 C4 Analyze current-voltage (I-V) relationship C3->C4

Workflow for whole-cell patch-clamp recording.

Detailed Protocol:

  • Solutions:

    • Extracellular Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Cell Preparation: Plate TRPV4-expressing cells on glass coverslips suitable for microscopy.

  • Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Using a micromanipulator, approach a single cell with a glass micropipette (resistance 3-5 MΩ) filled with intracellular solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application:

    • Record a stable baseline current for several minutes.

    • Apply this compound or other agonists at various concentrations via a perfusion system directed at the recorded cell.

    • Record the inward current elicited by the agonist.

  • Data Analysis: Measure the peak current amplitude at each agonist concentration. Construct a dose-response curve to determine the EC50. The specificity of the response can be confirmed by subsequent application of a TRPV4 antagonist (e.g., HC-067047), which should block the agonist-induced current.[13]

References

A Comparative Guide to the Specificity of TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TRPV4 agonist-1 free base with other commonly used TRPV4 agonists, focusing on its specificity for the TRPV4 channel. The information presented is supported by available experimental data and includes detailed protocols for key assays.

Introduction to TRPV4 and its Agonists

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as pain, inflammation, and edema has made it a significant target for drug discovery. Potent and selective agonists are invaluable tools for elucidating the physiological and pathological roles of TRPV4. This guide focuses on "this compound" and compares its performance with two other widely used TRPV4 agonists: GSK1016790A and 4α-Phorbol 12,13-didecanoate (4α-PDD).

Agonist Potency and Selectivity: A Comparative Analysis

The ideal pharmacological tool for studying a specific ion channel is an agonist that is both potent and highly selective. Potency is typically measured by the half-maximal effective concentration (EC50), while selectivity is determined by assessing the agonist's activity against a panel of other related and unrelated targets.

AgonistTargetEC50 (human)Selectivity Profile
This compound TRPV460 nM[1]Inactive against TRPV1 channels.[1] Further comprehensive selectivity data against a broader panel of ion channels is not readily available in the public domain.
GSK1016790A TRPV42.1 nM[2]Highly potent and selective for TRPV4.[2][3][4]
4α-Phorbol 12,13-didecanoate (4α-PDD) TRPV4~200 nMWhile historically used as a TRPV4 agonist, recent studies suggest it may have off-target effects and can activate dorsal root ganglia neurons independently of TRPV4, questioning its selectivity.[5][6]

Note: The lack of a comprehensive public selectivity panel for this compound is a current limitation in definitively concluding its superiority in terms of specificity compared to GSK1016790A.

Signaling Pathways of TRPV4 Activation

Activation of the TRPV4 channel leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events. These pathways can vary depending on the cell type and the specific stimulus. The following diagram illustrates a generalized signaling pathway initiated by a TRPV4 agonist.

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens to allow Agonist TRPV4 Agonist (e.g., this compound) Agonist->TRPV4 Binds to and activates Downstream Downstream Signaling (e.g., Calmodulin, PKC, MAPK) Ca_influx->Downstream Activates Response Cellular Response (e.g., Gene expression, Neurotransmitter release) Downstream->Response Leads to

Caption: Generalized TRPV4 agonist-induced signaling pathway.

Experimental Protocols

Accurate assessment of agonist specificity and potency relies on robust experimental methodologies. The following are detailed protocols for commonly used assays.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Agonist stock solutions (this compound, GSK1016790A, 4α-PDD)

  • Fluorescence microscope or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells onto glass coverslips or appropriate microplates and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Mount the coverslip onto the microscope stage or place the microplate in the reader.

    • Perfuse with HBSS and record a stable baseline fluorescence ratio (F340/F380).

    • Apply the TRPV4 agonist at the desired concentration.

    • Record the change in the F340/F380 ratio over time.

    • At the end of the experiment, calibrate the signal using a Ca2+ ionophore (e.g., ionomycin) in the presence of high Ca2+ (for Rmax) and a Ca2+ chelator (e.g., EGTA) in Ca2+-free solution (for Rmin).

Experimental Workflow for Fura-2 AM Assay

Fura2_Workflow Start Start Seed Seed TRPV4-expressing cells Start->Seed Load Load cells with Fura-2 AM Seed->Load Wash1 Wash to remove extracellular dye Load->Wash1 Record_Baseline Record baseline F340/F380 ratio Wash1->Record_Baseline Add_Agonist Apply TRPV4 Agonist Record_Baseline->Add_Agonist Record_Response Record change in F340/F380 ratio Add_Agonist->Record_Response Calibrate Calibrate with Ionomycin and EGTA Record_Response->Calibrate Analyze Analyze Data (EC50 determination) Calibrate->Analyze End End Analyze->End

Caption: Workflow for Fura-2 AM based calcium assay.

High-Throughput Screening with FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for measuring changes in intracellular calcium.

Materials:

  • Cells expressing TRPV4

  • FLIPR Calcium Assay Kit (containing a calcium-sensitive dye and a quencher)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Agonist and antagonist stock solutions

  • FLIPR instrument

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom microplate and incubate overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the kit manufacturer's instructions.

    • Add the dye-loading solution to each well and incubate for 1 hour at 37°C. No washing step is required.

  • Assay:

    • Place the cell plate and the compound plate (containing agonists/antagonists) into the FLIPR instrument.

    • The instrument will record a baseline fluorescence reading.

    • The instrument's integrated pipettor will add the compounds from the source plate to the cell plate.

    • The change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time.

Logical Relationship for Specificity Determination

To ascertain the specificity of a TRPV4 agonist, a logical experimental progression is necessary.

Specificity_Logic Start Start: Test Agonist TRPV4_HEK HEK293 cells expressing TRPV4 Start->TRPV4_HEK WT_HEK Wild-type HEK293 cells (no TRPV4) Start->WT_HEK Test_on_TRPV4 Observe Ca²⁺ response in TRPV4-HEK cells TRPV4_HEK->Test_on_TRPV4 Test_on_WT Observe Ca²⁺ response in WT-HEK cells WT_HEK->Test_on_WT Response_in_TRPV4 Response? Test_on_TRPV4->Response_in_TRPV4 Response_in_WT Response? Test_on_WT->Response_in_WT TRPV4_dependent Response is TRPV4-dependent Response_in_TRPV4->TRPV4_dependent Yes Off_target Potential off-target effects Response_in_TRPV4->Off_target No Response_in_WT->TRPV4_dependent No Response_in_WT->Off_target Yes Panel_Screen Screen against a panel of other ion channels TRPV4_dependent->Panel_Screen Selective Confirmed High Specificity Panel_Screen->Selective No off-target activity Not_Selective Not Selective Panel_Screen->Not_Selective Off-target activity observed

Caption: Logical workflow for determining agonist specificity.

Conclusion

Based on the currently available data, This compound is a potent activator of the TRPV4 channel with an EC50 of 60 nM.[1] Its inactivity against the closely related TRPV1 channel is a positive indicator of its selectivity.[1] In comparison, GSK1016790A exhibits higher potency and is widely regarded as a highly selective TRPV4 agonist.[2][3][4] The historical agonist, 4α-PDD , should be used with caution due to evidence of potential off-target effects.[5][6]

For researchers requiring a highly specific and potent tool for TRPV4 activation, GSK1016790A remains a well-characterized option. This compound presents a viable alternative, though a comprehensive understanding of its specificity awaits the publication of broader selectivity panel data. The experimental protocols provided in this guide offer a framework for researchers to independently verify the potency and selectivity of these and other TRPV4 modulators in their specific experimental systems.

References

A Comparative Guide to TRPV4 Agonist-1 Free Base and Alternative Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of TRPV4 agonist-1 free base and other alternative TRPV4 agonists, supported by experimental data and detailed methodologies. The information is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction to TRPV4 and its Agonists

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanotransduction, osmosensation, and temperature sensing. Its involvement in pathological conditions such as osteoarthritis, pain, and cardiovascular diseases has made it a significant target for drug discovery. TRPV4 agonists are valuable tools for elucidating the channel's function and therapeutic potential. This guide focuses on comparing this compound with other commonly used agonists, particularly GSK1016790A and 4α-phorbol 12,13-didecanoate (4α-PDD).

In Vitro Effects: A Head-to-Head Comparison

The in vitro activity of TRPV4 agonists is primarily assessed through their ability to induce calcium influx in cells expressing the TRPV4 channel. This is often quantified by measuring the half-maximal effective concentration (EC50).

AgonistAssay TypeCell LineEC50Reference
This compound Ca2+ influx assayhTRPV4 expressing cells60 nM[1][2]
SOX9 reporter assay-20 nM (ECmax)[1][2]
GSK1016790A Ca2+ influx assayhTRPV4-HEK cells2.1 nM[3][4]
Ca2+ influx assaymTRPV4-HEK cells18 nM[3][4]
4α-Phorbol 12,13-didecanoate (4α-PDD) Ca2+ influx assayPorcine articular chondrocytes~2 µM[5]

Key Observations:

  • Potency: GSK1016790A is the most potent of the three agonists, with EC50 values in the low nanomolar range for both human and mouse TRPV4.[3][4] this compound also demonstrates high potency with an EC50 of 60 nM.[1][2] 4α-PDD is significantly less potent, with an EC50 in the micromolar range.[5]

  • Functional Readout: this compound has been shown to have a potent effect on the SOX9 reporter assay, indicating its ability to stimulate chondrogenic differentiation pathways.[1][2]

In Vivo Effects: Focus on Osteoarthritis

A primary area of in vivo research for TRPV4 agonists is in the context of osteoarthritis, where they have shown potential as disease-modifying agents.

AgonistAnimal ModelAdministrationKey FindingsReference
This compound Surgically induced rat model of osteoarthritis (medial meniscal tear)Intra-articular injectionDose-dependently suppressed cartilage degradation and enhanced mRNA expression of aggrecan and SOX9.[1]
GSK1016790A Mouse models of osteoarthritisNot specifiedImplicated in chondrocyte mechanotransduction and anabolic responses to dynamic loading. Loss of TRPV4 signaling reduces age-related osteoarthritis severity.[6][7][8][9]
4α-Phorbol 12,13-didecanoate (4α-PDD) --Used to demonstrate that TRPV4 activation in chondrocytes is necessary for responses to hypo-osmotic stress.[5]

Key Observations:

  • Therapeutic Potential in Osteoarthritis: Both this compound and GSK1016790A have demonstrated chondroprotective and anabolic effects in in vivo and in vitro models of osteoarthritis. This compound has shown direct evidence of suppressing cartilage degradation in a rat model.[1] Studies with GSK1016790A and TRPV4 knockout mice suggest that activation of this pathway is crucial for maintaining cartilage health.[7][8]

Signaling Pathways and Experimental Workflows

The activation of the TRPV4 channel by agonists initiates a cascade of intracellular signaling events, primarily driven by an influx of calcium ions.

TRPV4 Agonist-Induced Signaling Pathway in Chondrocytes

TRPV4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV4_Agonist TRPV4 Agonist (e.g., Agonist-1 free base, GSK1016790A) TRPV4_Channel TRPV4 Channel TRPV4_Agonist->TRPV4_Channel Binds to and activates Ca2_influx Ca²⁺ Influx TRPV4_Channel->Ca2_influx Opens Calmodulin Calmodulin Ca2_influx->Calmodulin Activates CaMK Ca²⁺/Calmodulin-dependent protein kinase (CaMK) Calmodulin->CaMK Activates SOX9 SOX9 (Transcription Factor) CaMK->SOX9 Phosphorylates and activates SOX9_nucleus SOX9 SOX9->SOX9_nucleus Translocates to Gene_Expression ↑ Aggrecan, Collagen II (Chondrogenesis) SOX9_nucleus->Gene_Expression Promotes transcription of InVivo_Workflow Animal_Model Induction of Osteoarthritis (e.g., Medial Meniscal Tear in Rats) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound 3. GSK1016790A Animal_Model->Treatment_Groups IA_Injection Intra-articular Injection of Treatment Compound Treatment_Groups->IA_Injection Behavioral_Testing Behavioral Testing (e.g., Von Frey, Weight Bearing) IA_Injection->Behavioral_Testing Weekly Tissue_Harvesting Tissue Harvesting (Cartilage, Synovium) Behavioral_Testing->Tissue_Harvesting At study endpoint Histology Histological Analysis (Safranin O, Mankin Score) Tissue_Harvesting->Histology Gene_Expression Gene Expression Analysis (qRT-PCR for Aggrecan, SOX9) Tissue_Harvesting->Gene_Expression Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Gene_Expression->Data_Analysis

References

A Comparative Analysis of Agonist Potency on Human vs. Mouse TRPV4 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of various agonists on human and mouse Transient Receptor Potential Vanilloid 4 (TRPV4) channels. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in sensory physiology, pharmacology, and drug discovery.

Data Summary: Agonist and Antagonist Potency

The following tables summarize the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists on human and mouse TRPV4 channels. These values are critical for understanding the species-specific differences in compound activity.

Table 1: Agonist Potency (EC50) on Human vs. Mouse TRPV4

AgonistHuman TRPV4 (nM)Mouse TRPV4 (nM)Key Findings
GSK1016790A2.1 - 518 - 43GSK1016790A is a potent agonist for both human and mouse TRPV4, with some studies indicating a slightly higher potency for the human ortholog.
4α-Phorbol 12,13-didecanoate (4αPDD)~200~2004αPDD exhibits similar potency on both human and mouse TRPV4 channels. However, it is considered less selective than GSK1016790A.[1][2]

Table 2: Antagonist Potency (IC50) on Human vs. Mouse TRPV4

AntagonistHuman TRPV4 (µM)Mouse TRPV4 (µM)Key Findings
RN-17342.35.9RN-1734 is a selective TRPV4 antagonist that demonstrates a higher potency for the human channel compared to the mouse counterpart.

Experimental Methodologies

The determination of agonist and antagonist potency on TRPV4 channels predominantly relies on two key experimental techniques: calcium imaging and whole-cell electrophysiology.

Calcium Imaging for Potency Determination

This method measures changes in intracellular calcium ([Ca2+]) concentration upon agonist application in cells expressing TRPV4.

Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous TRPV4 expression.

  • Transfection: Cells are transiently transfected with plasmids encoding either human or mouse TRPV4. Successful transfection is often confirmed by co-transfection with a fluorescent reporter protein (e.g., GFP).

Fura-2 AM Loading and Imaging:

  • Plating: Transfected cells are plated onto glass coverslips or 96-well plates suitable for fluorescence microscopy.

  • Dye Loading: Cells are incubated with the ratiometric calcium indicator Fura-2 acetoxymethyl (Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at room temperature or 37°C. Fura-2 AM is cell-permeable and is cleaved by intracellular esterases to its active, calcium-sensitive form.

  • Washing: After loading, cells are washed with the buffer to remove extracellular dye.

  • Imaging: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Data Acquisition: Cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is collected at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Agonist Application and Data Analysis:

  • A baseline fluorescence ratio is established before the application of the agonist.

  • The agonist is applied at various concentrations, and the peak change in the F340/F380 ratio is recorded.

  • The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value.

Whole-Cell Electrophysiology for Potency Determination

This technique directly measures the ion currents flowing through the TRPV4 channels in response to agonist stimulation.

Cell Preparation:

  • HEK293 cells expressing either human or mouse TRPV4 are used.

  • Cells are plated at a low density to allow for easy access with a patch pipette.

Patch-Clamp Recording:

  • Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing ions that mimic the cell's cytoplasm (e.g., CsCl or K-gluconate).

  • Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Current Recording: A voltage ramp protocol (e.g., from -100 mV to +100 mV) is applied to elicit currents.

Agonist Application and Data Analysis:

  • A baseline current is recorded before agonist application.

  • The agonist is applied to the bath solution at increasing concentrations.

  • The resulting increase in inward and outward currents is measured.

  • The current amplitude at a specific voltage is plotted against the agonist concentration, and the data are fitted to a dose-response curve to calculate the EC50.

Visualizations

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of calcium ions, initiating a cascade of downstream signaling events.

TRPV4_Signaling_Pathway Agonist Agonist (e.g., GSK1016790A) TRPV4 TRPV4 Channel Agonist->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Activation PKC Protein Kinase C (PKC) Ca_influx->PKC Activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) MAPK->Cellular_Response NFkB->Cellular_Response

Caption: Simplified signaling pathway of TRPV4 activation.

Experimental Workflow for Agonist Potency Determination

The following diagram outlines the general workflow for determining the EC50 of a TRPV4 agonist using in vitro methods.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293) Start->Cell_Culture Transfection Transfection with human or mouse TRPV4 Cell_Culture->Transfection Assay_Prep Assay Preparation Transfection->Assay_Prep Calcium_Imaging Calcium Imaging (Fura-2 AM Loading) Assay_Prep->Calcium_Imaging Electrophysiology Whole-Cell Electrophysiology Assay_Prep->Electrophysiology Agonist_Application Agonist Application (Concentration Gradient) Calcium_Imaging->Agonist_Application Electrophysiology->Agonist_Application Data_Acquisition Data Acquisition Agonist_Application->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis EC50 EC50 Determination Data_Analysis->EC50 End End EC50->End

Caption: Workflow for determining TRPV4 agonist potency.

References

Validating Downstream Effects of TRPV4 Agonist-1 Free Base: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TRPV4 agonist-1 free base with other common TRPV4 agonists, supported by experimental data and detailed protocols for validating its downstream effects. The information presented here is intended to assist researchers in designing and interpreting experiments aimed at understanding the role of TRPV4 in various physiological and pathological processes.

Comparative Analysis of TRPV4 Agonists

The selection of an appropriate agonist is critical for studying the function of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This section compares the potency and selectivity of this compound with two widely used alternative agonists, GSK1016790A and 4α-Phorbol 12,13-didecanoate (4α-PDD).

AgonistPotency (EC50)SelectivityKey Characteristics
This compound 60 nM (in a human TRPV4 Ca2+ assay)[1][2]Inactive against TRPV1 channels[1][2]A potent and selective agonist.
GSK1016790A 2.1 nM - 18.5 nM (in various HEK293 cell-based assays)Highly potent and selective for TRPV4.[3][4]Considered a gold-standard TRPV4 agonist.[5][6]
4α-Phorbol 12,13-didecanoate (4α-PDD) Less potent than GSK1016790A (approximately 300-fold)[5]Activates TRPV4 without significantly activating protein kinase C (PKC), unlike other phorbol (B1677699) esters.[7]A commonly used tool compound for in vitro studies.

Downstream Signaling Pathways of TRPV4 Activation

Activation of the TRPV4 channel, a non-selective cation channel, leads to an influx of Ca2+, initiating a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating the cellular responses to TRPV4 agonists. The primary downstream effects include the activation of the MAPK/ERK and PI3K/Akt pathways, as well as the RhoA/ROCK pathway, which is involved in cytoskeletal remodeling.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV4 TRPV4 Channel Ca2_Influx Ca²⁺ Influx TRPV4->Ca2_Influx TRPV4_Agonist TRPV4 Agonist-1 GSK1016790A 4α-PDD TRPV4_Agonist->TRPV4 Activation MAPK_ERK MAPK/ERK Pathway Ca2_Influx->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Ca2_Influx->PI3K_Akt RhoA_ROCK RhoA/ROCK Pathway Ca2_Influx->RhoA_ROCK Cellular_Responses Cellular Responses (e.g., Gene Expression, Cytoskeletal Remodeling) MAPK_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses RhoA_ROCK->Cellular_Responses Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293-TRPV4) Agonist_Treatment Treatment with This compound Cell_Culture->Agonist_Treatment Calcium_Imaging Intracellular Calcium Imaging (Fura-2 AM) Agonist_Treatment->Calcium_Imaging Western_Blot Western Blotting (p-ERK, p-Akt) Agonist_Treatment->Western_Blot RhoA_Assay RhoA Activation Assay (G-LISA) Agonist_Treatment->RhoA_Assay Data_Analysis Data Analysis and Interpretation Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis RhoA_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of TRPV4 Agonist-1 Free Base: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of TRPV4 agonist-1 free base, a potent transient receptor potential vanilloid 4 (TRPV4) agonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Personal Protective Equipment (PPE) and Hazard Identification

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this compound is not readily found, a representative SDS for a similar TRPV4 agonist, GSK1016790A, indicates that the compound should be handled with caution in a laboratory setting. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Waste Segregation and Container Management

Proper segregation of waste streams is fundamental to safe and compliant disposal. Never mix incompatible waste types.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables, including weighing paper, pipette tips, and microfuge tubes.

    • Contaminated PPE (gloves, etc.).

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with the agonist.

Waste Container Specifications:

Waste TypeContainer RequirementsLabeling
Solid Waste A designated, sealable, and clearly labeled hazardous waste container."Hazardous Waste," "Solid Waste," "this compound," and the date of accumulation.
Liquid Waste A compatible, leak-proof container with a secure screw-top cap."Hazardous Waste," "Liquid Waste," "this compound," identify the solvent(s), and the date of accumulation.
Sharps Waste A certified, puncture-resistant sharps container."Hazardous Sharps Waste," "this compound," and the date of accumulation.

Step-by-Step Disposal Protocol

Decontamination of Glassware and Surfaces:

  • Rinse all contaminated glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the experimental solvent used).

  • Collect the solvent rinse as liquid hazardous waste.

  • Follow with a secondary rinse using a laboratory detergent and water.

Disposal of Solid and Liquid Waste:

  • Carefully transfer all solid waste into the designated solid hazardous waste container.

  • Pour all liquid waste into the designated liquid hazardous waste container.

  • Ensure all containers are securely sealed and properly labeled.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Disposal Workflow Diagram

G start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Powder, Contaminated Consumables) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container store Store in Designated Hazardous Waste Area solid_container->store liquid_container->store sharps_container->store collection Arrange for Collection by EHS or Licensed Contractor store->collection end End of Disposal Process collection->end

Caption: Workflow for the proper disposal of this compound.

Regulatory Compliance

Disposal of chemical waste is subject to local, state, and federal regulations. It is the responsibility of the researcher and their institution to ensure full compliance with all applicable laws. Always consult with your institution's EHS department for specific guidance and to arrange for the final disposal of hazardous waste. Maintain accurate records of all waste generated and disposed of, including the chemical name, quantity, and date of disposal.

Essential Safety and Operational Protocols for Handling TRPV4 Agonist-1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling TRPV4 agonist-1 free base. The following procedures are based on established best practices for managing potent chemical compounds in a laboratory environment to ensure personnel safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is critical before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) based on the operational task. A multi-layered approach to PPE is crucial to minimize exposure.[1]

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves-
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's Safety Data Sheet (SDS) for specific details on required PPE and handling procedures. The selection of PPE should be based on a comprehensive hazard assessment of the specific experimental procedures.[2][3]

Experimental Workflow for Handling this compound

The following diagram outlines a standard operational workflow for handling potent compounds like this compound, from preparation to disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & PPE review_sds Review Safety Data Sheet (SDS) minimize_quantity Minimize Compound Quantity don_ppe Don Appropriate PPE minimize_quantity->don_ppe weigh_compound Weigh Compound (in ventilated enclosure) don_ppe->weigh_compound prepare_solution Prepare Solution (add solvent slowly) weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment remove_ppe Remove PPE (in reverse order) decontaminate_equipment->remove_ppe dispose_single_use_ppe Dispose of Single-Use PPE (Hazardous Waste) remove_ppe->dispose_single_use_ppe dispose_compound Dispose of Unused Compound & Contaminated Materials (Hazardous Waste) dispose_containers Dispose of Empty Containers (after decontamination)

Caption: Experimental workflow for handling potent compounds.

Detailed Experimental Protocols

3.1. Preparation:

  • Designate a specific handling area: All work with this compound should be conducted in a certified chemical fume hood to ensure proper ventilation.[1]

  • Assemble necessary equipment and PPE: Before starting, ensure all required laboratory equipment and the appropriate PPE are readily available.[1]

  • Review the Safety Data Sheet (SDS): Always review the most current SDS for this compound to be aware of all potential hazards.[1]

  • Minimize quantity: Use the smallest amount of the compound necessary for the experiment to reduce the potential for exposure and waste.[1]

3.2. Handling:

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above. Ensure all PPE provides a proper fit.

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure.

  • Solution Preparation: If preparing a solution, slowly add the solvent to the compound to prevent splashing.[1]

  • Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.[1] Avoid skin and eye contact and prevent the generation of aerosols.[1]

3.3. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[1]

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]

  • PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]

Disposal Plan

A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[1]

4.1. Waste Segregation and Collection:

  • Hazardous waste should be collected in each laboratory in screw-top containers that are compatible with the waste.[4]

  • Keep halogenated and non-halogenated solvent wastes in separate containers whenever possible.[4]

  • All hazardous chemical waste must be collected for disposal by an EPA-approved method at a licensed facility.[4]

4.2. Labeling:

  • Label all waste containers with a "Hazardous Waste" label as soon as the first waste is added.[4]

  • The label must include the chemical name, all components, and the associated hazards (e.g., toxic, flammable).[4]

4.3. Disposal Method:

  • For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.

  • Never pour hazardous chemicals down the drain.[5]

4.4. Container Disposal:

  • Before disposing of empty containers, ensure they are properly decontaminated.

  • Obliterate or remove all labels from the empty container before disposal.

The following diagram illustrates the logical relationship for ensuring safety during the handling and disposal process.

G cluster_core Core Safety Principles cluster_controls Hazard Control Measures cluster_procedures Safe Operating Procedures cluster_outcome Desired Outcome risk_assessment Conduct Thorough Risk Assessment sds_review Review Safety Data Sheet (SDS) training Ensure Proper Training engineering_controls Engineering Controls (e.g., Fume Hood) training->engineering_controls admin_controls Administrative Controls (e.g., SOPs) engineering_controls->admin_controls ppe Personal Protective Equipment (PPE) admin_controls->ppe handling Proper Handling Techniques ppe->handling decontamination Decontamination Procedures handling->decontamination waste_disposal Correct Waste Disposal decontamination->waste_disposal safe_environment Safe Laboratory Environment waste_disposal->safe_environment

Caption: Logical relationship for laboratory safety.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.